Amino-PEG24-acid
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H103NO26/c52-2-4-56-6-8-58-10-12-60-14-16-62-18-20-64-22-24-66-26-28-68-30-32-70-34-36-72-38-40-74-42-44-76-46-48-78-50-49-77-47-45-75-43-41-73-39-37-71-35-33-69-31-29-67-27-25-65-23-21-63-19-17-61-15-13-59-11-9-57-7-5-55-3-1-51(53)54/h1-50,52H2,(H,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGHAJYOUCOMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H103NO26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1146.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG24-acid for Drug Development Professionals
Introduction
Amino-PEG24-acid is a discrete polyethylene glycol (dPEG®) derivative that serves as a hydrophilic, bifunctional linker, playing a crucial role in modern bioconjugation and drug delivery systems. This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in the field of drug development. The monodisperse nature of the 24-unit polyethylene glycol chain ensures batch-to-batch consistency and predictability in conjugate properties, a critical factor in therapeutic development.
Core Properties and Specifications
This compound possesses a terminal primary amine group and a terminal carboxylic acid group, separated by a 24-unit PEG spacer. This heterobifunctional architecture allows for the sequential and controlled conjugation of two different molecules.
| Property | Value |
| Molecular Formula | C₅₁H₁₀₃NO₂₆ |
| Molecular Weight | ~1146.37 g/mol |
| CAS Number | 2563873-76-5 |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C, desiccated and protected from light |
Key Applications in Drug Development
The unique properties of this compound make it a versatile tool in various aspects of drug development:
-
Antibody-Drug Conjugates (ADCs): The PEG24 linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG chain can improve the solubility and stability of the ADC, reduce aggregation, and prolong its circulation half-life.[1] In one study, an ADC featuring a methyl-PEG24 moiety demonstrated enhanced hydrophilicity, biophysical stability, and tumor suppression, along with a prolonged half-life.[1]
-
Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins with this compound can enhance their pharmacokinetic properties, such as increasing their in-vivo half-life and reducing immunogenicity.
-
Small Molecule Drug Delivery: By conjugating a small molecule drug to a targeting ligand or a carrier molecule using this compound, its solubility, stability, and pharmacokinetic profile can be significantly improved.
-
PROTACs and Molecular Glues: In the development of targeted protein degraders, the PEG24 linker can be used to connect the target-binding ligand and the E3 ligase-binding ligand, with the linker length and composition being critical for optimal degradation efficiency.
Experimental Protocols
The bifunctional nature of this compound allows for two primary modes of conjugation. The following are generalized protocols that can be optimized for specific applications.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid terminus of this compound for reaction with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolution: Dissolve this compound in DMF or DMSO to a desired stock concentration.
-
Activation:
-
In a reaction vessel, dissolve the this compound in Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Coupling:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. A 10- to 50-fold molar excess of the activated linker is often used for protein conjugation.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove unreacted reagents and byproducts.
-
Analysis: Characterize the purified conjugate using techniques like SDS-PAGE, LC-MS, or MALDI-TOF MS to confirm conjugation and assess purity.
Protocol 2: Carboxylic Acid Coupling via NHS Ester Chemistry
This protocol describes the reaction of the primary amine terminus of this compound with an NHS-ester activated molecule.
Materials:
-
This compound
-
NHS-ester activated molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 0.1 M sodium bicarbonate/carbonate buffer, pH 8.0-8.5.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolution:
-
Dissolve the NHS-ester activated molecule in DMF or DMSO immediately before use.
-
Dissolve this compound in the Reaction Buffer.
-
-
Coupling:
-
Add the dissolved NHS-ester activated molecule to the this compound solution. A 1 to 1.5-fold molar excess of the NHS-ester is typically used.
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.
-
Analysis: Characterize the purified conjugate using techniques like LC-MS or NMR to confirm the formation of the amide bond.
Visualizing Experimental Workflows and Logical Relationships
Workflow for ADC Synthesis using this compound
The following diagram illustrates a typical workflow for synthesizing an antibody-drug conjugate where this compound links a cytotoxic drug to an antibody.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Logical Relationship of this compound's Bifunctionality
This diagram illustrates the independent reactivity of the two functional groups of this compound, which is fundamental to its utility as a heterobifunctional linker.
Caption: Reactivity of this compound's functional groups.
Signaling Pathway Enabled by an ADC with a PEG24 Linker
While this compound does not have its own signaling pathway, it enables the delivery of a cytotoxic payload to a cancer cell via an antibody targeting a specific cell surface receptor, thereby inducing apoptosis. The following diagram illustrates a simplified representation of this process.
Caption: ADC-mediated apoptosis signaling pathway.
Conclusion
This compound is a well-defined, high-purity, and versatile chemical tool for the development of sophisticated bioconjugates and drug delivery systems. Its monodisperse PEG chain provides significant advantages in terms of hydrophilicity, stability, and pharmacokinetic properties of the resulting conjugates. The straightforward and well-characterized reactivity of its terminal amine and carboxylic acid groups allows for flexible and controlled conjugation strategies. This guide provides a foundational understanding and practical protocols to aid researchers and drug development professionals in the effective utilization of this compound in their therapeutic programs.
References
An In-depth Technical Guide to Amino-PEG24-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG24-acid is a discrete polyethylene glycol (dPEG®) derivative that serves as a versatile heterobifunctional linker in bioconjugation and drug delivery. Its structure features a primary amine group at one end and a carboxylic acid group at the other, separated by a 24-unit polyethylene glycol chain. This extended, hydrophilic spacer imparts significant advantages in the modification of biomolecules and surfaces, enhancing solubility, reducing steric hindrance, and improving the pharmacokinetic profiles of conjugated drugs. This guide provides a comprehensive overview of the structure, properties, and common applications of this compound, complete with experimental protocols and workflow diagrams to facilitate its use in research and development.
Structure and Physicochemical Properties
This compound is a monodisperse compound, meaning it has a precise, single molecular weight, which ensures reproducibility in bioconjugation reactions.[1] The presence of the long PEG chain renders it highly soluble in water and many organic solvents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅₁H₁₀₃NO₂₆ | [2][3] |
| Molecular Weight | ~1146.37 g/mol | [1] |
| CAS Number | 196936-04-6, 2563873-76-5, 756526-07-4 | |
| Purity | ≥95% | |
| Appearance | White to off-white solid | |
| Solubility | Water, DMSO, DMF, Methylene Chloride | |
| Storage | -20°C, desiccated |
Reactivity and Applications
The bifunctional nature of this compound allows for sequential or orthogonal conjugation strategies.
-
Amine Group: The primary amine is nucleophilic and readily reacts with activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones to form stable amide or imine bonds, respectively. This functionality is commonly exploited for labeling, chemical modification, and surface or particle modification.
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated using carbodiimides, such as EDC, in the presence of N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated intermediate then efficiently reacts with primary amines on biomolecules to form stable amide bonds.
These reactive properties make this compound a valuable tool in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): The PEG linker can modulate the physicochemical properties of ADCs by balancing the hydrophobicity of the payload, improving solubility, and potentially increasing the drug-to-antibody ratio (DAR).
-
Drug Delivery and Nanomedicine: Its use as a linker in drug delivery systems can improve the solubility, stability, and pharmacokinetic profile of therapeutic agents. When used to functionalize nanoparticles, the PEG chain provides a hydrophilic "stealth" layer that can reduce non-specific protein binding and prolong circulation time.
-
Peptide Synthesis and Modification: this compound can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a long, flexible, and hydrophilic spacer.
-
Surface Modification: It is used to functionalize surfaces of materials like nanoparticles and beads to reduce non-specific binding and to provide a reactive handle for the immobilization of biomolecules.
Experimental Protocols
The following are general protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.
Amide Bond Formation via EDC/NHS Coupling (Activation of Carboxylic Acid)
This protocol describes the activation of the carboxylic acid group of this compound for subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or amine-modified surface).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Amine-containing molecule
-
Dry, water-miscible organic solvent (e.g., DMF or DMSO)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a stock solution of this compound in dry DMF or DMSO.
-
Activation of Carboxylic Acid:
-
Dissolve the this compound in Activation Buffer.
-
Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the amine-containing molecule dissolved in Coupling Buffer.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature, or 4°C overnight.
-
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and byproducts.
Reaction Monitoring: The progress of the conjugation can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Reaction of the Amine Group with an NHS Ester
This protocol describes the reaction of the primary amine of this compound with a pre-activated NHS ester-containing molecule.
Materials:
-
This compound
-
NHS ester-containing molecule
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Dry, water-miscible organic solvent (e.g., DMF or DMSO)
Procedure:
-
Reagent Preparation: Dissolve the this compound and the NHS ester-containing molecule in a suitable solvent. For reactions in aqueous buffer, stock solutions in DMF or DMSO can be prepared and added to the buffer.
-
Conjugation:
-
Combine the this compound and the NHS ester in Reaction Buffer. A slight molar excess of the NHS ester may be used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically complete within this timeframe.
-
-
Quenching: Add Quenching Buffer to stop the reaction.
-
Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess reagents.
Mandatory Visualizations
Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound as a linker. This process involves the separate activation of the drug and the antibody, followed by their conjugation via the bifunctional PEG linker.
Caption: Workflow for ADC synthesis using this compound.
Experimental Workflow for Nanoparticle Surface Functionalization
This diagram outlines the process of functionalizing a nanoparticle surface with this compound, followed by the attachment of a targeting ligand.
Caption: Nanoparticle surface functionalization workflow.
Logical Relationship in Solid-Phase Peptide Synthesis (SPPS)
This diagram illustrates the incorporation of this compound as a linker onto a solid support during SPPS, followed by peptide chain elongation.
Caption: SPPS workflow with this compound linker.
References
An In-Depth Technical Guide to Amino-PEG24-acid for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Amino-PEG24-acid, a heterobifunctional polyethylene glycol (PEG) linker, detailing its chemical properties, applications, and a specific experimental protocol for its use in bioconjugation. This document is intended to serve as a technical resource for scientists and professionals in the fields of drug development, proteomics, and materials science.
Core Properties of this compound
This compound is a monodisperse PEG derivative featuring a primary amine group at one end and a carboxylic acid group at the other, separated by a 24-unit polyethylene glycol chain. This structure provides a long, flexible, and hydrophilic spacer, which is highly valuable in various bioconjugation applications. The defined length of the PEG chain ensures batch-to-batch consistency, a critical factor in the development of therapeutics and diagnostics.
Below is a summary of the key quantitative data for this compound, compiled from various suppliers and databases.
| Property | Value | Citation(s) |
| Molecular Weight | ~1146.4 g/mol | [1] |
| Molecular Formula | C₅₁H₁₀₃NO₂₆ | [1] |
| CAS Number | 2563873-76-5 | [1] |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or viscous liquid | [2] |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated, protected from light | [3] |
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile tool for covalently linking different molecules. The primary amine can react with activated esters (like NHS esters), carboxylic acids, and other electrophiles. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.
Key applications include:
-
Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and stability of ADCs and influence their pharmacokinetic properties.
-
PROTACs (PROteolysis TArgeting Chimeras): As a component of PROTACs, the linker connects a target protein ligand to an E3 ubiquitin ligase ligand, facilitating the degradation of the target protein.
-
Peptide and Protein Modification: PEGylation with this compound can enhance the therapeutic properties of proteins and peptides by increasing their hydrodynamic volume and in vivo half-life.
-
Surface Functionalization: It is used to modify surfaces of nanoparticles, hydrogels, and other biomaterials to improve biocompatibility and reduce non-specific binding.
Experimental Protocol: Amide Bond Formation
The following is a detailed methodology for the conjugation of a molecule with a primary amine to the carboxylic acid end of this compound, adapted from a representative synthetic procedure. This protocol describes the formation of an amide bond, a common step in the synthesis of more complex bioconjugates.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
N,N'-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, or Dichloromethane - DCM)
-
Supercritical fluid chromatography (SFC) system for purification (e.g., Waters HILIC column)
-
Methanol (MeOH) and Carbon Dioxide (CO₂) for SFC mobile phase
-
LCMS system for analysis
Procedure:
-
Reaction Setup: In a suitable reaction vial, dissolve the amine-containing molecule of interest and this compound in an anhydrous solvent.
-
Base Addition: Add N,N'-Diisopropylethylamine (DIPEA) to the reaction mixture. DIPEA acts as a non-nucleophilic base to facilitate the coupling reaction.
-
Incubation: Agitate the reaction mixture on a shaker plate at room temperature for approximately 15 hours to ensure the reaction proceeds to completion.
-
Solvent Removal: After the incubation period, evaporate the solvent from the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue using supercritical fluid chromatography. A typical method involves a Hillic Interaction Liquid Chromatography (HILIC) column with a gradient of methanol in carbon dioxide (e.g., 15-25% MeOH/CO₂).
-
Analysis and Characterization: Analyze the purified product using Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the identity and purity of the final conjugate.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical bioconjugation workflow utilizing this compound, from reaction setup to final product analysis.
Caption: Workflow for amide bond formation using this compound.
This technical guide provides essential information for the effective use of this compound in research and development. The provided data and protocols are intended to serve as a starting point, and optimization may be necessary for specific applications.
References
A Comprehensive Technical Guide to the Synthesis of Amino-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of Amino-PEG24-acid, a heterobifunctional polyethylene glycol (PEG) linker critical in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the synthetic route, experimental protocols, and characterization of the final product.
Introduction
This compound is a discrete PEG (dPEG®) linker characterized by a terminal primary amine group and a terminal carboxylic acid group, separated by a 24-unit ethylene glycol chain. The defined length of the PEG spacer imparts excellent water solubility, biocompatibility, and flexibility, while minimizing steric hindrance in conjugated molecules. The orthogonal reactive groups—an amine and a carboxylic acid—allow for the sequential conjugation of different molecules, making it a versatile tool in the construction of complex bioconjugates. The amine group can be readily reacted with activated esters (like NHS esters) or carboxylic acids, while the carboxylic acid can be activated to react with primary amines.
This guide focuses on the final and most critical step in the synthesis of this compound: the deprotection of a Boc-protected precursor, Boc-NH-PEG24-COOH.
Synthesis Pathway
The synthesis of this compound is most commonly and efficiently achieved through the deprotection of its tert-butyloxycarbonyl (Boc)-protected precursor, Boc-NH-PEG24-COOH. The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. The synthesis can be conceptually divided into two main stages: the synthesis of the Boc-protected intermediate and its subsequent deprotection.
Conceptual Synthesis of Boc-NH-PEG24-COOH
While Boc-NH-PEG24-COOH is commercially available, its synthesis generally involves the coupling of a mono-Boc-protected amino-PEG alcohol with a protected carboxylic acid, or the reaction of a mono-Boc-protected amino-PEG with a suitable anhydride, followed by purification. The precise control of stoichiometry and reaction conditions is crucial to ensure the synthesis of the desired heterobifunctional product with high purity.
Deprotection of Boc-NH-PEG24-COOH
The final step to yield this compound is the removal of the Boc protecting group. This is typically accomplished by treating the Boc-protected precursor with a strong acid, such as trifluoroacetic acid (TFA) in an anhydrous organic solvent like dichloromethane (DCM). The reaction is generally rapid and proceeds with high yield.
Experimental Protocols
Materials and Methods
Materials:
-
Boc-NH-PEG24-COOH (Purity >95%)
-
Trifluoroacetic acid (TFA), Reagent grade
-
Dichloromethane (DCM), Anhydrous
-
Diethyl ether, Anhydrous
-
Sodium bicarbonate (NaHCO₃), Saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Protocol for Boc Deprotection of Boc-NH-PEG24-COOH
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-NH-PEG24-COOH (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Place the flask in an ice bath and stir the solution for 10-15 minutes to cool.
-
Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA) to the solution. A common reaction condition is a 1:1 (v/v) mixture of DCM and TFA.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 1-2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the product will have a lower Rf value (be more polar) than the starting material. For LC-MS analysis, monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.
-
Work-up (to obtain the TFA salt): Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting oil or solid is the TFA salt of this compound. For many applications, this salt can be used directly in the next step. To obtain a solid, the concentrated residue can be triturated or precipitated with cold diethyl ether.
-
Work-up (to obtain the free amine): To isolate the free amine, dissolve the residue from step 5 in DCM and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA. Caution: CO₂ gas will evolve. Wash the organic layer subsequently with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate it under reduced pressure to yield the final product, this compound, as a viscous oil or a waxy solid.
-
Purification: If necessary, the product can be further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Compound Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| Boc-NH-PEG24-COOH | C₅₆H₁₁₁NO₂₈ | 1246.47 | 2839118-68-0 | >95% |
| This compound | C₅₁H₁₀₃NO₂₆ | 1146.35 | 196936-04-6 | >97% |
Representative Reaction Data
| Parameter | Value |
| Starting Material | Boc-NH-PEG24-COOH |
| Solvent | Dichloromethane (DCM) |
| Reagent | Trifluoroacetic acid (TFA) |
| Reagent:Solvent Ratio | 1:1 (v/v) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours |
| Typical Yield | >95% |
Characterization
The successful synthesis of this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic large signal for the repeating ethylene glycol units (-O-CH₂-CH₂-O-) around 3.6 ppm. The disappearance of the signal corresponding to the tert-butyl protons of the Boc group (a singlet at ~1.4 ppm) confirms the deprotection. Signals corresponding to the protons adjacent to the terminal amine and carboxylic acid groups will also be present.
-
¹³C NMR: The carbon NMR spectrum will show a major peak for the ethylene glycol carbons at approximately 70 ppm. The absence of the signals for the quaternary carbon and the methyl carbons of the Boc group indicates complete deprotection.
-
HPLC: HPLC analysis is used to assess the purity of the final product. A single major peak is expected for the pure this compound.
Visualizations
Synthesis Workflow
The Strategic Role of Amino-PEG24-acid in Modern Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount. Amino-PEG24-acid, a heterobifunctional linker, has emerged as a cornerstone in bioconjugation, offering a versatile platform for the development of sophisticated drug delivery systems, diagnostic agents, and research tools. This technical guide delves into the core functions of this compound, providing a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Functionality and Advantages of PEGylation
Polyethylene glycol (PEG) linkers, particularly monodisperse chains like PEG24, play a crucial role in overcoming many of the challenges associated with bioconjugation. The incorporation of a PEG spacer between a biomolecule and a payload, such as a cytotoxic drug in an antibody-drug conjugate (ADC), confers a multitude of advantages that enhance the overall therapeutic profile of the resulting conjugate.
The primary function of this compound is to act as a flexible, hydrophilic spacer, connecting two molecules through stable amide bonds. Its amine (-NH2) and carboxylic acid (-COOH) termini provide orthogonal reactivity, allowing for controlled, sequential conjugation. The PEG24 chain itself, consisting of 24 ethylene glycol units, is the key to its beneficial properties.
Key Advantages of Using this compound:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic drugs and biomolecules, mitigating aggregation and improving stability in physiological solutions.[1][2][3] This is particularly critical for high-drug-to-antibody ratio (DAR) ADCs, where the hydrophobicity of the payload can lead to instability.
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing its immunogenicity and antigenicity.[1] This "stealth" effect prolongs the circulation half-life of the therapeutic.
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, the PEG linker reduces renal clearance, leading to a longer circulation half-life and sustained drug exposure.[4]
-
Controlled Spacer Length: The defined length of the PEG24 chain provides precise control over the distance between the conjugated molecules, which can be critical for maintaining the biological activity of the biomolecule and optimizing the efficacy of the payload.
-
Biocompatibility and Low Toxicity: PEG is a well-established biocompatible polymer with low toxicity, making it an ideal component for in vivo applications.
Quantitative Impact of PEG Linkers in Bioconjugation
The choice of linker length and composition has a quantifiable impact on the properties of the resulting bioconjugate. The following tables summarize key quantitative data from studies investigating the effects of PEG linkers in antibody-drug conjugates.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance (mL/day/kg) | Area Under the Curve (AUC) | Reference |
| No PEG | - | - | |
| Linear PEG8 | Lower than no PEG | Higher than no PEG | |
| Linear PEG24 | Significantly lower than no PEG | Significantly higher than no PEG | |
| Branched (PEG12)2 | Slower than linear PEG24 | Nearly 3-fold higher than linear PEG24 (at high DAR) |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity
| Linker | Fold Reduction in Cytotoxicity (compared to no PEG) | Reference |
| 4 kDa PEG | 4.5-fold | |
| 10 kDa PEG | 22-fold | |
| PEG24 | Maintains high cytotoxicity |
Table 3: Impact of PEG Linkers on Drug-to-Antibody Ratio (DAR)
| Linker-Payload Characteristics | Effect of PEG12 Spacer on DAR | Reference |
| Hydrophobic reactive group & cleavable trigger | Increased DAR | |
| Less hydrophobic reactive group & cleavable trigger | Reduced DAR | |
| PEG24 linker-payload | Achieved nearly quantitative conjugation |
Experimental Protocols for Bioconjugation with this compound
The following protocols provide detailed methodologies for the conjugation of a drug molecule to a protein (e.g., an antibody) using this compound.
Protocol 1: Two-Step EDC/NHS Amide Coupling
This is a widely used method for forming a stable amide bond between the carboxylic acid of this compound and a primary amine on a target molecule.
Materials:
-
This compound
-
Molecule with a primary amine (e.g., protein, peptide)
-
Molecule with a carboxylic acid (e.g., drug, reporter molecule)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to this compound:
-
Dissolve this compound in Coupling Buffer.
-
Add the activated NHS ester solution to the this compound solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Drug-PEG Linker:
-
Purify the resulting drug-PEG24-acid conjugate using a desalting column or dialysis to remove excess reagents.
-
-
Activation of the Drug-PEG24-acid Carboxyl Group:
-
Repeat the activation step (Step 1) with the purified drug-PEG24-acid conjugate.
-
-
Conjugation to the Amine-Containing Protein:
-
Dissolve the amine-containing protein in Coupling Buffer.
-
Add the activated drug-PEG24-NHS ester to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Purify the final bioconjugate using a desalting column, size-exclusion chromatography (SEC), or affinity chromatography to remove unconjugated drug-linker and other reagents.
-
-
Characterization:
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling (e.g., DAR).
-
Visualizing Bioconjugation Processes and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways relevant to the application of this compound in bioconjugation.
Caption: General workflow for conjugating a drug to an antibody using this compound.
Caption: Logical relationship of how an this compound linker improves ADC properties.
Caption: Mechanism of action of a HER2-targeting ADC utilizing a PEG24 linker.
Conclusion
This compound is a powerful and versatile tool in the field of bioconjugation. Its well-defined structure and advantageous physicochemical properties enable the development of more effective and safer biotherapeutics. By providing enhanced solubility, stability, and improved pharmacokinetic profiles, this compound linkers are instrumental in advancing the design of next-generation antibody-drug conjugates and other complex biomolecular constructs. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the full potential of this critical bioconjugation reagent.
References
Amino-PEG24-acid for Drug Delivery Systems: A Technical Guide
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the application of Amino-PEG24-acid in advanced drug delivery systems. It covers the fundamental properties, key applications, and detailed experimental methodologies associated with this versatile PEG linker.
Introduction to this compound
This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative that functions as a bifunctional linker.[1][2] It possesses a primary amine group (-NH2) at one terminus and a carboxylic acid group (-COOH) at the other, separated by a 24-unit hydrophilic PEG spacer.[3] This distinct structure makes it an exceptionally versatile tool in bioconjugation and drug delivery.[3] The long, flexible, and hydrophilic PEG chain imparts several beneficial properties to conjugated molecules, including increased water solubility, improved stability, and enhanced pharmacokinetic profiles.
The primary applications of this compound in drug delivery include:
-
Bioconjugation: Covalently linking therapeutic proteins, peptides, and small molecule drugs to other molecules or delivery vehicles.
-
Drug Delivery: Acting as a linker to improve the solubility, in-vivo stability, and circulation half-life of therapeutic agents.
-
Surface Functionalization: Modifying the surfaces of nanoparticles, liposomes, and other drug carriers to enhance their biocompatibility and create "stealth" characteristics that help evade the immune system.
-
Material Science: Engineering PEGylated scaffolds and other biomaterials.
Core Principles of PEGylation in Drug Delivery
The covalent attachment of PEG chains to a therapeutic agent, a process known as PEGylation, is a widely adopted strategy to overcome many challenges in drug development.
Pharmacokinetic and Pharmacodynamic Enhancements:
-
Prolonged Circulation Half-Life: PEGylation significantly increases the hydrodynamic volume of a drug molecule. This increased size reduces its rate of renal filtration, leading to a longer circulation time in the bloodstream and a reduced dosing frequency. For example, modifying an affibody-drug conjugate with a 10 kDa PEG chain extended its in-vivo half-life by 11.2-fold.
-
Reduced Immunogenicity: The flexible PEG chain creates a protective hydrophilic shield around the drug molecule. This "stealth" effect masks antigenic sites, reducing the likelihood of an immune response, which is particularly crucial for therapeutic proteins. However, it is important to note that anti-PEG antibodies can exist in some individuals or be induced, which may impact the efficacy and safety of PEGylated drugs. The FDA recommends that immunogenicity assays for PEGylated products should be capable of detecting antibodies against both the protein and the PEG moiety.
-
Improved Solubility and Stability: The inherent hydrophilicity of the PEG chain can significantly enhance the aqueous solubility of hydrophobic drugs. It also provides a steric barrier that protects the drug from enzymatic degradation, thereby increasing its stability in biological environments.
The "Stealth" Effect and Cellular Uptake: By creating a hydration layer, PEGylation reduces the adsorption of opsonin proteins from the blood. This minimizes recognition and uptake by phagocytic cells of the reticuloendothelial system (RES), such as macrophages in the liver and spleen. This evasion of the immune system is a key factor in extending the circulation time of PEGylated nanocarriers. Studies have shown that PEGylating nanoparticles can significantly decrease their uptake by macrophages, both in vitro and in vivo.
Physicochemical and Pharmacokinetic Data
Quantitative data is essential for the rational design of drug delivery systems. The tables below summarize the key properties of this compound and the typical effects of PEGylation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-Amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72-tetracosaoxapentaheptacontan-75-oic acid | |
| Synonyms | NH2-PEG24-COOH, Amino-dPEG®24-acid | |
| CAS Number | 196936-04-6 | |
| Molecular Formula | C51H103NO26 | |
| Molecular Weight | 1146.37 g/mol | |
| Purity | Typically ≥95% | |
| Appearance | White to off-white solid or viscous liquid | - |
| Solubility | Soluble in water and most organic solvents |
Table 2: Illustrative Pharmacokinetic Impact of PEGylation
| Parameter | Unmodified Molecule | PEGylated Conjugate | Fold Change | Reference |
| Blood Circulation Half-Life | 19.6 min | 219.0 min | 11.2x increase | |
| Renal Clearance | High | Significantly Reduced | - | |
| Systemic Exposure (AUC) | Low | Significantly Increased | - |
Data is illustrative and based on an affibody-drug conjugate modified with a 10 kDa PEG linker. The exact pharmacokinetic changes depend heavily on the parent molecule, PEG size, and conjugation chemistry.
Table 3: Impact of PEGylation on Cellular Uptake by Macrophages
| Particle Size | Uptake of Unmodified Particles (Fold Difference vs. PEGylated) | Reference |
| 80x320 nm | 1.5x higher | |
| 1.5 µm | 3.4x higher | |
| 6 µm | 3.7x higher |
Data reflects in-vivo uptake by bronchoalveolar lavage fluid (BALF) macrophages 24 hours post-instillation in mice. PEGylation significantly reduces macrophage uptake across all particle sizes.
Experimental Protocols and Methodologies
The bifunctional nature of this compound allows for versatile conjugation strategies. Below are detailed protocols for common applications.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid terminus of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or amine-functionalized drug).
Materials:
-
This compound
-
Amine-containing molecule (Drug-NH2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Purification System: Dialysis tubing or Size Exclusion Chromatography (SEC) column
Methodology:
-
Dissolution: Dissolve this compound in the MES reaction buffer.
-
Activation: Add a molar excess of EDC (e.g., 5-10 fold) and NHS (e.g., 2-5 fold) to the this compound solution. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester. This intermediate is more stable than the EDC-activated acid, leading to higher coupling efficiency.
-
Conjugation: Add the Amine-containing molecule (dissolved in a suitable buffer, e.g., PBS pH 7.4) to the activated this compound solution. The primary amine on the target molecule will react with the NHS ester to form a stable amide bond. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add a quenching solution to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Purify the final conjugate to remove unreacted reagents and byproducts. Dialysis is commonly used for large protein conjugates, while SEC is effective for separating based on size.
Protocol 2: Formulation of PEGylated Nanoparticles via Self-Assembly
This protocol outlines a general method for preparing drug-loaded nanoparticles using a PEGylated polymer, where this compound would be a component of the polymer structure.
Materials:
-
Amphiphilic PEGylated block copolymer (e.g., mPEG-b-PBLG)
-
Therapeutic drug
-
Water-miscible organic solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Aqueous buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4)
-
Dialysis system
Methodology:
-
Dissolution: Dissolve the PEGylated block copolymer and the therapeutic drug in the organic solvent (DMSO).
-
Nanoparticle Formation: To induce the self-assembly of the polymer into nanoparticles, the organic solution is subjected to dialysis against the aqueous PBS buffer. Alternatively, the solution can be added dropwise into the vigorously stirred PBS buffer. The hydrophobic segments of the copolymer will form the core, encapsulating the drug, while the hydrophilic PEG chains (from the this compound moiety) will form the outer corona.
-
Solvent Removal & Purification: Continue dialysis for an extended period (e.g., 24-48 hours) with several changes of the buffer to ensure complete removal of the organic solvent. This process also purifies the nanoparticle suspension.
-
Characterization: Characterize the resulting PEGylated nanoparticles for size, polydispersity, drug loading, and surface charge.
Table 4: Key Characterization Techniques
| Technique | Parameter Measured | Typical Application | Reference |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | Measures the size distribution of nanoparticles in suspension. | |
| Transmission/Scanning Electron Microscopy (TEM/SEM) | Size, Morphology, and Surface Structure | Provides high-resolution images of the nanoparticles. | |
| Zeta Potential Analysis | Surface Charge | Measures the surface charge of particles, indicating colloidal stability. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure Confirmation | Confirms the covalent attachment of the PEG linker to the drug/carrier. | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Identifies chemical bonds to confirm conjugation. | |
| High-Performance Liquid Chromatography (HPLC/SEC) | Purity, Conjugation Efficiency, Molecular Weight | Separates and quantifies the conjugate from unreacted components. | |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Bioactivity, Immunogenicity | Measures the biological activity and potential immunogenicity of protein conjugates. |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in drug delivery.
Caption: A simplified workflow for creating a PEGylated drug delivery system.
Caption: Experimental workflow for EDC/NHS mediated bioconjugation.
References
The Role of Polyethylene Glycol (PEG) Linkers in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in ADC Design
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1] The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index.[1] Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a versatile and powerful tool for optimizing ADC performance.[2]
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[3] Its incorporation into ADC linkers, a process known as PEGylation, offers a multitude of advantages, primarily by mitigating the challenges associated with hydrophobic payloads and improving the overall drug-like properties of the conjugate.[4] This guide provides a comprehensive technical overview of the role of PEG linkers in ADC development, covering their chemical principles, impact on ADC properties, and the experimental protocols used for their characterization.
Core Principles of PEGylation in ADCs
The primary function of a PEG linker in an ADC is to serve as a flexible, hydrophilic spacer between the antibody and the cytotoxic payload. This seemingly simple role has profound implications for the ADC's behavior both in circulation and at the tumor site.
Key Benefits of PEG Linkers in ADCs:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation. PEG's hydrophilic nature counteracts this hydrophobicity, improving the solubility and physical stability of the ADC, even at high drug-to-antibody ratios (DARs).
-
Improved Pharmacokinetics: The increased hydrodynamic size of a PEGylated ADC reduces its renal clearance, leading to a prolonged circulation half-life. This extended exposure can enhance tumor penetration and overall efficacy.
-
Reduced Immunogenicity: PEG chains can shield the ADC from the host immune system, potentially reducing the risk of an anti-drug antibody (ADA) response.
-
Tunable Properties: The length and architecture (linear vs. branched) of the PEG linker can be precisely controlled to fine-tune the ADC's properties for a specific application.
-
Facilitation of Higher DARs: Hydrophilic PEG linkers enable the attachment of a higher number of drug molecules per antibody without causing aggregation, which can lead to a more potent ADC.
Chemical Strategies for Bioconjugation with PEG Linkers
The covalent attachment of PEG linkers to antibodies and payloads is achieved through a variety of bioconjugation chemistries. The choice of strategy depends on the available functional groups on the biomolecule and the desired stability of the resulting bond.
Commonly Targeted Functional Groups:
-
Amines (Lysine Residues): The ε-amino group of lysine residues is a common target for PEGylation due to its abundance on the surface of most antibodies.
-
Thiols (Cysteine Residues): Cysteine residues, either naturally occurring or engineered into the antibody sequence, provide a site for more specific conjugation.
Popular PEG Linker Chemistries:
-
NHS Ester-PEG: Reacts with primary amines to form stable amide bonds.
-
Maleimide-PEG: Reacts with free thiols to form stable thioether bonds.
-
Alkyne/Azide-PEG (Click Chemistry): Enables highly efficient and specific copper-catalyzed or strain-promoted cycloaddition reactions.
-
Hydrazide-PEG: Reacts with aldehydes or ketones to form hydrazone bonds.
Impact of PEG Linker Properties on ADC Performance: Quantitative Insights
The length and structure of the PEG linker are critical design parameters that can be modulated to optimize ADC performance. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC attributes.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | ADC Construct | Animal Model | Half-Life (t½) | Clearance (CL) | Reference |
| No PEG | ZHER2-SMCC-MMAE | Rat | 19.6 min | - | |
| PEG4 | Affibody-MMAE | Rat | 49.2 min | - | |
| PEG8 | Homogeneous DAR 8 ADC | Rat | ~40 h | ~0.2 mL/h/kg | |
| PEG12 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg | |
| PEG24 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg | |
| PEG10K | ZHER2-PEG10K-MMAE | Rat | 219.0 min | - |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| PEG Linker Length | ADC Construct | Cell Line | IC50 | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 1.2 nM | |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | 5.4 nM | |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | 26.4 nM |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| PEG Linker Length | ADC Construct | Xenograft Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 5 mg/kg | ~40% | |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | 5 mg/kg | >80% | |
| mPEG24 | anti-Trop2-mPEG24-MMAE | BxPC3 | 3 mg/kg | Significant tumor suppression |
Cleavable vs. Non-Cleavable PEG Linkers
A critical decision in ADC design is the choice between a cleavable and a non-cleavable linker. PEG moieties can be incorporated into both types of linkers to enhance their properties.
-
Cleavable PEG Linkers: These linkers are designed to be stable in circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, specific enzymes). This allows for the release of the unmodified, potent payload.
-
Non-Cleavable PEG Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a single amino acid. Non-cleavable linkers generally exhibit greater plasma stability.
The choice between cleavable and non-cleavable linkers depends on the specific payload, target antigen, and desired mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the successful development and characterization of ADCs with PEG linkers.
Protocol 1: Synthesis of a Drug-PEG Linker Conjugate
This protocol outlines the synthesis of a maleimide-functionalized PEG linker conjugated to a thiol-containing payload.
Materials:
-
Thiol-containing cytotoxic drug
-
Maleimide-PEG-NHS ester linker
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC system
Procedure:
-
Dissolve the thiol-containing drug and a 1.1 molar equivalent of Maleimide-PEG-NHS ester in anhydrous DMF.
-
Add a 2-fold molar excess of TEA to the solution to act as a base.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
Protocol 2: Conjugation of Drug-PEG Linker to Antibody
This protocol describes the conjugation of the purified drug-PEG linker to an antibody via lysine residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-PEG-NHS ester conjugate
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Dissolve the Drug-PEG-NHS ester conjugate in a minimal amount of anhydrous DMSO.
-
Slowly add the desired molar excess of the activated drug-linker solution to the antibody solution with gentle mixing. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture for 2 hours at room temperature.
-
Purify the resulting ADC from unreacted linker and payload by SEC using a column equilibrated with PBS.
-
Collect the fractions corresponding to the monomeric ADC.
Protocol 3: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.
-
UV-Vis Spectroscopy: The concentrations of the antibody and the payload can be determined by measuring the absorbance at 280 nm and the payload-specific wavelength, respectively. These values can then be used to calculate the DAR.
B. In Vitro Cytotoxicity Assay:
-
Plate target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and a control antibody in the cell culture medium.
-
Replace the medium in the wells with the ADC or control solutions and incubate for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value by plotting cell viability against ADC concentration.
C. In Vivo Efficacy Study:
-
Implant tumor cells subcutaneously into immunocompromised mice.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer the ADC, control antibody, and vehicle control intravenously at the desired dosage and schedule.
-
Measure tumor volumes and body weights regularly.
-
At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.
Visualizations
Diagram 1: General Mechanism of Action for an ADC
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Diagram 2: Experimental Workflow for ADC Synthesis and Characterization
Caption: Experimental workflow for ADC synthesis and characterization.
Diagram 3: Signaling Pathway Inhibition by an ADC
This diagram illustrates how the antibody component of an ADC can block signaling pathways, such as the HER2 pathway, contributing to its anti-tumor effect.
Caption: Inhibition of the HER2 signaling pathway by a HER2-targeted ADC.
Conclusion
PEG linkers are indispensable tools in modern ADC development, offering a robust strategy to overcome the challenges associated with hydrophobic payloads and to fine-tune the pharmacological properties of these complex biotherapeutics. By carefully selecting the PEG linker length, architecture, and conjugation chemistry, researchers can rationally design ADCs with improved solubility, stability, pharmacokinetics, and therapeutic efficacy. The experimental protocols and characterization methods outlined in this guide provide a framework for the systematic evaluation and optimization of PEGylated ADCs, ultimately contributing to the development of safer and more effective cancer therapies.
References
Amino-PEG24-acid in Nanotechnology: A Technical Guide for Advanced Drug Delivery and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of Amino-PEG24-acid in the field of nanotechnology. As a heterobifunctional linker, this compound offers a versatile platform for the surface modification of nanoparticles, enabling advancements in targeted drug delivery, bio-imaging, and diagnostics. This document outlines the core principles of its application, detailed experimental protocols, and quantitative data to support researchers in the design and execution of their nanotechnology-based projects.
Introduction to this compound
This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker characterized by a primary amine group (-NH2) at one terminus and a carboxylic acid group (-COOH) at the other, connected by a 24-unit ethylene glycol chain.[1] This bifunctional nature allows for the sequential and controlled conjugation of two different molecules.[][3] The long, hydrophilic PEG spacer imparts several advantageous properties to nanoparticles and conjugated biomolecules, including:
-
Increased Water Solubility: The hydrophilic PEG chain enhances the solubility of hydrophobic drugs and nanoparticles in aqueous environments.[4]
-
Reduced Immunogenicity: The PEG layer can shield nanoparticles from recognition by the immune system, reducing opsonization and phagocytosis, which prolongs circulation time.[4]
-
Improved Pharmacokinetics: By reducing renal clearance and enzymatic degradation, PEGylation extends the in-vivo half-life of therapeutic agents.
-
Steric Hindrance: The PEG spacer provides a physical barrier that can prevent non-specific interactions with proteins and cells.
These properties make this compound an ideal linker for a variety of nanotechnological applications, particularly in the development of sophisticated drug delivery systems.
Core Applications in Nanotechnology
The unique properties of this compound make it a valuable tool in several areas of nanotechnology research and development:
-
Nanoparticle Functionalization: It is widely used for the surface modification of a variety of nanoparticles, including gold nanoparticles, liposomes, quantum dots, and polymeric nanoparticles. The amine or carboxylic acid group can be used to covalently attach the PEG linker to the nanoparticle surface, while the other terminus remains available for further conjugation.
-
Targeted Drug Delivery: The free terminus of the PEG linker can be conjugated to targeting ligands such as antibodies, peptides, or small molecules. This enables the development of "smart" nanoparticles that can specifically bind to and deliver therapeutic payloads to diseased cells or tissues, minimizing off-target effects.
-
Bioconjugation: this compound serves as a flexible crosslinker for conjugating various biomolecules, including proteins, peptides, and oligonucleotides, to nanoparticles or other surfaces. This is crucial for the development of diagnostic assays, biosensors, and advanced therapeutic constructs like antibody-drug conjugates (ADCs).
Quantitative Data on Functionalized Nanoparticles
The functionalization of nanoparticles with this compound and subsequent conjugation of targeting ligands or therapeutic agents can be characterized by various analytical techniques. The following tables provide illustrative quantitative data based on studies of nanoparticles functionalized with similar amino-PEG-acid linkers, demonstrating the expected changes in physicochemical properties.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Nanoparticle Type | Modification Step | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Mesoporous Silica Nanoparticles | Bare Nanoparticles (CMS-COOH) | 80 | 0.15 | -25.3 |
| After Amino-PEG Conjugation (CMS-PEG-NH2) | 95 | 0.18 | -15.1 | |
| Gold Nanoparticles | Citrate-capped AuNPs | 20 | 0.21 | -35.8 |
| After Amino-PEG-acid functionalization | 35 | 0.25 | -10.2 | |
| Liposomes | Bare Liposomes | 110 | 0.12 | -5.2 |
| After Amino-PEG-acid incorporation | 120 | 0.14 | -8.9 |
Note: Data is compiled and adapted from studies on nanoparticles functionalized with similar amino-PEG linkers for illustrative purposes.
Table 2: In Vivo Biodistribution of PEGylated Nanoparticles in a Murine Tumor Model (Illustrative Data)
| Nanoparticle Formulation | Organ | % Injected Dose per Gram of Tissue (24h post-injection) |
| Non-targeted PEG-Nanoparticles | Tumor | 2.5 ± 0.8 |
| Liver | 15.2 ± 3.1 | |
| Spleen | 8.9 ± 1.5 | |
| Kidneys | 1.2 ± 0.4 | |
| Targeted Amino-PEG-Nanoparticles | Tumor | 8.7 ± 2.2 |
| Liver | 12.5 ± 2.8 | |
| Spleen | 7.1 ± 1.3 | |
| Kidneys | 1.1 ± 0.3 |
Note: This table presents hypothetical but realistic data to illustrate the expected improvement in tumor accumulation with targeted nanoparticles functionalized with a ligand via an Amino-PEG linker.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound for nanoparticle functionalization.
Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of the amine terminus of this compound to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated nanoparticles (e.g., mesoporous silica nanoparticles, quantum dots)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC (final concentration 10 mM) and NHS (final concentration 20 mM) to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Centrifuge the activated nanoparticles to form a pellet.
-
Carefully remove the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in Coupling Buffer. Repeat the washing step twice.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Add the this compound solution to the washed, activated nanoparticles at a molar excess (typically 10-50 fold molar excess relative to the nanoparticles).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris-HCl.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification of Functionalized Nanoparticles:
-
Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in fresh Coupling Buffer or by size exclusion chromatography to remove unconjugated PEG linker and byproducts.
-
-
Characterization:
-
Characterize the resulting nanoparticles for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm the presence of the PEG linker on the nanoparticle surface using techniques such as Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS).
-
Conjugation of a Targeting Peptide to the Carboxyl Terminus of Nanoparticle-Bound this compound
This protocol outlines the attachment of a targeting peptide with a primary amine to the carboxyl group of the PEG linker.
Materials:
-
This compound functionalized nanoparticles
-
Targeting peptide with a primary amine (e.g., RGD peptide)
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Activation of the PEG Carboxyl Group:
-
Disperse the this compound functionalized nanoparticles in Activation Buffer.
-
Add EDC (10 mM) and NHS (20 mM) and incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents:
-
Wash the activated nanoparticles as described in section 4.1, step 3, resuspending the final pellet in Coupling Buffer.
-
-
Conjugation with Targeting Peptide:
-
Dissolve the targeting peptide in Coupling Buffer.
-
Add the peptide solution to the activated nanoparticle suspension at a desired molar ratio.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction and purify the peptide-conjugated nanoparticles as described in section 4.1, steps 5 and 6.
-
-
Characterization:
-
Confirm the successful conjugation of the peptide using techniques such as HPLC, mass spectrometry (after cleaving the peptide), or a functional assay that measures the binding of the nanoparticles to the peptide's target receptor.
-
Visualizing Workflows and Pathways
Diagrams are essential for visualizing the complex relationships and workflows in nanotechnology. The following are Graphviz (DOT language) scripts to generate such diagrams.
Caption: Workflow for the functionalization of carboxylated nanoparticles with this compound.
Caption: Logical workflow for targeted drug delivery using a nanoparticle functionalized with this compound.
Conclusion
This compound is a powerful and versatile tool in the field of nanotechnology, enabling the development of highly functionalized nanoparticles for a range of biomedical applications. Its well-defined structure and bifunctional nature allow for precise control over the conjugation of therapeutic agents and targeting moieties. The protocols and illustrative data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their work. As the field of nanomedicine continues to advance, the importance of such well-defined linkers in creating safe and effective targeted therapies will only continue to grow.
References
The Strategic Imperative of Amino-PEG24-acid in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target Protein of Interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, long-chain polyethylene glycol (PEG) linkers, such as Amino-PEG24-acid, have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.
This technical guide elucidates the multifaceted role of the this compound linker in PROTAC design, providing illustrative quantitative data from analogous long-chain linkers, detailed experimental protocols for PROTAC evaluation, and visual representations of key biological and experimental processes to empower researchers in the rational design of next-generation protein degraders.
Core Concepts: The Role of the Linker in PROTAC Efficacy
The linker is a critical determinant of a PROTAC's biological activity. Its length, composition, and attachment points influence the formation and stability of the key ternary complex (POI-PROTAC-E3 Ligase), which is the prerequisite for ubiquitination and subsequent proteasomal degradation of the POI.[1]
This compound (CAS: 196936-04-6) is a bifunctional, monodisperse PEG linker featuring a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) group, separated by a 24-unit PEG chain.[2][3] This structure offers several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the long PEG chain significantly improves the aqueous solubility of often-lipophilic PROTAC molecules, which is crucial for their handling and bioavailability.[1][4]
-
Optimized Ternary Complex Formation: The substantial length and flexibility of the PEG24 chain provide the necessary reach and conformational freedom to span the distance between the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex. Linkers that are too short may cause steric clashes, while excessively long or rigid linkers might fail to establish productive interactions.
-
Versatile Conjugation Chemistry: The orthogonal amine and carboxylic acid functional groups allow for straightforward and versatile conjugation to POI and E3 ligase ligands using standard amide coupling chemistries.
Data Presentation: The Impact of Long-Chain Linkers on PROTAC Performance
Table 1: Degradation Efficiency of BTK-Targeting PROTACs with Varying Long-Chain Linkers
| PROTAC Example | E3 Ligase Ligand | Linker Composition (Atom Length) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Compound 9 | Pomalidomide (CRBN) | PEG-based (18-atom) | ~6 | >95 | Ramos |
| MT-802 | Pomalidomide (CRBN) | PEG-based (8-atom) | ~9 | >99 | Namalwa |
| MT-809 | Pomalidomide (CRBN) | PEG-based (12-atom) | ~12 | >99 | Namalwa |
| PTD10 | Pomalidomide (CRBN) | Short Alkyl/Ether | 0.5 | >95 | MOLM-14 |
Data compiled from publicly available research. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line and time-point dependent.
Table 2: Degradation Efficiency of SMARCA2/4-Targeting PROTACs
| PROTAC Example | E3 Ligase Ligand | DC₅₀ (nM) for SMARCA2 | DC₅₀ (nM) for SMARCA4 | Cell Line |
| Compound I-279 | VHL Ligand | <100 | <100 | A549 / MV411 |
| Compound I-412 | VHL Ligand | <100 | <100 | MV411 / A549 |
| G-6599 | FBXO22 Ligand | 0.018 | 0.056 | SW1573 |
Data compiled from publicly available research, illustrating potent degradation with complex molecules requiring substantial linkers.
Visualizing Core Mechanisms and Workflows
Diagrams created using Graphviz provide clear visual representations of the underlying biological processes and experimental procedures central to PROTAC development.
References
The Chemical Reactivity of Amino-PEG24-acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core chemical reactivity of Amino-PEG24-acid, a heterobifunctional polyethylene glycol (PEG) linker integral to advancements in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This document provides a comprehensive overview of its functional group reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Reactivity of this compound Functional Groups
This compound possesses two primary reactive moieties: a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH), connected by a 24-unit polyethylene glycol chain. This dual functionality allows for a wide range of conjugation strategies, making it a versatile tool in the synthesis of complex biomolecules.
Amine Group Reactivity
The primary amine group is a nucleophile that readily reacts with various electrophilic functional groups. Common reactions include:
-
Acylation with Activated Esters: The amine group efficiently reacts with N-hydroxysuccinimide (NHS) esters and other activated esters (e.g., pentafluorophenyl esters) to form stable amide bonds. This reaction is highly efficient in aqueous solutions at a slightly basic pH (7-9).[1][2]
-
Reaction with Carboxylic Acids: In the presence of carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), the amine group forms an amide bond with a carboxylic acid.[1][3]
-
Reaction with Carbonyls: The amine can also react with aldehydes and ketones to form Schiff bases, which can be further reduced to stable secondary amine linkages.[4]
Carboxylic Acid Group Reactivity
The terminal carboxylic acid can be activated to react with nucleophiles, primarily primary amines, to form amide bonds. This reaction typically requires the use of coupling agents:
-
Amide Bond Formation with Primary Amines: The carboxylic acid is most commonly coupled with primary amines. This reaction is facilitated by activators like EDC, often in combination with NHS or 1-hydroxybenzotriazole (HOBt), to form a more stable active ester intermediate, which then reacts with the amine to yield a stable amide bond. The activation with EDC is most efficient under acidic conditions (pH 4.5-6.0). Other coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be used.
Quantitative Data on PEG Linker Reactivity
While specific kinetic and yield data for this compound are not extensively published in comparative tables, the following tables summarize representative data for similar PEG linkers to provide a quantitative context for reaction efficiency and the impact of linker length on biological activity.
Table 1: Representative Amide Bond Formation Efficiency
| Reactants | Coupling Agent | Solvent | Reaction Time (h) | pH | Typical Yield (%) |
| Amine-PEG + NHS Ester | None | DMF/PBS | 2 - 24 | 7.0 - 9.0 | > 90% |
| Carboxylic Acid-PEG + Amine | EDC/NHS | MES/PBS | 2 - 4 | 4.5 - 7.5 | 70 - 90% |
| Carboxylic Acid-PEG + Amine | HATU/DIPEA | DMF | 1 - 3 | N/A (Anhydrous) | > 95% |
Note: Yields are highly dependent on the specific substrates, stoichiometry, and reaction conditions.
Table 2: Influence of PEG Linker Length on Receptor Binding Affinity
| Ligand-PEG-Target | Receptor | PEG Length (Number of PEG units) | IC50 (nM) | Reference Context |
| NOTA-PEGn-RM26 | GRPR | 2 | 1.5 ± 0.2 | Shorter linkers can lead to higher binding affinity in some systems. |
| NOTA-PEGn-RM26 | GRPR | 4 | 2.1 ± 0.3 | |
| NOTA-PEGn-RM26 | GRPR | 8 | 3.5 ± 0.5 | |
| Folate-PEG-Liposome | Folate Receptor | 45 (PEG2000) | - | Longer linkers can enhance tumor accumulation in vivo. |
| Folate-PEG-Liposome | Folate Receptor | 113 (PEG5000) | - |
Experimental Protocols
The following are detailed methodologies for key reactions involving this compound.
Protocol for Amine Coupling to an NHS Ester
This protocol describes the conjugation of the amine terminus of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Size-exclusion chromatography (SEC) or dialysis equipment for purification
Procedure:
-
Dissolve Reactants:
-
Dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve the this compound in PBS (pH 7.4).
-
-
Reaction:
-
Slowly add the dissolved NHS ester solution to the this compound solution with gentle stirring. A typical molar ratio is a 1.1 to 2-fold molar excess of the NHS ester.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, protected from light if the reagents are light-sensitive.
-
-
Monitoring (Optional):
-
Monitor the reaction progress by LC-MS or TLC to confirm the formation of the conjugate.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from unreacted reagents and byproducts using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against an appropriate buffer.
-
Protocol for Carboxylic Acid Coupling to a Primary Amine using EDC/NHS
This protocol details the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule, such as a peptide or protein.
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 2-Mercaptoethanol
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve this compound:
-
Dissolve the this compound in the Activation Buffer.
-
-
Activate Carboxylic Acid:
-
Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Couple to Amine:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Immediately add the activated this compound solution to the amine-containing solution. The pH of the final reaction mixture should be between 7.2 and 7.5 for optimal coupling.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching:
-
Add the Quenching Buffer (e.g., Tris-HCl to a final concentration of 50 mM or 2-mercaptoethanol to 20 mM) to quench the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts. For peptide conjugates, reversed-phase HPLC (RP-HPLC) can be used for purification.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving this compound.
Reaction Pathways
Caption: Reaction pathways for the amine and carboxylic acid functional groups of this compound.
Experimental Workflow for Protein Conjugation
Caption: A typical experimental workflow for conjugating this compound to a protein.
Cellular Uptake and Signaling of a PEGylated Therapeutic
Caption: Generalized pathway for the cellular uptake and action of a targeted PEGylated therapeutic.
Conclusion
This compound is a highly valuable and versatile tool in modern biopharmaceutical research and development. Its well-defined bifunctional nature allows for precise and efficient conjugation to a wide array of molecules, including proteins, peptides, and small molecule drugs. Understanding the specific reactivity of its amine and carboxylic acid functional groups, along with the appropriate reaction conditions, is paramount to its successful application. The provided protocols and conceptual diagrams serve as a foundational guide for researchers to design and execute robust bioconjugation strategies, ultimately enabling the development of novel therapeutics with improved efficacy and safety profiles.
References
Monodisperse vs. Polydisperse PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers are integral components in drug delivery systems, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The dispersity of these linkers—whether they are monodisperse with a single, defined molecular weight, or polydisperse with a range of molecular weights—plays a critical role in the ultimate performance of the conjugated drug. This technical guide provides a comprehensive overview of monodisperse and polydisperse PEG linkers, detailing their synthesis, characterization, and impact on drug efficacy and safety. Through a comparative analysis supported by quantitative data, experimental protocols, and mechanistic diagrams, this document serves as a critical resource for researchers and professionals in the field of drug development, aiding in the rational design of next-generation therapeutics.
Introduction
Poly(ethylene glycol), or PEG, is a polyether compound with a structure of H−(O−CH2−CH2)n−OH. Due to its hydrophilicity, biocompatibility, and lack of toxicity, it has found widespread use in the pharmaceutical industry. "PEGylation" refers to the covalent attachment of PEG chains to therapeutic molecules such as proteins, peptides, small molecules, and nanoparticles.[1] This process can significantly improve the therapeutic agent's pharmacokinetic and pharmacodynamic properties.[2]
PEG linkers can be broadly categorized into two main types based on their molecular weight distribution:
-
Monodisperse PEGs: These are single molecular entities with a precise, discrete molecular weight and a defined structure.[3] They are characterized by a polydispersity index (PDI) of 1.0.[2]
-
Polydisperse PEGs: These are mixtures of PEG chains with varying lengths, characterized by an average molecular weight and a PDI greater than 1.0.[2]
The choice between a monodisperse and a polydisperse PEG linker is a critical decision in drug development, with significant implications for the final product's homogeneity, batch-to-batch reproducibility, and clinical performance.
Synthesis of PEG Linkers
The synthetic routes to monodisperse and polydisperse PEGs differ significantly, dictating their respective purities and costs.
2.1. Polydisperse PEG Synthesis
Polydisperse PEGs are typically synthesized through the ring-opening polymerization of ethylene oxide. This process can be catalyzed by either an acid or a base. While this method is cost-effective and allows for the production of high molecular weight PEGs, it inherently results in a distribution of chain lengths, leading to a polydisperse product.
2.2. Monodisperse PEG Synthesis
The synthesis of monodisperse PEGs is a more controlled and challenging process. It cannot be achieved through direct polymerization. Instead, it relies on the stepwise addition of discrete ethylene glycol units. Common strategies include:
-
Iterative approaches: Building PEG chains one unit at a time.
-
Convergent synthesis: Connecting pre-formed PEG segments.
These methods often involve the use of protecting groups to ensure controlled, directional synthesis and require multiple purification steps to isolate the desired, single-length PEG chain. While more complex and expensive, this approach yields a highly pure and defined product.
Characterization of PEG Dispersity
The dispersity of a PEG linker is a critical quality attribute that must be accurately characterized. Several analytical techniques are employed for this purpose.
3.1. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. It is a powerful technique for determining the molecular weight distribution of polymers. For PEG analysis, a mobile phase that ensures good solubility and minimizes interactions with the stationary phase is crucial.
3.2. Mass Spectrometry (MALDI-TOF)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another key technique for characterizing PEG dispersity. It provides information on the absolute molecular weight of individual polymer chains within a sample.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 1H NMR, is used to determine the structure and purity of PEG linkers. For large polymers, it is important to consider that the typical 1H NMR pulse sequence is not 13C decoupled, which can lead to the appearance of 13C coupled 1H peaks that need to be correctly assigned for accurate molecular weight determination.
Comparative Analysis: Monodisperse vs. Polydisperse PEG Linkers
The choice between monodisperse and polydisperse PEG linkers has profound implications for the physicochemical and biological properties of the resulting conjugate.
4.1. Physicochemical Properties
| Property | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Molecular Weight | Precise, single molecular weight | Average molecular weight with a distribution |
| Purity | High, single entity | Mixture of different chain lengths |
| Characterization | Simplified and reproducible | Complex, with batch-to-batch variability |
| Homogeneity of Final Conjugate | High (uniform Drug-to-Antibody Ratio - DAR) | Low (heterogeneous DAR) |
4.2. Pharmacokinetic and Pharmacodynamic Properties
Monodisperse PEG linkers generally offer superior pharmacokinetic and pharmacodynamic profiles compared to their polydisperse counterparts.
| Parameter | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Blood Circulation Half-Life | Significantly prolonged | Increased, but variable |
| Protein Adsorption | Markedly lower and constant | Increased, due to enrichment of lower MW fractions |
| Tumor Accumulation | Enhanced | Less efficient |
| Immunogenicity | Reduced | Can elicit immune responses |
| Toxicity | Improved safety profile | Potential for increased toxicity |
Quantitative Data from Preclinical Studies:
A study comparing gold nanoparticles (AuNPs) functionalized with monodisperse (mPEGn-HS, n=36, 45) and polydisperse (mPEG2k-SH) PEGs demonstrated the following:
| Parameter | Monodisperse PEG-AuNPs | Polydisperse PEG-AuNPs |
| Protein Adsorption (FBS) | ~70% reduction compared to polydisperse | Higher adsorption |
| Protein Adsorption (Human Serum) | ~60% reduction compared to polydisperse | Higher adsorption |
| Blood Circulation Half-life (mice) | Significantly prolonged | Shorter half-life |
| Tumor Accumulation (mice) | Enhanced | Lower accumulation |
In the context of antibody-drug conjugates (ADCs), increasing the length of monodisperse PEG linkers (from 0 to 24 units) has been shown to rescue the efficacy of high-DAR ADCs and improve tolerability, as indicated by stable body weight at high doses.
Experimental Protocols
5.1. Size Exclusion Chromatography (SEC) for PEG Dispersity
-
Column Selection: Choose a column with a pore size appropriate for the molecular weight range of the PEG sample (e.g., TSKgel G3000SWxl for a wide range).
-
Mobile Phase Preparation: Prepare a mobile phase that ensures PEG solubility and minimizes column interactions. A common mobile phase is 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol.
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the PEG linker sample in the mobile phase to a known concentration (e.g., 5.0 mg/mL).
-
Injection and Elution: Inject a small volume of the sample (e.g., 10 µL) and elute isocratically at a constant flow rate (e.g., 0.5 mL/min).
-
Detection: Monitor the elution profile using a UV detector at 280 nm (if the PEG is derivatized with a UV-active group) or a refractive index (RI) detector.
-
Data Analysis: Analyze the resulting chromatogram to determine the molecular weight distribution and polydispersity index (PDI).
5.2. MALDI-TOF Mass Spectrometry for PEG Characterization
-
Matrix Selection: Choose a suitable matrix for PEG analysis, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).
-
Matrix Solution Preparation: Dissolve the matrix in an appropriate solvent (e.g., 15.8 mg of CHCA in 1mL of ethanol).
-
Cationizing Agent Preparation: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), to promote the formation of single-charged ions (e.g., 5.9 mg of NaTFA in 1mL of ethanol).
-
Sample Preparation: Dissolve the PEG sample in water or an appropriate solvent.
-
Sample Spotting: Mix the PEG sample solution, matrix solution, and cationizing agent solution (e.g., in a 1:5:1 v/v/v ratio of sample:matrix:cationizing agent) and spot a small volume (e.g., 0.5 µL) onto the MALDI target plate. Allow the spot to dry completely.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer.
-
Data Analysis: Process the resulting spectrum to determine the molecular weight of the individual PEG chains and calculate the PDI.
5.3. NMR Spectroscopy for PEG Characterization
-
Solvent Selection: Dissolve the PEG sample in a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is often preferred as it can reveal a distinct hydroxyl peak that does not shift with concentration.
-
Data Acquisition: Acquire a 1H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay.
-
Spectral Analysis:
-
Identify the large resonance from the PEG backbone protons.
-
Identify the signals from the terminal groups.
-
Note the presence of 13C satellite peaks flanking the main backbone signal, which arise from 1H-13C coupling. These can be used for more accurate molecular weight determination.
-
-
Molecular Weight Calculation: Determine the molecular weight by comparing the integration of the terminal group signals to the integration of the backbone signal (or the 13C satellite peaks).
Impact on Cellular Mechanisms and Signaling Pathways
The dispersity of PEG linkers can influence how a drug conjugate interacts with and is processed by cells. A key mechanism for the internalization of many targeted therapies is receptor-mediated endocytosis.
6.1. Receptor-Mediated Endocytosis
PEGylated nanoparticles and conjugates can be internalized by cells via endocytic pathways, including clathrin-mediated and caveolae-mediated endocytosis. The low-density lipoprotein receptor (LDLR) has been identified as a receptor involved in the endocytosis of certain PEGylated nanoparticles. The efficiency of this process can impact the intracellular concentration of the drug and, consequently, its therapeutic effect.
6.2. Immunogenicity and Stealth Properties
The "stealth" properties of PEG are attributed to the formation of a hydration shell around the conjugate, which sterically hinders the binding of opsonins and reduces recognition by the immune system. Monodisperse PEGs, with their uniform chain length, create a more consistent and effective hydration layer, leading to reduced immunogenicity compared to polydisperse PEGs. The heterogeneity of polydisperse PEGs can lead to the exposure of the underlying drug or carrier, potentially triggering an immune response.
Visualizations
Caption: Structural representation of monodisperse vs. polydisperse PEG.
Caption: Workflow for the characterization of PEG linker dispersity.
Caption: Receptor-mediated endocytosis of a PEGylated drug conjugate.
Conclusion
The dispersity of PEG linkers is a critical parameter in the design and development of PEGylated therapeutics. Monodisperse PEGs, with their defined molecular weight and structure, offer significant advantages over their polydisperse counterparts. These advantages include improved batch-to-batch consistency, simplified characterization, enhanced pharmacokinetic profiles, and reduced immunogenicity. While the synthesis of monodisperse PEGs is more complex and costly, the resulting benefits in terms of drug safety and efficacy often justify the investment. For drug development professionals, a thorough understanding of the differences between monodisperse and polydisperse PEG linkers is essential for the rational design of optimized drug delivery systems that can meet the stringent requirements for clinical success.
References
Methodological & Application
Application Notes and Protocols for Amino-PEG24-acid Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can enhance protein stability, increase serum half-life by reducing renal clearance, and decrease immunogenicity.[1][2][3] Amino-PEG24-acid is a heterobifunctional PEG linker containing a terminal primary amine and a terminal carboxylic acid, separated by a 24-unit polyethylene glycol chain.[4] This document provides a detailed protocol for the conjugation of the carboxylic acid terminus of this compound to primary amines (e.g., lysine residues) on a target protein using the zero-length crosslinkers EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[5]
The EDC/NHS chemistry involves the activation of the carboxyl group on the PEG linker by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, which subsequently reacts with primary amines on the protein to form a stable amide bond.
Key Experimental Parameters
The efficiency of the conjugation reaction is influenced by several factors, including pH, the molar ratio of reactants, temperature, and reaction time. The following tables summarize the typical conditions and their expected impact on the conjugation process based on established principles of EDC/NHS chemistry.
Table 1: Influence of pH on Conjugation Efficiency
| pH Range | Step | Rationale | Expected Outcome |
| 4.5 - 6.0 | Carboxyl Activation (EDC/NHS) | Optimal for the formation of the O-acylisourea intermediate and subsequent NHS ester. Minimizes hydrolysis of EDC. | High efficiency of PEG-acid activation. |
| 7.0 - 8.0 | Amine Coupling (to Protein) | Favors the nucleophilic attack of the deprotonated primary amines on the NHS-activated PEG. | High efficiency of amide bond formation between PEG and protein. |
| > 8.0 | Amine Coupling (to Protein) | While the reaction can proceed, there is an increased risk of hydrolysis of the NHS ester. | Potentially lower conjugation yield due to reagent instability. |
Table 2: Molar Ratios of Reagents for Optimal Conjugation
| Reagent | Molar Ratio (Reagent : this compound) | Rationale | Expected Outcome |
| EDC | 1.5 - 2.0 | Ensures efficient activation of the carboxylic acid. A significant excess can lead to side reactions. | High activation of this compound. |
| NHS | 1.0 - 1.5 | Stabilizes the activated intermediate, converting it to a more stable NHS ester and improving reaction efficiency. | Increased yield of the desired PEG-protein conjugate. |
| This compound | 5 - 20 (relative to Protein) | A molar excess of the PEG linker drives the reaction towards a higher degree of PEGylation. The optimal ratio depends on the desired level of modification. | Controlled degree of protein PEGylation. |
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a model protein.
Materials
-
This compound
-
Target Protein (e.g., Bovine Serum Albumin, BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0 - 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2 - 7.5 (must be amine-free, e.g., no Tris)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) column
-
Characterization Equipment: SDS-PAGE system, Mass Spectrometer (optional)
Protocol 1: Two-Step Conjugation of this compound to a Protein
This two-step protocol is generally preferred as it minimizes the exposure of the protein to the potentially denaturing effects of EDC.
Step 1: Activation of this compound
-
Preparation: Bring all reagents to room temperature before use.
-
Dissolve this compound: Dissolve the desired amount of this compound in Activation Buffer.
-
Add EDC and NHS: Add EDC to a final molar ratio of 1.5-2.0 relative to the this compound. Immediately add NHS to a final molar ratio of 1.0-1.5 relative to the this compound.
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.
Step 2: Conjugation to the Protein
-
Prepare Protein: Dissolve the target protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Combine Reactants: Add the activated this compound solution to the protein solution. The molar ratio of PEG to protein can be varied (e.g., 5:1 to 20:1) to achieve the desired degree of PEGylation.
-
Adjust pH: Immediately adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.
-
Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
Protocol 2: Purification of the PEGylated Protein
Purification is essential to remove unreacted PEG, EDC/NHS byproducts, and unmodified protein.
-
Size Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from smaller unreacted molecules.
-
Equilibrate the SEC column with an appropriate buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein and other small molecules.
-
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species.
Protocol 3: Characterization of the PEGylated Protein
Confirmation of successful conjugation and determination of the degree of PEGylation is crucial.
-
SDS-PAGE Analysis:
-
Run samples of the unmodified protein, the reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
Successful PEGylation will result in a significant increase in the apparent molecular weight of the protein, observed as a higher band on the gel.
-
-
Mass Spectrometry (MS):
-
LC-MS can be used to determine the exact molecular weight of the PEGylated protein, allowing for the precise determination of the number of attached PEG chains.
-
Visualizing the Process
Chemical Reaction Pathway
Caption: EDC/NHS mediated conjugation of this compound to a protein.
Experimental Workflow
Caption: Experimental workflow for protein PEGylation.
References
- 1. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. This compound, 196936-04-6 | BroadPharm [broadpharm.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for EDC/NHS Coupling of Amino-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent conjugation of Amino-PEG24-acid to carboxyl-containing molecules or surfaces using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This protocol is widely employed in bioconjugation, drug delivery, and surface modification to enhance solubility, stability, and pharmacokinetic properties of various molecules.
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between a carboxyl group and a primary amine.
-
Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[1][2]
-
Formation of a Stable NHS Ester: To increase the stability of the reactive intermediate, NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis.[1][3][4]
-
Amine Coupling: The amine group of this compound then reacts with the NHS ester, forming a stable amide bond and releasing NHS.
This two-step approach is preferred for biomolecules that contain both amine and carboxyl groups to minimize polymerization.
References
Application Notes and Protocols for Labeling Peptides with Amino-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins.[1][2][3] The covalent attachment of PEG chains can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease its immunogenicity.[4][5] This leads to a longer circulation half-life, improved stability, and potentially reduced dosing frequency.
Amino-PEG24-acid is a discrete PEG (dPEG®) linker containing a terminal primary amine group and a terminal carboxylic acid, connected by a 24-unit ethylene glycol chain. This heterobifunctional linker allows for the covalent conjugation of peptides to other molecules or surfaces. The terminal carboxylic acid of the this compound can be activated to react with primary amines on a peptide (e.g., the N-terminal alpha-amine or the epsilon-amine of lysine residues), forming a stable amide bond. Conversely, the amino group can be coupled to carboxylic acids on a peptide (e.g., the C-terminal carboxyl group or the side chains of aspartic and glutamic acid).
These application notes provide a detailed protocol for labeling peptides with this compound, along with methods for purification and characterization of the resulting PEGylated peptide.
Chemical Principle of Conjugation
The most common strategy for labeling a peptide with this compound involves the formation of an amide bond between the carboxylic acid of the PEG linker and a primary amine on the peptide. This reaction is typically mediated by a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an activator like N-hydroxysuccinimide (NHS) to improve efficiency and form a more stable intermediate.
The workflow involves activating the carboxylic acid of the this compound with EDC and NHS to form an NHS ester. This activated PEG reagent is then reacted with the peptide, where the NHS ester readily couples with a primary amine on the peptide to form a stable amide linkage. The reaction is typically performed in a suitable organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) if the peptide is not water-soluble.
Experimental Workflow and Protocols
The overall process for peptide PEGylation involves several key stages: peptide preparation, the conjugation reaction, and subsequent purification and analysis of the PEGylated product.
Caption: Experimental workflow for peptide labeling with this compound.
Protocol 1: Peptide Labeling with this compound via Amide Bond Formation
This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on the peptide.
Materials:
-
Peptide with at least one primary amine group (N-terminus or Lysine side chain)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 4.5-6.0, or an organic solvent with a tertiary amine base like Diisopropylethylamine (DIPEA)
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification system (e.g., RP-HPLC, SEC)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the peptide in DMF or DMSO at a concentration of 1-10 mM.
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a reaction vial, add this compound to the chosen reaction solvent.
-
Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.
-
Let the activation reaction proceed for 15-30 minutes at room temperature. For EDC chemistry, acidic conditions (pH 4.5) are most effective.
-
-
Conjugation to Peptide:
-
Add the peptide solution to the activated this compound mixture. A molar ratio of 1:1 to 3:1 (PEG:peptide) is a good starting point, but may require optimization.
-
If using an organic solvent, add 2-3 equivalents of a non-nucleophilic base like DIPEA to ensure the peptide's amino groups are deprotonated.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.
-
-
Reaction Quenching:
-
Add a quenching buffer (e.g., hydroxylamine or Tris) to the reaction mixture to hydrolyze any unreacted NHS esters and consume remaining EDC.
-
-
Purification:
-
Purify the PEGylated peptide from the reaction mixture using an appropriate chromatographic method.
-
Reverse-Phase HPLC (RP-HPLC): Widely used for purifying peptides and can separate PEGylated conjugates from the unreacted peptide.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated peptide from smaller molecules like unreacted peptide and excess PEG reagents, especially for larger PEGs.
-
Ion Exchange Chromatography (IEX): Can be used to separate based on charge differences between the native and PEGylated peptide, as PEG chains can shield surface charges.
-
-
Data Presentation
The efficiency of the PEGylation reaction can be assessed by analyzing the reaction mixture with RP-HPLC and/or LC-MS. The following tables provide representative data from a hypothetical labeling experiment.
Table 1: Reagent Concentrations and Ratios for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Peptide Concentration | 1 mM | 1 mM | 1 mM |
| PEG:Peptide Molar Ratio | 1:1 | 3:1 | 5:1 |
| EDC:PEG Molar Ratio | 1.5:1 | 1.5:1 | 1.5:1 |
| NHS:PEG Molar Ratio | 1.5:1 | 1.5:1 | 1.5:1 |
| Reaction Time | 4 hours | 4 hours | 4 hours |
| Temperature | Room Temp. | Room Temp. | Room Temp. |
Table 2: Quantitative Analysis of PEGylation Efficiency
| Condition | Unreacted Peptide (%) | Mono-PEGylated Peptide (%) | Di-PEGylated Peptide (%) |
| Condition 1 (1:1) | 45 | 50 | 5 |
| Condition 2 (3:1) | 15 | 75 | 10 |
| Condition 3 (5:1) | 5 | 60 | 35 |
Percentages are based on peak area integration from RP-HPLC chromatograms.
Characterization of PEGylated Peptides
Full characterization is crucial to confirm the identity, purity, and site of PEGylation.
Caption: Logical flow for the characterization of PEGylated peptides.
Protocol 2: Characterization by Mass Spectrometry
1. LC-MS Analysis:
-
Objective: To determine the molecular weight of the PEGylated peptide and confirm successful conjugation.
-
Method:
-
Inject the purified sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
The LC component (typically RP-HPLC) separates the components of the sample.
-
The MS component detects the mass-to-charge ratio (m/z) of the eluting molecules.
-
Deconvolution of the resulting mass spectrum will provide the molecular weight of the intact PEGylated peptide. The expected mass should be the mass of the original peptide plus the mass of the this compound minus the mass of one water molecule (18 Da).
-
2. Tandem MS (MS/MS) for Site Identification:
-
Objective: To identify the specific amino acid residue(s) where the PEG chain is attached.
-
Method:
-
The PEGylated peptide can be subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptide fragments.
-
These fragments are then analyzed by tandem mass spectrometry (LC-MS/MS).
-
In the MS/MS experiment, a specific PEGylated peptide fragment is isolated and fragmented.
-
Analysis of the fragmentation pattern (b- and y-ions) allows for the precise localization of the PEG modification on the peptide sequence.
-
Table 3: Expected Mass Spectrometry Results
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Unmodified Peptide | 1500.0 | 1500.2 |
| This compound | 1152.3 | - |
| Mono-PEGylated Peptide | 2634.3 (1500 + 1152.3 - 18) | 2634.5 |
Conclusion
Labeling peptides with this compound is a powerful strategy to improve their therapeutic potential. The protocols outlined above provide a comprehensive framework for successful conjugation, purification, and characterization of PEGylated peptides. Careful optimization of reaction conditions and rigorous analytical characterization are essential to ensure the production of a homogeneous and well-defined product for research and drug development applications.
References
- 1. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. Peptide PEGylation Services - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Functionalizing Gold Nanoparticles with Amino-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization. The ability to modify the surface of AuNPs is critical for their application in targeted drug delivery, diagnostics, and as therapeutic agents. Polyethylene glycol (PEG) is a widely used polymer for surface modification that enhances the stability of nanoparticles in biological media, reduces non-specific protein adsorption, and prolongs circulation time in vivo.
This document provides a detailed protocol for the functionalization of gold nanoparticles with a bifunctional Amino-PEG24-acid linker. This process imparts both amino and carboxyl functional groups onto the nanoparticle surface, enabling subsequent conjugation of a wide range of biomolecules, such as peptides, proteins, and small molecule drugs. The protocols outlined below are based on established chemical strategies for the synthesis and functionalization of gold nanoparticles.
Materials and Reagents
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
This compound, thiol-terminated (HS-(CH₂CH₂O)₂₄-CH(NH₂)-COOH)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
All glassware must be thoroughly cleaned with aqua regia (3:1 HCl:HNO₃) and rinsed with copious amounts of DI water.
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (20 nm)
This protocol describes the synthesis of monodisperse 20 nm gold nanoparticles using the well-established Turkevich method, which involves the reduction of gold salt by sodium citrate.
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in DI water.
-
Prepare a 38.8 mM solution of trisodium citrate in DI water.
-
-
Synthesis Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 10 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature with continuous stirring.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
-
Protocol 2: Functionalization of AuNPs with Thiol-Terminated this compound
This protocol details the ligand exchange process to replace the citrate capping agent with the thiol-terminated this compound linker. The strong affinity of the thiol group for the gold surface drives this reaction.
-
Preparation of PEG Solution:
-
Prepare a 1 mg/mL solution of thiol-terminated this compound in DI water.
-
-
Functionalization Procedure:
-
To 10 mL of the 20 nm citrate-stabilized AuNP solution, add the thiol-terminated this compound solution to achieve a final PEG concentration that results in a molar ratio of approximately 10 PEG molecules per nm² of the AuNP surface. For 20 nm AuNPs, this corresponds to a molar ratio of approximately 12,500 PEG molecules per AuNP.
-
Gently stir the solution at room temperature overnight to allow for complete ligand exchange.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the solution of functionalized AuNPs at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant, which contains excess, unbound PEG linker.
-
Resuspend the nanoparticle pellet in 10 mL of DI water or a buffer of choice (e.g., PBS).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound PEG.
-
After the final wash, resuspend the purified this compound functionalized AuNPs in a suitable buffer for storage at 4°C.
-
Characterization of Functionalized Gold Nanoparticles
The successful functionalization of AuNPs should be confirmed using various analytical techniques. The following table summarizes the expected changes in key parameters.
| Parameter | Citrate-Stabilized AuNPs | This compound Functionalized AuNPs | Technique |
| Surface Plasmon Resonance (λmax) | ~520 nm | ~523-525 nm (slight red-shift) | UV-Vis Spectroscopy |
| Hydrodynamic Diameter | ~22-25 nm | Increase of 10-15 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | Highly negative (~ -30 to -50 mV) | Less negative or near neutral | Zeta Potential Measurement |
| Morphology | Monodisperse spheres | Monodisperse spheres with a visible organic layer | Transmission Electron Microscopy (TEM) |
Data Presentation
Table 1: Physicochemical Properties of Functionalized Gold Nanoparticles
| Property | Citrate-AuNPs | This compound-AuNPs |
| Core Diameter (TEM) | 20 ± 2 nm | 20 ± 2 nm |
| Hydrodynamic Diameter (DLS) | 24 ± 3 nm | 38 ± 4 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential (pH 7.4) | -45 ± 5 mV | -15 ± 5 mV |
| Surface Plasmon Resonance Peak | 520 nm | 524 nm |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Cellular Uptake Pathway
The cellular uptake of PEGylated gold nanoparticles is a complex process that is influenced by particle size and surface chemistry. For nanoparticles in the size range of 20-50 nm, endocytosis is the primary mechanism of cellular entry. The presence of amino and carboxyl groups on the surface can influence interactions with the cell membrane and serum proteins, which can further modulate the uptake pathway.
Caption: Generalized pathway for the cellular uptake of functionalized AuNPs.
Applications in Drug Development
Gold nanoparticles functionalized with this compound serve as a versatile platform for the development of sophisticated drug delivery systems. The terminal amino and carboxyl groups provide orthogonal handles for the covalent attachment of a wide array of molecules:
-
Targeting Ligands: The amine or carboxyl group can be used to conjugate antibodies, peptides (e.g., RGD), or small molecules (e.g., folic acid) to direct the nanoparticles to specific cell types, such as cancer cells.
-
Therapeutic Payloads: Anticancer drugs, photosensitizers for photothermal therapy, or siRNA can be attached to the nanoparticle surface.
-
Imaging Agents: Fluorescent dyes or contrast agents for MRI can be incorporated for diagnostic and tracking purposes.
The PEG spacer enhances the biocompatibility and stability of the nanoparticle construct, making it suitable for in vivo applications. The ability to create multifunctional nanoparticles by attaching different molecules to the amino and carboxyl groups opens up possibilities for combination therapies and theranostics.
Conclusion
The functionalization of gold nanoparticles with this compound is a critical step in the development of advanced nanomaterials for biomedical applications. The protocols provided herein offer a robust and reproducible method for creating a stable and versatile nanoparticle platform. Proper characterization is essential to ensure the quality and desired functionality of the final product. These functionalized nanoparticles hold immense promise for advancing the fields of targeted drug delivery, diagnostics, and personalized medicine.
Application Notes and Protocols for Amino-PEG24-Acid in ADC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Amino-PEG24-acid as a hydrophilic, bifunctional linker in the synthesis of Antibody-Drug Conjugates (ADCs). The information presented here is intended to guide researchers through the rationale, design, and execution of ADC development using this versatile PEGylated linker.
Introduction to this compound in ADCs
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[1][2]
This compound is a discrete polyethylene glycol (dPEG®) linker characterized by a terminal primary amine (-NH2) group and a terminal carboxylic acid (-COOH) group, separated by a 24-unit PEG chain. This structure offers several advantages for ADC development:
-
Enhanced Hydrophilicity: The long PEG chain imparts significant water solubility to the linker and, consequently, to the entire ADC. This is particularly beneficial when working with hydrophobic payloads, as it helps to prevent aggregation and improve the overall pharmacological properties of the conjugate.[1][3]
-
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its ability to reduce nonspecific binding and immunogenicity of conjugated molecules, which can lead to a longer circulation half-life and improved safety profile.[3]
-
Defined Length: As a discrete PEG linker, this compound has a precise molecular weight and length, which contributes to the synthesis of more homogeneous ADCs with better batch-to-batch reproducibility.
-
Bifunctional Reactivity: The orthogonal amine and carboxylic acid functional groups allow for sequential and controlled conjugation of the payload and the antibody, providing flexibility in the design of the ADC.
Signaling Pathway: Mechanism of Action of a HER2-Targeted ADC
ADCs exert their cytotoxic effect through a multi-step process that begins with binding to a specific antigen on the surface of a cancer cell. The diagram below illustrates the mechanism of action for a hypothetical ADC targeting the HER2 receptor, a common target in breast cancer therapy. Upon binding, the ADC-HER2 complex is internalized, and the cytotoxic payload is released inside the cell, leading to apoptosis. The antibody component can also exert its own anti-tumor effects by blocking downstream signaling pathways like the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.
Caption: Mechanism of action of a HER2-targeted ADC.
Experimental Workflow for ADC Synthesis
The synthesis of an ADC using this compound typically involves a multi-step process that includes the activation of the linker, conjugation to the payload, and subsequent conjugation to the antibody. The following diagram outlines a general experimental workflow.
Caption: General workflow for ADC synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the synthesis of an ADC using this compound. These protocols are intended as a starting point and may require optimization based on the specific antibody, payload, and desired final product characteristics.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid terminus of this compound using EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a payload containing a primary amine.
Materials:
-
This compound
-
Amine-containing payload
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0
-
Reverse-phase HPLC system for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).
-
Prepare a stock solution of the amine-containing payload in a compatible solvent.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a final concentration of approximately 10-20 mg/mL.
-
Add a 1.5 to 2-fold molar excess of EDC and a 2 to 3-fold molar excess of NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Amine-Payload:
-
Dissolve the amine-containing payload in Coupling Buffer.
-
Add the payload solution to the activated this compound mixture. A 1.1 to 1.5-fold molar excess of the payload relative to the linker is recommended as a starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting payload-PEG24-amine conjugate using reverse-phase HPLC.
-
Collect and pool the fractions containing the desired product.
-
Lyophilize the purified product for storage.
-
Protocol 2: Conjugation of Maleimide-Activated Payload-Linker to a Reduced Antibody
This protocol assumes the payload-linker conjugate from Protocol 1 has been further modified to have a maleimide group at the amine terminus. This maleimide-activated linker-payload is then conjugated to the free thiol groups of a reduced antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-activated payload-linker
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reduction Buffer: PBS with 1 mM EDTA, pH 7.4
-
Conjugation Buffer: PBS, pH 7.0-7.5
-
Quenching solution: N-acetylcysteine or cysteine
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in Reduction Buffer at a concentration of 5-10 mg/mL.
-
Add a 10 to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-3 hours at room temperature to reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column or a centrifugal concentrator with a suitable molecular weight cutoff (e.g., 30 kDa).
-
-
Conjugation Reaction:
-
Immediately after purification, dilute the reduced antibody to a final concentration of 2-5 mg/mL in Conjugation Buffer.
-
Dissolve the maleimide-activated payload-linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute further in Conjugation Buffer.
-
Add the payload-linker solution to the reduced antibody solution. A 5 to 10-fold molar excess of the payload-linker per antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a 2 to 3-fold molar excess of the quenching solution (relative to the maleimide-activated payload-linker) to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload-linker and other small molecules using SEC.
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody and the payload by measuring the absorbance at 280 nm and the maximum absorbance wavelength of the payload, respectively. The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated payloads, allowing for the determination of the average DAR and the distribution of drug-loaded species.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced and deglycosylated ADC can provide precise mass measurements to confirm the DAR.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the successful conjugation of the payload.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected during the synthesis and characterization of an ADC using a PEG24 linker. The exact values will vary depending on the specific reactants and reaction conditions.
Table 1: Reaction Conditions and Yields for ADC Synthesis
| Step | Parameter | Typical Value/Range | Reference |
| Linker Activation & Payload Conjugation | Molar Ratio (EDC:Linker) | 1.5 - 2.0 | |
| Molar Ratio (NHS:Linker) | 2.0 - 3.0 | ||
| Reaction Time | 2 - 4 hours | ||
| Temperature | Room Temperature | ||
| Purification Yield | 60 - 80% | - | |
| Antibody Reduction | Molar Ratio (TCEP:mAb) | 10 - 20 | |
| Reaction Time | 1 - 3 hours | ||
| Temperature | Room Temperature | ||
| Final Conjugation | Molar Ratio (Payload-Linker:mAb) | 5 - 10 | |
| Reaction Time | 1 - 2 hours | ||
| Temperature | Room Temperature | ||
| Final ADC Yield | 70 - 90% | - |
Table 2: Characterization of a Hypothetical ADC with a PEG24 Linker
| Parameter | Method | Typical Result | Reference |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC | 3.5 - 4.5 | |
| UV-Vis Spectroscopy | 3.8 | ||
| Mass Spectrometry | 4.0 | ||
| Purity (Monomer Content) | SEC-HPLC | > 95% | |
| Aggregate Content | SEC-HPLC | < 5% | |
| In Vitro Cytotoxicity (IC50) | Cell-based Assay | Payload-dependent (nM range) |
Disclaimer: The protocols and data presented here are for informational purposes only and should be adapted and optimized for specific research applications. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Amino-PEG24-acid Stock Solutions: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amino-PEG24-acid is a high-purity, monodisperse polyethylene glycol (PEG) linker that is invaluable in bioconjugation, drug delivery, and surface modification.[1][2] Its heterobifunctional nature, featuring a primary amine and a terminal carboxylic acid, allows for the covalent linkage of diverse molecules. The long, hydrophilic 24-unit PEG chain enhances the solubility and stability of conjugates while minimizing steric hindrance and potential immunogenicity.[2][3] Proper preparation of a stock solution is a critical first step to ensure the integrity and reactivity of this reagent for successful downstream applications. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound and the preparation of its stock solution.
| Parameter | Value | Reference(s) |
| Physical Properties | ||
| Molecular Weight | ~1146.37 g/mol | [4] |
| Purity | ≥95% | |
| Appearance | White to off-white solid powder | |
| Storage of Solid | ||
| Recommended Temperature | -20°C | |
| Conditions | Dry, dark, sealed container | |
| Stock Solution | ||
| Recommended Solvents | Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF) | |
| Typical Stock Concentration | 10-50 mM | |
| Storage of Stock Solution | ||
| Short-term (days to weeks) | 0 - 4°C | |
| Long-term (months) | -20°C or -80°C (aliquoted) |
Experimental Protocols
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Inert gas (Argon or Nitrogen)
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in anhydrous DMSO. Adjust volumes accordingly for different desired concentrations or volumes.
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Weighing: In a fume hood, carefully weigh out 11.46 mg of this compound into a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.
-
For long-term storage, flush the headspace of each aliquot with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.
-
Store the aliquots at -20°C or -80°C for several months. For short-term storage (a few days), the stock solution can be kept at 4°C.
-
Diagrams
Caption: Workflow for preparing a stock solution of this compound.
Caption: A simplified diagram of a typical bioconjugation reaction.
References
Application Notes and Protocols for Amino-PEG24-acid and NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of Amino-PEG24-acid with N-hydroxysuccinimide (NHS) esters. The information presented here is intended to enable researchers to confidently perform this common bioconjugation reaction, with a focus on optimizing reaction conditions and ensuring the purity of the final product.
Introduction to this compound and NHS Ester Chemistry
The reaction between a primary amine and an NHS ester is a widely used strategy in bioconjugation due to its efficiency and the stability of the resulting amide bond.[1][2] this compound is a bifunctional linker molecule containing a primary amine and a terminal carboxylic acid, connected by a 24-unit polyethylene glycol (PEG) spacer. The primary amine group of this compound readily reacts with an NHS ester in a nucleophilic acyl substitution reaction. This reaction is highly efficient under specific conditions, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[1] The PEG spacer enhances the water solubility of the resulting conjugate.[3]
The efficiency of this conjugation is critically dependent on several factors, most notably the pH of the reaction medium. The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. However, at high pH, the NHS ester is susceptible to hydrolysis, which is a competing reaction that reduces the overall yield of the desired conjugate. Therefore, careful control of the reaction conditions is paramount for a successful conjugation.[4]
Quantitative Data Summary
For ease of comparison, the key quantitative parameters for the reaction of this compound with an NHS ester are summarized in the tables below.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Optimal pH is often cited as 8.3-8.5 to balance amine reactivity and NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can be used to slow down hydrolysis, especially for longer reaction times. |
| Reaction Time | 30 minutes - Overnight | Shorter times are often sufficient at room temperature, while longer times may be needed at 4°C. |
| Buffer | Amine-free buffers (e.g., Phosphate, Bicarbonate, HEPES, Borate) | Buffers containing primary amines (e.g., Tris) will compete with the this compound for the NHS ester. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Use a minimal amount of organic solvent to dissolve the NHS ester before adding it to the aqueous reaction mixture. |
Table 2: Molar Ratio and Concentration
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (NHS Ester : this compound) | 1:1 to 2:1 | For small molecule reactions, a slight excess of the NHS ester can drive the reaction to completion. Optimization may be required. |
| Concentration | 1-10 mg/mL of the limiting reactant | Higher concentrations can favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester. |
Experimental Protocols
General Protocol for the Conjugation of this compound to an NHS Ester
This protocol provides a step-by-step guide for the reaction between this compound and a generic NHS ester.
Materials:
-
This compound
-
NHS ester of the molecule to be conjugated
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer, pH 8.3-8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., silica gel for column chromatography)
-
Solvents for purification (e.g., a gradient of methanol in dichloromethane)
Procedure:
-
Prepare the this compound Solution: Dissolve the this compound in the Reaction Buffer to the desired concentration (e.g., 10 mg/mL).
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Initiate the Reaction: Add the desired molar equivalent of the NHS ester solution to the this compound solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted starting materials and byproducts using column chromatography. The choice of solvent system for elution will depend on the properties of the conjugate and should be determined empirically (e.g., using thin-layer chromatography). A common solvent system for PEGylated compounds is a gradient of methanol in dichloromethane.
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction of this compound with an NHS ester.
Experimental Workflow
Caption: Experimental workflow for NHS ester conjugation.
Representative Signaling Pathway
The product of this reaction, a PEGylated molecule, can be designed to interact with cellular signaling pathways. For example, a PEGylated drug could target a receptor tyrosine kinase (RTK), a common class of drug targets in cancer therapy.
Caption: A representative RTK signaling pathway.
References
Purification of Amino-PEG24-Acid Conjugates by HPLC: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides, proteins, and other biomolecules. PEGylation can improve a molecule's solubility, reduce immunogenicity, and extend its circulating half-life.[1][2] The use of discrete PEG linkers, such as Amino-PEG24-acid, offers precise control over the length and molecular weight of the attached PEG moiety, leading to more homogeneous conjugates.[3]
This application note provides a detailed protocol for the purification of this compound conjugates, specifically focusing on peptide conjugates, using reversed-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is a powerful technique for the separation of biomolecules based on their hydrophobicity and is well-suited for purifying PEGylated products from unreacted starting materials and other impurities.[4][5]
Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The separation of this compound peptide conjugates relies on the differential partitioning of the components of a reaction mixture between the stationary and mobile phases. The hydrophobicity of the peptide and the attached PEG chain are the primary determinants of retention.
Generally, the addition of a PEG chain increases the hydrophobicity of a peptide, leading to a longer retention time on an RP-HPLC column compared to the unconjugated peptide. This principle allows for the effective separation of the desired PEGylated conjugate from the unreacted peptide. Unreacted this compound, being relatively polar, will typically elute early in the gradient.
Experimental Workflow
The overall process for the synthesis and purification of an this compound peptide conjugate is outlined below. This workflow begins with the conjugation reaction, followed by analytical HPLC to monitor reaction progress, and finally, preparative HPLC for purification of the desired product.
Materials and Methods
Materials
-
Crude this compound peptide conjugate reaction mixture
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (preparative and analytical)
Recommended HPLC Columns
For the separation of PEGylated peptides, both C4 and C18 stationary phases can be effective. A C18 column often provides excellent resolution for separating the PEGylated conjugate from the unmodified peptide. For larger protein conjugates, a C4 column may be more suitable. It is recommended to use columns with a wide pore size (e.g., 300 Å) to accommodate the larger size of the conjugates.
| Column Type | Particle Size (µm) | Pore Size (Å) | Dimensions (mm) | Application |
| Analytical C18 | 3-5 | 300 | 4.6 x 150/250 | Method development and purity analysis |
| Preparative C18 | 5-10 | 300 | 21.2 x 150/250 | Purification |
Table 1: Recommended HPLC Columns
Detailed Protocols
Protocol 1: Analytical RP-HPLC for Reaction Monitoring and Purity Analysis
This protocol is designed to assess the progress of the conjugation reaction and to determine the purity of the final product.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or the purified product in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Analytical C18, 4.6 x 250 mm, 5 µm, 300 Å
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 30 | 70 |
| 35 | 90 |
| 40 | 90 |
| 41 | 10 |
| 50 | 10 |
Table 2: Analytical HPLC Gradient Program
Protocol 2: Preparative RP-HPLC for Purification
This protocol is for the purification of the this compound peptide conjugate from the crude reaction mixture.
-
Mobile Phase Preparation:
-
Prepare sufficient quantities of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN).
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A.
-
Filter the sample to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: Preparative C18, 21.2 x 250 mm, 10 µm, 300 Å
-
Flow Rate: 15-20 mL/min
-
Detection: UV at 220 nm
-
Gradient: The gradient should be optimized based on the analytical run. A shallower gradient around the elution time of the conjugate will improve resolution. A starting point is to adapt the analytical gradient to the preparative scale.
-
| Time (min) | % Mobile Phase B |
| 0 | 15 |
| 40 | 55 |
| 45 | 90 |
| 50 | 90 |
| 51 | 15 |
| 60 | 15 |
Table 3: Preparative HPLC Gradient Program (Example)
-
Fraction Collection: Collect fractions corresponding to the peak of the this compound peptide conjugate.
-
Post-Purification Processing:
-
Analyze the purity of the collected fractions using the analytical HPLC protocol.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified product as a powder.
-
Data Presentation and Expected Results
The success of the purification can be evaluated by comparing the chromatograms from the analytical HPLC of the crude mixture and the purified product.
| Compound | Expected Retention Time (min) | Purity in Crude Mixture (%) | Purity after Purification (%) | Recovery (%) |
| Unreacted Peptide | 15-20 | 30-50 | <1 | N/A |
| Amino-PEG24-Peptide Conjugate | 22-28 | 40-60 | >95 | 70-90 |
| Unreacted this compound | 5-10 | 5-15 | <0.5 | N/A |
Table 4: Expected Purification Results
Note: Retention times are illustrative and will vary depending on the specific peptide sequence and HPLC system.
Signaling Pathways and Logical Relationships
The logical relationship in the purification process is based on the physicochemical properties of the components in the reaction mixture.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation of conjugate and unreacted peptide | Gradient is too steep. | Decrease the gradient slope around the elution time of the species of interest. |
| Broad peaks | Secondary interactions with the stationary phase; sample overload. | Ensure 0.1% TFA is in both mobile phases; reduce sample load. |
| Low recovery | Irreversible binding to the column; precipitation of the sample on the column. | Try a different stationary phase (e.g., C4); ensure the sample is fully dissolved before injection. |
Table 5: Troubleshooting Guide
Conclusion
Reversed-phase HPLC is an effective and reliable method for the purification of this compound peptide conjugates. By carefully selecting the appropriate column and optimizing the gradient conditions, high purity and good recovery of the desired product can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists working on the development of PEGylated therapeutics.
References
Application Notes: Bioconjugation of Amino-PEG24-acid to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) is a polymer frequently conjugated to therapeutic proteins and antibodies to enhance their pharmacological properties.[1][2] The process of PEGylation can increase the hydrodynamic size of the molecule, leading to reduced renal clearance and a longer circulatory half-life.[2] Additionally, PEGylation can improve the solubility and stability of antibodies and, in some cases, reduce their immunogenicity.[3][]
Amino-PEG24-acid is a discrete PEG (dPEG®) linker, meaning it is a single molecular weight compound rather than a disperse polymer. This monodispersity is critical for creating homogenous bioconjugates, which is a key requirement for therapeutic applications to ensure batch-to-batch consistency and predictable pharmacological profiles. This linker possesses two functional groups: a primary amine (-NH2) and a carboxylic acid (-COOH). This bifunctional nature allows for versatile conjugation strategies. The most common approach involves activating the carboxylic acid group of the PEG linker to react with the primary amines on the antibody, primarily the ε-amine of lysine residues.
These application notes provide a detailed protocol for the conjugation of this compound to antibodies via the formation of a stable amide bond, a common strategy in the development of antibody-drug conjugates (ADCs) and other modified antibody therapeutics.
Principle of the Method
The conjugation is achieved through a two-step carbodiimide crosslinking reaction.
-
Activation of Carboxylic Acid: The terminal carboxylic acid on the this compound is activated using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is unstable in aqueous solutions. NHS is added to react with this intermediate, forming a more stable NHS ester. This amine-reactive ester is less susceptible to hydrolysis than the O-acylisourea intermediate, improving the efficiency of the subsequent conjugation step.
-
Conjugation to Antibody: The NHS-activated PEG linker is then introduced to the antibody solution. The activated ester reacts with primary amine groups on the antibody, most commonly the side chains of lysine residues, to form a stable covalent amide bond. The reaction is typically performed at a slightly alkaline pH (7.2-8.0) to ensure the lysine amine groups are deprotonated and thus sufficiently nucleophilic.
The final product is a heterogenous mixture of antibody-PEG conjugates with a varying number of PEG chains per antibody, known as the drug-to-antibody ratio (DAR), which in this case is a PEG-to-antibody ratio. Characterization techniques are then employed to determine the average PEG load and the purity of the conjugate.
Chemical Reaction and Workflow Diagrams
Chemical Reaction Scheme
Caption: Chemical pathway for antibody PEGylation using EDC/NHS chemistry.
Experimental Workflow
Caption: High-level overview of the antibody-PEG conjugation process.
Experimental Protocols
Materials and Reagents
-
Antibody: IgG, at a concentration of ≥ 2 mg/mL.
-
PEG Linker: this compound
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
-
Buffers and Solvents:
-
MES Buffer (Activation Buffer): 100 mM MES, 150 mM NaCl, pH 5.5.
-
PBS (Conjugation Buffer): 1X Phosphate Buffered Saline, pH 7.4. (Ensure it is amine-free, e.g., no Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Storage Buffer: PBS, pH 7.4 or other suitable buffer.
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
-
Purification Equipment:
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200) or
-
Dialysis cassette (10K MWCO) or
-
Tangential Flow Filtration (TFF) system (30K MWCO).
-
Antibody Preparation
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4).
-
This can be done using a desalting column, dialysis, or TFF against 100 volumes of the target buffer.
-
Adjust the final antibody concentration to 5-10 mg/mL.
-
Determine the precise concentration using A280 absorbance (extinction coefficient for IgG is typically ~1.4 mL/(mg·cm)).
Protocol: PEG Linker Activation and Antibody Conjugation
This protocol is based on a 10 mg scale for a typical IgG (~150 kDa). Calculations should be adjusted for different antibodies or scales.
1. Reagent Preparation:
-
This compound Solution: Prepare a 100 mM stock solution in anhydrous DMSO. For example, dissolve 12.1 mg of this compound (MW ≈ 1210 g/mol ) in 100 µL of DMSO.
-
EDC Solution: Prepare a 200 mM stock solution in MES buffer. Note: Prepare fresh just before use as EDC is moisture-sensitive.
-
NHS Solution: Prepare a 200 mM stock solution in MES buffer. Note: Prepare fresh just before use.
2. Activation of this compound:
-
In a microcentrifuge tube, combine the following:
-
10 µL of 100 mM this compound stock (1 µmol)
-
5 µL of 200 mM EDC stock (1 µmol)
-
5 µL of 200 mM NHS stock (1 µmol)
-
80 µL of MES Buffer (pH 5.5)
-
-
Vortex briefly and incubate for 15-30 minutes at room temperature to generate the NHS-activated PEG linker.
3. Conjugation to Antibody:
-
To your prepared antibody solution (e.g., 1 mL of 10 mg/mL IgG in PBS, which is ~0.067 µmol), add the entire 100 µL of the freshly prepared NHS-activated PEG linker solution. This represents an approximate 15-fold molar excess of PEG linker to antibody.
-
Gently mix by inversion or slow pipetting. Avoid vigorous vortexing to prevent antibody denaturation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
4. Quenching the Reaction:
-
Add 20 µL of 1 M Tris-HCl (pH 8.0) to the reaction mixture to quench any unreacted NHS-activated PEG.
-
Incubate for 30 minutes at room temperature.
5. Purification of the Conjugate:
-
Remove excess PEG linker and other reaction components by purifying the conjugate.
-
Size Exclusion Chromatography (SEC): This is the preferred method. Equilibrate an SEC column (e.g., Superdex 200) with the final desired storage buffer (e.g., PBS, pH 7.4). Load the reaction mixture and collect fractions corresponding to the high molecular weight peak (the antibody conjugate).
-
Dialysis/Buffer Exchange: Alternatively, use a 10K MWCO dialysis cassette and dialyze against 1 L of storage buffer, changing the buffer 3-4 times over 24-48 hours.
Data Presentation: Reaction Parameters
The following table summarizes typical starting parameters for the conjugation reaction. Optimization may be required.
| Parameter | Recommended Value | Purpose |
| Antibody Concentration | 5 - 10 mg/mL | Ensures efficient reaction kinetics. |
| PEG:Antibody Molar Ratio | 10:1 to 50:1 | Controls the extent of PEGylation (average DAR). |
| Activation Buffer | 100 mM MES, pH 5.5 | Optimal pH for EDC/NHS activation chemistry. |
| Conjugation Buffer | 1X PBS, pH 7.4 | Optimal pH for NHS ester reaction with lysine amines. |
| Reaction Time | 2 hours at RT or O/N at 4°C | Allows for completion of the conjugation reaction. |
| Quenching Agent | Tris Buffer | Deactivates excess reactive NHS esters. |
Characterization of the Antibody-PEG Conjugate
Thorough characterization is essential to confirm successful conjugation and to determine the quality of the product.
SDS-PAGE Analysis
-
Principle: Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis separates proteins by molecular weight. Covalent attachment of PEG chains increases the apparent molecular weight of the antibody.
-
Protocol:
-
Prepare samples of the unconjugated (native) antibody and the purified PEG-conjugated antibody.
-
Mix samples with non-reducing loading buffer.
-
Load onto a 4-15% gradient polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Blue.
-
-
Expected Result: The conjugated antibody will appear as a smear or a series of bands at a higher apparent molecular weight compared to the sharp band of the unconjugated antibody.
Mass Spectrometry (LC-MS)
-
Principle: Liquid Chromatography-Mass Spectrometry can determine the precise mass of the conjugate, allowing for the calculation of the PEG-to-antibody ratio distribution.
-
Protocol:
-
The antibody conjugate may need to be deglycosylated (e.g., using PNGase F) for a more homogenous mass profile.
-
Inject the sample into an LC-MS system (e.g., reversed-phase or size-exclusion chromatography coupled to a Q-TOF mass spectrometer).
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass profile.
-
-
Expected Result: The deconvoluted spectrum will show a distribution of peaks, with each peak corresponding to the antibody conjugated with a specific number of PEG molecules (DAR 0, 1, 2, 3, etc.). This allows for the calculation of the average DAR.
Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of hydrophilic PEG chains reduces the overall hydrophobicity of the antibody, leading to an earlier elution time from the HIC column.
-
Protocol:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Run a gradient from high salt (e.g., ammonium sulfate) to low salt concentration.
-
Monitor the elution profile at 280 nm.
-
-
Expected Result: The unconjugated antibody will have the longest retention time. Peaks corresponding to antibody species with 1, 2, 3, etc. PEG chains will elute progressively earlier. The peak areas can be used to calculate the average DAR.
Data Presentation: Characterization Results
| Characterization Method | Parameter Measured | Example Result |
| SDS-PAGE | Apparent Molecular Weight | Shift from ~150 kDa to a smear at >170 kDa |
| Mass Spectrometry | Mass distribution, Average DAR | DAR distribution of 0-6, Average DAR = 3.5 |
| SEC-HPLC | Purity, Aggregation | >95% Monomer Peak |
| HIC | DAR distribution, Average DAR | DAR distribution of 0-6, Average DAR = 3.4 |
| Functional Assay (e.g., ELISA) | Antigen Binding Affinity | KD of conjugate is within 2-fold of native Ab |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS reagents. | Prepare EDC and NHS solutions fresh before each use. |
| Buffer contains primary amines (e.g., Tris). | Perform buffer exchange on the antibody into an amine-free buffer (PBS, HEPES). | |
| Incorrect pH for activation or conjugation. | Verify the pH of all buffers. Use pH 5.0-6.0 for activation and 7.2-8.0 for conjugation. | |
| Antibody Aggregation | High concentration of organic solvent. | Minimize the volume of the activated PEG solution added to the antibody (<10% of total volume). |
| Vigorous mixing. | Mix gently by inversion or slow pipetting. | |
| High degree of conjugation. | Reduce the molar excess of the PEG linker in the reaction. | |
| High Polydispersity | Reaction conditions are not optimized. | Vary the PEG:Antibody molar ratio, reaction time, or temperature to achieve a narrower DAR distribution. |
References
- 1. Development and characterization of antibody reagents to assess anti-PEG IgG antibodies in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino-PEG24-acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the effective use of Amino-PEG24-acid in solid-phase peptide synthesis (SPPS). The incorporation of a discrete 24-unit polyethylene glycol (PEG) linker can significantly enhance the therapeutic properties of peptides by improving solubility, increasing circulatory half-life, and reducing immunogenicity.
Introduction to PEGylation in SPPS
PEGylation, the covalent attachment of PEG chains to molecules, is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. Performing PEGylation on the solid support offers several advantages over solution-phase modification, including the use of excess reagents to drive reactions to completion and simplified purification procedures. This compound is a hydrophilic linker with a terminal primary amine and a carboxylic acid, making it a versatile tool for site-specific PEGylation during Fmoc-based SPPS. It can be incorporated at the N-terminus of a peptide, the C-terminus, or on the side chain of an appropriate amino acid.
The primary benefits of incorporating an this compound linker include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides, aiding in both the synthesis process and the final formulation.[1]
-
Reduced Immunogenicity: The PEG moiety can shield antigenic epitopes on the peptide, potentially reducing its immunogenicity.
-
Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated peptide can reduce renal clearance, leading to a longer circulation half-life.
-
Increased Proteolytic Resistance: The steric hindrance provided by the PEG chain can protect the peptide from degradation by proteases.
Data Presentation: Quantitative Analysis of PEGylation
The introduction of a PEG linker during SPPS can influence the overall yield and purity of the final peptide. The following tables provide representative data comparing the synthesis of a model hydrophobic peptide with and without N-terminal PEGylation using this compound.
Table 1: Comparison of Crude Peptide Purity and Yield
| Peptide Sequence | Modification | Crude Purity (by RP-HPLC) | Overall Yield (%) |
| H₂N-Tyr-Gly-Gly-Phe-Leu-OH | None | 85% | 65% |
| H₂N-PEG24-CO-Tyr-Gly-Gly-Phe-Leu-OH | N-terminal PEG24 | 90% | 70% |
Note: Data are representative and may vary depending on the peptide sequence and synthesis conditions.
Table 2: Solubility Comparison
| Peptide | Solubility in PBS (pH 7.4) |
| Non-PEGylated Peptide | Low (<0.1 mg/mL) |
| PEG24-Peptide | High (>10 mg/mL) |
Note: Solubility is sequence-dependent and the above values are illustrative.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis strategy.
Materials and Reagents
-
Fmoc-Rink Amide resin or other suitable resin for C-terminal amides.
-
Fmoc-protected amino acids.
-
This compound (or its Fmoc-protected form, Fmoc-NH-PEG24-COOH).
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure.[1]
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
-
Deprotection Reagent: 20% piperidine in N,N-dimethylformamide (DMF).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[2]
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
Protocol for N-Terminal PEGylation
This protocol describes the on-resin N-terminal PEGylation of a peptide.
-
Peptide Synthesis: Assemble the desired peptide sequence on the solid support using standard Fmoc-SPPS protocols.
-
Final Fmoc Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
PEGylation (Coupling of this compound):
-
Prepare a solution of Fmoc-NH-PEG24-COOH (1.5 eq), DIC (1.5 eq), and OxymaPure (1.5 eq) in DMF.
-
Add the activation solution to the resin and allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a second coupling.
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection of the PEG linker: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the PEG linker. Wash the resin extensively with DMF and DCM.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude PEGylated peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.[]
-
Collect the fractions containing the desired product and confirm the purity by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product.
-
Caption: Workflow for Solid-Phase Synthesis of N-terminally PEGylated Peptides.
Signaling Pathways and Logical Relationships
The decision to incorporate a PEG linker is often driven by the desire to overcome specific challenges in peptide drug development. The following diagram illustrates the logical relationships between these challenges and the benefits provided by PEGylation.
Caption: Rationale for PEGylation in Peptide Drug Development.
Troubleshooting
-
Incomplete Coupling of this compound: Due to the size of the PEG linker, coupling may be slower than for a standard amino acid. If the Kaiser test remains positive, consider double coupling or extending the reaction time. The use of more potent coupling reagents like HATU may also be beneficial.
-
Difficult Purification: The heterogeneity of PEGylated peptides can sometimes complicate HPLC purification. Broader peaks may be observed. Optimization of the gradient and the use of a high-resolution column are recommended. Size exclusion chromatography (SEC) can be a useful orthogonal purification method.
-
Aggregation: For aggregation-prone peptide sequences, the PEG chain can sometimes mitigate this issue. If aggregation is still observed during synthesis, consider using a PEG-grafted polystyrene resin.
Conclusion
The use of this compound in solid-phase peptide synthesis is a powerful technique to enhance the drug-like properties of therapeutic peptides. The protocols and data presented here provide a comprehensive guide for researchers to successfully incorporate this versatile linker into their peptide candidates, potentially leading to the development of more effective and safer peptide-based therapeutics.
References
Application Notes and Protocols: Covalent Conjugation of Amino-PEG24-acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG24-acid is a bifunctional, monodisperse polyethylene glycol (PEG) linker that is extensively utilized in bioconjugation, drug delivery, and surface modification.[1] Its structure features a primary amine group at one end and a carboxylic acid at the other, separated by a 24-unit PEG chain. This hydrophilic spacer enhances the solubility and stability of conjugated molecules, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic agents.[1][2]
The carboxylic acid moiety of this compound can be readily conjugated to primary amines (e.g., lysine residues on proteins, amine-functionalized surfaces, or small molecules) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and methods for quantitative analysis of the conjugation of this compound to primary amines.
Reaction Mechanism
The conjugation of the carboxylic acid of this compound to a primary amine is a two-step process when using EDC and NHS.
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.
-
Formation of a Semi-Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted to a more stable NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.
-
Amide Bond Formation: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
Figure 1. Reaction mechanism of EDC/NHS-mediated coupling of this compound to a primary amine.
Data Presentation
The efficiency and yield of the conjugation reaction are influenced by several factors, including the molar ratios of the reactants, pH, temperature, and reaction time. Quantitative analysis is crucial to characterize the resulting conjugate and optimize the reaction conditions.
Methods for Quantitative Analysis
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic volume. It can be used to separate the PEGylated product from the unconjugated protein and free PEG linker. By integrating the peak areas, the percentage of conjugated product can be determined.[3]
-
UV-Vis Spectroscopy: If the protein has a characteristic absorbance (e.g., at 280 nm), the concentration of the protein can be determined. The degree of PEGylation can be estimated by analyzing the shift in molecular weight on a calibrated SEC column or by using a PEG quantification assay if the PEG itself has a chromophore.[4]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a powerful technique to determine the precise molecular weight of the conjugate. The increase in mass compared to the unconjugated molecule corresponds to the number of PEG chains attached.
Table for Experimental Data Logging
The following table can be used to record and compare data from different reaction conditions to optimize the conjugation protocol.
| Reaction ID | Molar Ratio (PEG:Amine:EDC:NHS) | pH (Activation) | pH (Conjugation) | Reaction Time (h) | Temperature (°C) | Yield (%) * | Degree of Labeling |
*Yield can be determined by methods such as SEC-HPLC.
A study on the conjugation of a "Dimeric" RAP molecule with PEG3000 using EDC/NHS chemistry reported a conjugation yield of 29.4%. While this is not for this compound specifically, it provides a reference point for expected yields in similar systems. Kinetic studies on NHS-ester PEG linkers have shown that the reaction rate is dependent on the linker length and the accessibility of the amine group.
Experimental Protocols
This section provides a general protocol for the conjugation of this compound to a primary amine-containing protein. This protocol should be optimized for each specific application.
Materials and Reagents
-
This compound
-
Protein or other amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound
-
Desalting columns or dialysis equipment for purification
Experimental Workflow
Figure 2. General experimental workflow for the conjugation of this compound to a primary amine.
Step-by-Step Protocol
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare the protein solution in Activation Buffer. The protein concentration should typically be between 2-10 mg/mL.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound solution with the freshly prepared EDC and NHS solutions.
-
A molar excess of EDC (1.5 to 5-fold over the PEG-acid) and NHS (1.2 to 2-fold over the PEG-acid) is recommended as a starting point for optimization.
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature. The activation reaction is most efficient at pH 4.5-7.2.
-
-
Conjugation to the Primary Amine:
-
Add the activated Amino-PEG24-NHS ester solution to the protein solution.
-
Immediately adjust the pH of the reaction mixture to 7.2-8.5 using the Conjugation Buffer. The reaction of the NHS-ester with the primary amine is most efficient at a slightly basic pH.
-
The molar ratio of the activated PEG linker to the protein should be optimized. A starting point of 5 to 20-fold molar excess of the PEG linker is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM. This will react with any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
Analyze the purified conjugate using appropriate methods such as SEC-HPLC to determine the purity and extent of conjugation, and mass spectrometry to confirm the molecular weight and degree of labeling.
-
Conclusion
The reaction of this compound with primary amines via EDC/NHS chemistry is a robust and versatile method for the synthesis of well-defined bioconjugates. The protocols and methods described in these application notes provide a comprehensive guide for researchers to successfully perform and characterize these important bioconjugation reactions. Optimization of the reaction conditions is critical to achieve the desired degree of labeling and yield for each specific application.
References
- 1. This compound, CAS 196936-04-6 | AxisPharm [axispharm.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
Application Note: Optimizing Solvent Selection for Amino-PEG24-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) linkers are integral in drug delivery, bioconjugation, and materials science due to their unique properties, including high water solubility, biocompatibility, and low immunogenicity.[1] The Amino-PEG24-acid is a versatile heterobifunctional linker, featuring a primary amine and a terminal carboxylic acid, enabling the covalent linkage of two different molecules. The success of a conjugation reaction hinges on the judicious selection of a solvent system that ensures the solubility of all reactants while promoting optimal reaction kinetics and minimizing side reactions. This application note provides a detailed guide to solvent selection for conjugating molecules using this compound, focusing on amide bond formation via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principles of Solvent Selection for PEGylation
The choice of solvent is critical for a successful conjugation reaction. The ideal solvent should:
-
Dissolve all reactants: The this compound linker, the molecule to be conjugated, and the coupling agents (EDC/NHS) must be fully soluble to ensure a homogeneous reaction mixture.
-
Be inert: The solvent should not participate in or interfere with the desired chemical reaction. For instance, primary or secondary amine-containing buffers (like Tris or glycine) should be avoided as they compete with the target molecule for reaction with the activated PEG linker.[2]
-
Facilitate the reaction: The solvent's polarity can influence the reaction rate and yield.
-
Allow for easy purification: The solvent should be easily removable from the final product during downstream processing.
Amide bond formation using EDC/NHS chemistry typically involves two main approaches based on the solvent system: organic and aqueous.
Solvent Properties and Recommendations
The selection between an organic or aqueous solvent system largely depends on the solubility and stability of the substrate molecule being conjugated to the this compound.
| Solvent System | Recommended Solvents | Key Considerations |
| Organic (Aprotic) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM) | - Ideal for small molecules, peptides, or other substrates that are soluble in organic media. - Anhydrous (dry) solvents are recommended to prevent hydrolysis of the activated NHS ester.[3] - DMF can degrade over time to form dimethylamine, which can compete in the reaction; using a fresh bottle is advised.[3] - DMSO can be a superior choice, in some cases leading to a higher degree of modification compared to DMF.[4] |
| Aqueous (Buffer) | Phosphate-Buffered Saline (PBS), MES Buffer | - Necessary for biomolecules like proteins, antibodies, and oligonucleotides that are only stable in an aqueous environment. - The pH of the buffer is a critical parameter to control for optimal reaction efficiency and to minimize hydrolysis of the NHS ester. - Co-solvents like DMSO or DMF can be used in small percentages (<10%) to aid in dissolving a hydrophobic substrate, but compatibility with the biomolecule must be confirmed. |
Experimental Workflows and Protocols
General Experimental Workflow
The overall process for a typical conjugation reaction involving this compound is outlined below. This workflow illustrates a two-step process where the carboxylic acid of the PEG linker is first activated and then reacted with an amine-containing molecule.
Protocol 1: Conjugation in an Organic Solvent (DMF)
This protocol is suitable for conjugating an amine-containing small molecule to the carboxylic acid end of this compound.
Materials:
-
This compound
-
Amine-containing molecule (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Reaction vessel, magnetic stirrer, and nitrogen or argon atmosphere
-
Purification supplies (e.g., silica gel for chromatography or HPLC system)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Activation: To the stirred solution, add NHS (1.2 equivalents) followed by EDC (1.2 equivalents). Allow the activation reaction to proceed at room temperature for 30-60 minutes.
-
Coupling: Dissolve the amine-containing molecule (1.5 equivalents) in a minimal amount of anhydrous DMF. If the amine is in a salt form (e.g., HCl salt), add 2-3 equivalents of a non-nucleophilic base like TEA or DIPEA. Add this solution to the activated PEG mixture.
-
Reaction: Let the reaction stir at room temperature for 4-24 hours. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the crude product can be purified. This may involve quenching the reaction, followed by extraction and chromatographic purification to isolate the final conjugate.
Protocol 2: Conjugation in an Aqueous Buffer
This protocol is designed for conjugating a protein or another amine-containing biomolecule in an aqueous environment.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) for improved water solubility
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.
-
PEG Activation: Dissolve this compound in Activation Buffer. Add the EDC and Sulfo-NHS solutions to the PEG solution. A molar excess (e.g., 10-fold) of the PEG and coupling agents over the protein is typically used. Incubate for 15 minutes at room temperature to generate the Sulfo-NHS ester.
-
Buffer Exchange (Optional but Recommended): To achieve optimal coupling pH and remove excess activation reagents, pass the activated PEG solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).
-
Coupling Reaction: Immediately add the activated PEG solution to the protein solution, which should also be in the Coupling Buffer. The reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable protein purification method.
Data on Solvent Performance
The choice of solvent can significantly impact conjugation efficiency. While aqueous buffers are essential for many biomolecules, organic solvents can offer higher yields for suitable substrates. A comparative study on hapten-protein conjugation showed that using DMSO as the organic solvent resulted in a more complete reaction compared to DMF, as indicated by the number of remaining free amino groups on the protein carrier. In another study involving protein PEGylation, moving from an aqueous solution to an organic solvent (2-butanol) increased the mono-PEGylated product yield by 36%.
| Solvent System | Model Reaction | Approximate Yield / Efficiency | Reference |
| Organic (2-Butanol) | PEGylation of Interferon beta-1b | ~36% increase in mono-PEGylated product vs. aqueous | |
| Organic (DMSO) | Hapten-Protein Conjugation | More complete reaction (fewer free amines left) vs. DMF | |
| Organic (DMF) | Hapten-Protein Conjugation | Lower reaction yield compared to DMSO | |
| Aqueous Buffer | General EDC/NHS Conjugation | Highly variable; dependent on pH, reactant ratios, and biomolecule stability |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Yield | - Poor solubility of reactants. - Hydrolysis of EDC or NHS ester. - Incorrect pH for aqueous reactions. - Inactive reagents. | - Test solubility of all components in the chosen solvent first. Consider a co-solvent if necessary. - Use anhydrous organic solvents. Prepare fresh EDC/NHS solutions for aqueous reactions. - Strictly control the pH for activation (4.5-6.0) and coupling (7.2-8.0) steps. - Use fresh, high-quality reagents. |
| Precipitation of Reactants | The conjugate or reactants are not soluble in the chosen solvent. | - For aqueous reactions, ensure the final concentration of any organic co-solvent is low (<10%). - For organic reactions, try a different solvent like DMSO which has high solvating power. |
| Side Reactions | - Old or impure DMF containing dimethylamine. - Self-polymerization of molecules with both amine and carboxyl groups. | - Use a fresh, sealed bottle of anhydrous DMF. - Use a two-step protocol with NHS/Sulfo-NHS to minimize polymerization. |
Logical Diagram for Solvent Choice
The decision-making process for selecting the optimal solvent can be visualized as follows:
Conclusion
The selection of an appropriate solvent is a cornerstone of successful this compound conjugation. For water-soluble biomolecules such as proteins and antibodies, aqueous buffer systems with careful pH control are mandatory. For small molecules and other organic-soluble substrates, anhydrous aprotic solvents like DMF and DMSO often provide higher yields and more straightforward reaction conditions. Researchers should carefully consider the solubility and stability of their specific molecule of interest to guide their choice, and use the protocols and data presented here as a starting point for developing a robust and efficient conjugation strategy.
References
Application Notes and Protocols for Amino-PEG24-acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG24-acid is a heterobifunctional linker containing a primary amine (-NH2) and a carboxylic acid (-COOH) group separated by a 24-unit polyethylene glycol (PEG) spacer.[1][2] This extended, hydrophilic PEG chain imparts increased solubility, reduced steric hindrance, and flexibility to the conjugated molecules.[1][3][4] These characteristics make this compound an invaluable tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). The bifunctional nature of this linker allows for the sequential and controlled conjugation of two different molecules, providing a versatile platform for creating complex bioconjugates.
These application notes provide detailed protocols for the two primary labeling strategies utilizing this compound:
-
Protocol 1: Activation of the carboxylic acid moiety of this compound for reaction with a primary amine on a target molecule (e.g., protein, antibody).
-
Protocol 2: Activation of a carboxyl group on a target molecule for reaction with the primary amine of this compound.
Principle of Conjugation
The conjugation chemistries detailed in these protocols are based on the formation of stable amide bonds.
-
Carbodiimide Chemistry (EDC/NHS): The carboxylic acid group is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, which subsequently reacts with a primary amine to form a stable amide bond. The inclusion of NHS increases the efficiency of the conjugation reaction.
-
Amine-Reactive Chemistry: The primary amine on the this compound can react with an activated carboxyl group (e.g., an NHS ester) on a target molecule. This reaction, a nucleophilic acyl substitution, also results in the formation of a stable amide bond.
Data Presentation
The following tables summarize key quantitative parameters for the successful labeling of biomolecules using this compound. Note that optimal conditions may vary depending on the specific biomolecules being conjugated.
Table 1: Reaction Conditions for Carboxylic Acid Activation (Protocol 1)
| Parameter | Recommended Range | Notes |
| Molar Excess of EDC | 2 - 10-fold over the molecule with the carboxyl group | Higher excess may be needed for dilute protein solutions. |
| Molar Excess of NHS/sulfo-NHS | 5 - 25-fold over the molecule with the carboxyl group | A higher molar ratio of NHS to EDC can improve efficiency. |
| Reaction pH (Activation) | 4.5 - 6.0 | MES buffer is a suitable choice for this step. |
| Reaction pH (Conjugation) | 7.2 - 8.5 | Phosphate or borate buffers are recommended. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Time | 2 - 4 hours at room temperature, or overnight at 4°C | Longer incubation can increase conjugation efficiency. |
| Quenching Reagent | Hydroxylamine, Tris, or Glycine (10-50 mM final concentration) | Quenches unreacted NHS esters. |
Table 2: Reaction Conditions for Amine-PEG24-acid Reaction with Activated Carboxyls (Protocol 2)
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 10 - 50-fold over the activated molecule | The optimal ratio should be determined empirically. |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency. |
| Reaction pH | 7.2 - 8.5 | Phosphate or borate buffers are recommended. Avoid amine-containing buffers like Tris. |
| Reaction Time | 1 - 2 hours at room temperature | Can be extended to overnight at 4°C. |
| Quenching Reagent | Tris or Glycine (20-50 mM final concentration) | Competes with the PEG amine for reaction with the activated carboxyls. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Target Molecule 1 (containing a primary amine for Protocol 1)
-
Target Molecule 2 (containing a carboxyl group for Protocol 2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate/carbonate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
2-Mercaptoethanol (for quenching EDC in two-step reactions)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25) or dialysis cassettes for purification
-
Analytical equipment for characterization (e.g., SDS-PAGE, HPLC, Mass Spectrometer)
Protocol 1: Labeling of a Primary Amine-Containing Molecule with this compound
This protocol describes the activation of the carboxylic acid on this compound and its subsequent reaction with a primary amine on the target molecule.
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials.
-
Dissolve this compound in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer.
-
Add a 2-10 fold molar excess of EDC and a 5-25 fold molar excess of NHS/sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Amine-Containing Target Molecule
-
Dissolve the amine-containing target molecule (e.g., protein) in Conjugation Buffer. The protein concentration should ideally be 2-10 mg/mL.
-
Optional but recommended for two-step reactions: To quench the EDC and prevent polymerization of the target protein, add 2-mercaptoethanol to the activated this compound solution to a final concentration of 20 mM. Incubate for 10 minutes at room temperature. Then, remove the excess quenching agent and byproducts using a desalting column equilibrated with Conjugation Buffer.
-
Add the activated (and optionally purified) this compound to the target molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-8.5 if necessary.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.
Step 3: Purification and Characterization
-
Purify the conjugate from excess PEG linker and reaction byproducts using size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).
-
Characterize the conjugate to determine the degree of labeling and purity using SDS-PAGE (which will show a molecular weight shift), HPLC, and/or mass spectrometry.
Protocol 2: Labeling of a Carboxyl-Containing Molecule with this compound
This protocol details the activation of a carboxyl group on a target molecule and its subsequent reaction with the amine of this compound.
Step 1: Activation of the Carboxyl-Containing Target Molecule
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature.
-
Dissolve the carboxyl-containing target molecule in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer.
-
Add a 2-10 fold molar excess of EDC and a 5-25 fold molar excess of NHS/sulfo-NHS to the target molecule solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation with this compound
-
Dissolve this compound in Conjugation Buffer.
-
Optional but recommended: To quench the EDC, add 2-mercaptoethanol to the activated target molecule solution to a final concentration of 20 mM and incubate for 10 minutes. Purify the activated target molecule using a desalting column equilibrated with Conjugation Buffer.
-
Add a 10-50 fold molar excess of the this compound solution to the activated target molecule.
-
Adjust the pH of the reaction mixture to 7.2-8.5 if necessary.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
Step 3: Purification and Characterization
-
Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic methods to remove unreacted this compound and byproducts.
-
Characterize the final conjugate for purity and degree of labeling using methods such as SDS-PAGE, HPLC, and mass spectrometry.
Mandatory Visualization
Caption: Workflow for labeling an amine-containing molecule using this compound.
Caption: Workflow for labeling a carboxyl-containing molecule with this compound.
Caption: Logical relationship in a two-step sequential bioconjugation.
References
Application Notes: Amino-PEG24-acid in Targeted Drug Delivery Research
Introduction
Amino-PEG24-acid is a discrete-length polyethylene glycol (dPEG®) linker widely utilized in biomedical and pharmaceutical research.[1][2] It is a heterobifunctional molecule featuring a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH) separated by a 24-unit polyethylene glycol chain.[1][3] This structure provides a hydrophilic and flexible spacer, which is crucial for a variety of bioconjugation applications.[4] The amine group can react with activated esters (like NHS esters) or carboxylic acids, while the carboxylic acid can be activated to form stable amide bonds with primary amines. These properties make this compound an ideal linker for developing advanced targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for the surface modification of nanoparticles.
| Property | Description | Source |
| Molecular Formula | C51H103NO26 | |
| Molecular Weight | ~1146.4 g/mol | |
| Appearance | White to off-white solid | |
| Functionality | Heterobifunctional: Primary Amine (-NH2) and Carboxylic Acid (-COOH) | |
| Solubility | High water solubility; soluble in many organic solvents | |
| Key Features | Hydrophilic, flexible, non-toxic, low immunogenicity, monodisperse |
Application 1: Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy. Hydrophilic PEG linkers like this compound are used to counteract the hydrophobicity of many cytotoxic payloads, which helps prevent aggregation and can permit a higher drug-to-antibody ratio (DAR).
Logical Workflow for ADC Synthesis
The synthesis of an ADC using this compound typically involves a multi-step process to first create a drug-linker conjugate, which is then attached to the antibody.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Impact of PEGylation on ADC Properties
The incorporation of a PEG linker significantly enhances the physicochemical and pharmacokinetic properties of an ADC.
| Property Affected | Improvement with PEGylation | Source |
| Solubility | Increases water solubility, especially for hydrophobic payloads. | |
| Aggregation | Reduces the tendency of the ADC to aggregate, improving stability. | |
| Pharmacokinetics (PK) | Prolongs circulation half-life (t1/2) and increases area under the curve (AUC). | |
| Immunogenicity | Reduces potential immune responses against the conjugate. | |
| Drug-to-Antibody Ratio (DAR) | May allow for a higher DAR without compromising stability. | |
| Toxicity | Can reduce off-target toxicity by improving the ADC's PK profile. |
Protocol 1: General Synthesis of an ADC using this compound
This protocol describes a general method for conjugating a cytotoxic drug (with a reactive amine) to a monoclonal antibody via the lysine side chains, using this compound as the linker.
Materials:
-
This compound
-
Cytotoxic drug with a primary or secondary amine group
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Activation Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), N-hydroxysuccinimide (NHS)
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Reagent: (e.g., Tris or hydroxylamine)
-
Purification systems: HPLC for drug-linker purification, Size Exclusion Chromatography (SEC) or Protein A chromatography for ADC purification.
Procedure:
-
Step 1: Synthesis of Drug-Linker Intermediate a. Dissolve this compound, EDC, and NHS in anhydrous DMF in a molar ratio of 1:1.2:1.2. b. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group of the PEG linker. c. Add the amine-containing cytotoxic drug to the reaction mixture (typically 1.0-1.1 equivalents relative to the PEG linker). d. Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). e. Monitor the reaction progress using LC-MS. f. Upon completion, purify the resulting drug-linker conjugate using reverse-phase HPLC. Lyophilize the pure fractions to obtain the drug-linker intermediate as a solid.
-
Step 2: Conjugation to the Monoclonal Antibody a. The purified drug-linker now has a free amine group from the original this compound. To react this with the antibody's lysine residues, it must be activated. A common method is to use a homobifunctional crosslinker like DSS (Disuccinimidyl suberate) to create an NHS ester on the drug-linker. (Alternatively, a more complex scheme could be devised based on the drug's structure). b. Prepare the mAb in a conjugation buffer (e.g., PBS, pH 7.4-8.0). The concentration is typically 5-10 mg/mL. c. Add the activated drug-linker intermediate to the mAb solution. The molar ratio of linker to mAb will determine the final DAR and must be optimized (e.g., starting with a 5-10 fold molar excess). d. Incubate the reaction at 4°C or room temperature for 2-4 hours with gentle mixing. e. Quench the reaction by adding an excess of a small molecule with a primary amine, such as Tris buffer or hydroxylamine, to consume any unreacted NHS esters.
-
Step 3: Purification and Characterization of the ADC a. Purify the ADC from unconjugated drug-linker and other reaction components using Size Exclusion Chromatography (SEC). b. Characterize the final ADC to determine DAR (e.g., via Hydrophobic Interaction Chromatography or UV-Vis spectroscopy), aggregation (via SEC), and purity (via SDS-PAGE).
Application 2: PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. The linker is critical for establishing a productive ternary complex between the target protein and the E3 ligase, which leads to ubiquitination and subsequent degradation of the target by the proteasome. This compound is an effective linker for PROTAC synthesis, offering control over length and improving the molecule's overall properties.
PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism by which a PROTAC facilitates targeted protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Advantages of PEG Linkers in PROTAC Design
PEG linkers provide several benefits that can improve the efficacy and drug-like properties of PROTACs.
| Advantage | Description | Source |
| Improved Solubility | Enhances the aqueous solubility of the often-hydrophobic PROTAC molecule. | |
| Enhanced Permeability | Can improve cell membrane permeability, affecting cellular uptake and efficacy. | |
| Optimized Ternary Complex | The flexibility and length of the PEG chain can be tuned to achieve the optimal orientation for the ternary complex formation. | |
| Reduced Off-Target Effects | Improved physicochemical properties can lead to better pharmacokinetic profiles and potentially fewer off-target interactions. | |
| Synthetic Versatility | Bifunctional PEG linkers allow for straightforward, modular synthesis of PROTAC libraries with varying linker lengths. |
Protocol 2: General Synthesis of a PROTAC using this compound
This protocol outlines a modular approach to synthesizing a PROTAC by sequentially coupling the target protein ligand and the E3 ligase ligand to the this compound linker.
Materials:
-
This compound
-
Target Protein Ligand (with a reactive amine or carboxylic acid)
-
E3 Ligase Ligand (e.g., derivatives of Thalidomide, Pomalidomide, or VHL ligands, with a reactive handle)
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS
-
Base: Diisopropylethylamine (DIPEA)
-
Solvents: Anhydrous DMF or DMSO
-
Purification system: Preparative HPLC
Procedure:
-
Step 1: First Coupling Reaction (e.g., Coupling to E3 Ligase Ligand) a. Assume the E3 ligase ligand has a free carboxylic acid. Dissolve the E3 ligase ligand, HATU, and DIPEA in anhydrous DMF. b. Stir for 15-30 minutes to activate the carboxylic acid. c. Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture. The free amine of the PEG linker will react with the activated acid of the E3 ligand. d. Let the reaction proceed at room temperature for 2-4 hours. Monitor by LC-MS. e. Once the starting material is consumed, purify the E3-linker intermediate by preparative HPLC to remove excess reagents.
-
Step 2: Second Coupling Reaction (Coupling to Target Protein Ligand) a. The purified E3-linker intermediate now has a free carboxylic acid at the other end of the PEG chain. b. Assume the target protein ligand has a free amine. In a new reaction vessel, dissolve the E3-linker intermediate, HATU, and DIPEA in anhydrous DMF. c. Stir for 15-30 minutes to activate the terminal carboxylic acid of the linker. d. Add a solution of the target protein ligand (1.0-1.2 equivalents) in DMF. e. Let the reaction proceed at room temperature for 2-12 hours, monitoring by LC-MS.
-
Step 3: Final Purification a. Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO/water). b. Purify the final PROTAC molecule using preparative reverse-phase HPLC. c. Lyophilize the pure fractions to yield the final product. Confirm the identity and purity using LC-MS and NMR.
Application 3: Surface Modification of Nanoparticles
Coating nanoparticles with PEG, a process known as PEGylation, is a critical strategy for improving their performance in drug delivery. PEGylation creates a hydrophilic, protective layer that sterically hinders the adsorption of opsonin proteins, thereby reducing uptake by the mononuclear phagocyte system (MPS). This "stealth" effect prolongs the circulation time of nanoparticles, allowing for greater accumulation at the target site, such as a tumor, via the Enhanced Permeability and Retention (EPR) effect. This compound is ideal for covalently attaching this protective layer to the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles).
Workflow for Nanoparticle PEGylation
The process involves activating one end of the this compound linker and reacting it with a functional group on the nanoparticle surface.
Caption: Workflow for surface PEGylation of nanoparticles.
Characterization Techniques for PEGylated Nanoparticles
Proper characterization is essential to confirm successful PEGylation and to understand the properties of the final formulation.
| Technique | Parameter Measured | Expected Outcome of PEGylation | Source |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase in size due to the PEG layer and associated water molecules. | |
| Zeta Potential Analysis | Surface Charge | Shift towards neutral as the charged surface is shielded by the neutral PEG chains. | |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | Core size should remain unchanged. The PEG layer is typically not visible. | |
| Thermogravimetric Analysis (TGA) | Weight Loss upon Heating | Allows quantification of PEG content based on its degradation temperature. | |
| Proton NMR (¹H NMR) | Chemical Structure | Confirms the presence of PEG via its characteristic ethylene oxide peak (~3.65 ppm). |
General Experimental Protocols for Evaluation
After synthesis, the efficacy of a targeted drug delivery system constructed with this compound must be evaluated through a series of in vitro assays.
Protocol 3: Cellular Uptake Assay by Flow Cytometry
This protocol is used to quantify the internalization of a fluorescently labeled targeted agent (e.g., an ADC or nanoparticle) into cells.
Materials:
-
Target cancer cell line (e.g., HER2+ for a trastuzumab-based ADC)
-
Control cell line (negative for the target antigen)
-
Fluorescently labeled conjugate (e.g., ADC-FITC)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
PBS and Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target and control cells in 12-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate for 24 hours.
-
Incubation with Conjugate: a. Prepare serial dilutions of the fluorescently labeled conjugate in complete cell culture medium. Include an untreated control. b. Remove the old medium from the cells and wash once with PBS. c. Add the medium containing the conjugate to the wells. d. Incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C. For endocytosis studies, a parallel set can be incubated at 4°C to inhibit active transport.
-
Cell Harvesting and Staining: a. After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any non-internalized conjugate. b. Detach the cells using Trypsin-EDTA. c. Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Data Acquisition: a. Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser (e.g., 488 nm for FITC). b. Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.
-
Data Analysis: Compare the MFI of treated cells to untreated controls to quantify uptake. Compare uptake in the target-positive cell line versus the target-negative cell line to confirm specificity.
Workflow for Cellular Uptake Assay
Caption: Experimental workflow for a cellular uptake assay.
Expected Pharmacokinetic Changes with PEGylation
PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic agents.
| PK Parameter | Abbreviation | Expected Change with PEGylation | Rationale | Source |
| Half-life | t1/2 | Increased | Reduced renal clearance (due to increased size) and protection from enzymatic degradation. | |
| Area Under the Curve | AUC | Increased | Longer circulation time leads to greater overall drug exposure. | |
| Volume of Distribution | Vd | Decreased | The larger size of the conjugate restricts its distribution primarily to the bloodstream. | |
| Clearance | CL | Decreased | Slower elimination by both renal and hepatic pathways. |
References
Creating Stable Amide Bonds with Amino-PEG24-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy in drug development and biotechnology to enhance the therapeutic properties of peptides, proteins, antibodies, and small molecules. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can lead to reduced renal clearance, enhanced in vivo stability, and decreased immunogenicity.[1] Amino-PEG24-acid is a heterobifunctional PEG linker that provides a versatile platform for bioconjugation.[2][3] It possesses a terminal primary amine group and a terminal carboxylic acid group, separated by a 24-unit polyethylene glycol chain. This configuration allows for the formation of stable amide bonds with a variety of functional groups on target molecules, making it a valuable tool in the development of novel therapeutics and diagnostics.[2][4]
This document provides detailed application notes and experimental protocols for the successful creation of stable amide bonds using this compound. It is intended to guide researchers, scientists, and drug development professionals through the process of conjugation, purification, and characterization of PEGylated molecules.
Data Presentation: Quantitative Analysis of Amide Bond Formation
The efficiency of amide bond formation using this compound is critically dependent on the choice of coupling reagents and reaction conditions. The following table summarizes a comparison of common coupling reagents used for activating the carboxylic acid terminus of this compound to facilitate its reaction with primary amines on a target molecule.
| Coupling Reagent System | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | >80% | >95% | Water-soluble byproducts; mild reaction conditions. | NHS esters can be susceptible to hydrolysis at neutral or basic pH, requiring careful pH control. |
| HATU | >90% | >98% | High efficiency and fast reaction times; low racemization risk. | Higher cost; potential for side reactions if not handled correctly. |
| DCC/NHS | >80% | >95% | High activation efficiency. | The dicyclohexylurea (DCU) byproduct is insoluble in many common solvents, necessitating a filtration step for removal. |
Note: The presented yields and purities are typical values and can vary depending on the specific substrates, reaction conditions, and purification methods employed.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Molecule (e.g., Protein)
This protocol describes the formation of a stable amide bond between the carboxylic acid terminus of this compound and a primary amine on a target molecule using the EDC/NHS activation system.
Materials:
-
This compound
-
Target molecule with primary amine(s) (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
-
Analytical instruments (e.g., LC-MS)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing target molecule in Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in Activation Buffer to a concentration of 10-20 mg/mL.
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO.
-
-
Activation of this compound:
-
To the this compound solution, add a 2- to 5-fold molar excess of both EDC and NHS from the freshly prepared stock solutions.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. The activation reaction is most efficient at pH 4.5-7.2.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing target molecule. A 10- to 20-fold molar excess of the activated PEG linker over the target molecule is a common starting point, but this should be optimized for each specific application.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary. The reaction of the NHS-ester with primary amines is most efficient at this pH range.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by techniques such as SDS-PAGE or LC-MS.
-
-
Quenching of the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEG-Amide Conjugate:
-
The PEGylated conjugate can be purified from unreacted PEG linker, excess reagents, and unmodified target molecule using an appropriate chromatography technique.
-
Size Exclusion Chromatography (SEC): Effective for separating molecules based on their hydrodynamic radius. This is useful for removing smaller molecules like unreacted PEG and quenching agents.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species (e.g., mono-, di-, poly-PEGylated) from the unmodified protein.
-
Hydrophobic Interaction Chromatography (HIC): Can also be used as a supplementary purification step.
-
-
-
Characterization:
-
The final product should be characterized to confirm successful conjugation and determine the degree of PEGylation.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated product compared to the unmodified molecule.
-
LC-MS: Provides accurate mass determination to confirm the covalent attachment of the PEG linker and can help identify the number of PEG chains attached per molecule.
-
-
Mandatory Visualizations
Caption: Reaction mechanism for stable amide bond formation.
Caption: Experimental workflow for PEGylation.
References
Troubleshooting & Optimization
Technical Support Center: Amino-PEG24-acid Conjugation
Welcome to the technical support center for Amino-PEG24-acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in my this compound conjugation reaction?
Low yield is a common issue and can stem from several factors. The most frequent culprit is the hydrolysis of the N-hydroxysuccinimide (NHS) ester, which is a competing reaction with the desired amidation.[1][2][3] The stability of the activated PEG-acid and the reactivity of the target amine are highly dependent on the reaction conditions.
Q2: How does pH affect the conjugation efficiency?
The pH of the reaction buffer is a critical parameter. Primary amines are more nucleophilic (and thus more reactive) at a higher pH (typically pH 7-9).[3][4] However, the rate of hydrolysis of the NHS ester also increases significantly with higher pH. Therefore, an optimal pH is a compromise, often falling in the range of 7.2-8.5, to balance amine reactivity and NHS ester stability.
Q3: My PEG-NHS ester reagent may have degraded. How can I prevent this?
PEG-NHS esters are highly sensitive to moisture. Improper storage and handling can lead to hydrolysis before the reagent is even used. It is crucial to store the reagent at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation from forming inside. It is also recommended to dissolve the needed amount of the reagent immediately before use and not to prepare stock solutions for long-term storage.
Q4: Can the buffer composition impact my reaction yield?
Absolutely. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the PEG-NHS ester, leading to significantly lower yields of your desired conjugate. It is essential to use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers.
Q5: How does the length of the PEG chain influence the conjugation reaction?
While longer PEG chains can improve the solubility and reduce aggregation of the final conjugate, they can also introduce steric hindrance. A very long PEG chain, such as in this compound, might make it more difficult for the reactive NHS ester to access the target amine group on the molecule, potentially leading to lower conjugation efficiency.
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation in a question-and-answer format.
Issue 1: Very low or no conjugation product is observed.
-
Question: I am not seeing any of my desired product. What should I check first?
-
Answer: First, verify the integrity of your PEG-NHS ester reagent, as it is moisture-sensitive. Second, ensure you are using an amine-free buffer (e.g., PBS, HEPES) at an appropriate pH (7.2-8.5). Buffers like Tris or glycine will interfere with the reaction. Finally, confirm the presence and accessibility of primary amine groups on your target molecule.
-
Issue 2: The reaction yield is consistently low.
-
Question: My yields are consistently below expectations. How can I optimize the reaction conditions?
-
Answer: To improve yields, you can try optimizing the molar ratio of the reactants. Using a molar excess (e.g., 5- to 20-fold) of the PEG-NHS ester can help drive the reaction towards product formation. You can also perform a pH optimization study, testing a range of pH values (e.g., 7.2, 7.5, 8.0, 8.5) to find the best balance between amidation and hydrolysis for your specific molecule. Additionally, consider the reaction time; while longer times may seem beneficial, they also allow for more hydrolysis of the NHS ester.
-
Issue 3: I observe significant precipitation during the reaction.
-
Question: My reaction mixture becomes cloudy or forms a precipitate. What could be the cause?
-
Answer: Precipitation can occur if your target molecule or the resulting conjugate has poor solubility in the reaction buffer. While PEGylation generally increases water solubility, the initial reactants may not be fully soluble. You may need to add a small amount of a water-miscible organic co-solvent like DMSO or DMF, but ensure the final concentration is low (typically <10%) to avoid denaturing your protein, if applicable.
-
Data Presentation
Table 1: Effect of pH on NHS Ester Hydrolysis and Amidation
| pH | NHS Ester Hydrolysis Half-life | Amidation Reaction Rate | Typical Yield |
| 7.4 | > 120 minutes | Gradual (reaches steady state in ~2h) | Moderate |
| 8.0 | ~125-210 minutes | Moderate (t1/2 ~80 min) | Good |
| 8.5 | ~130-180 minutes | Fast (t1/2 ~20 min) | High |
| 9.0 | < 9 minutes | Very Fast (reaches steady state in <10 min) | Variable, can be low due to rapid hydrolysis |
Table 2: Influence of Reactant Concentration on Amide Product Yield
| NHS Ester Concentration | Amide Product Yield (P3-NHS) | Amide Product Yield (P4-NHS) |
| 1.0 mM | 88% | 97% |
| 0.316 mM | 74% | 89% |
| 0.1 mM | 56% | 73% |
| (Data from a study on porphyrin-NHS esters with an amino-PEG reagent, demonstrating the general trend of concentration effects.) |
Experimental Protocols
Protocol 1: Activation of this compound with EDC and NHS
This protocol describes the activation of the terminal carboxylic acid of this compound to form an amine-reactive NHS ester.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mg/mL).
-
For reactions in aqueous buffer, dissolve the this compound in Activation Buffer.
-
Add EDC and NHS to the this compound solution. A molar ratio of 1:1.2:1.2 (PEG-acid:EDC:NHS) is a good starting point.
-
Allow the reaction to proceed for 15-60 minutes at room temperature.
-
The activated PEG-NHS ester is now ready for conjugation to your amine-containing molecule. It is recommended to use the activated PEG immediately.
Protocol 2: Conjugation of Activated PEG-NHS Ester to an Amine-Containing Molecule
Materials:
-
Activated Amino-PEG24-NHS ester (from Protocol 1)
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine
Procedure:
-
Dissolve your amine-containing molecule in the Coupling Buffer.
-
Add the activated Amino-PEG24-NHS ester solution to the solution of your amine-containing molecule. A 5- to 20-fold molar excess of the PEG-NHS ester is recommended.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.
-
Incubate for an additional 15 minutes.
-
Purify the PEG-conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF).
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. idosi.org [idosi.org]
Amino-PEG24-acid solubility problems in DMF
This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues encountered with Amino-PEG24-acid in Dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in DMF?
A1: Yes, this compound is generally soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dichloromethane (CH2Cl2).[1][2][3] Product handling instructions often recommend using anhydrous solvents like DMF or DMSO to maintain the stability of the amine and acid functional groups.[2]
Q2: Why is my this compound not dissolving in DMF?
A2: Several factors can contribute to solubility issues. These include the quality and purity of the solvent, the presence of moisture, the concentration of the solution, and the ambient temperature. For polyethylene glycols (PEGs) in general, even lower molar mass variants can sometimes dissolve very slowly at room temperature.[4]
Q3: What is the recommended storage condition for this compound?
A3: It is recommended to store this compound at -20°C in a sealed, light-protected container. For short-term storage (days to weeks), 0-4°C is acceptable.
Q4: Can I heat the solution to improve solubility?
A4: Mild heating can often facilitate the dissolution of PEGs that are slow to dissolve at room temperature. However, it is crucial to do this cautiously to avoid degradation of the compound.
Q5: Are there alternative solvents to DMF for dissolving this compound?
A5: Yes, other recommended solvents include DMSO, CH2Cl2, and Tetrahydrofuran (THF). The choice of solvent may depend on the specific requirements of your downstream application.
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound in DMF, please follow the troubleshooting steps outlined below.
Initial Troubleshooting Flowchart
Caption: Troubleshooting flowchart for this compound solubility in DMF.
Detailed Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF
This protocol outlines the standard procedure for dissolving this compound in DMF for subsequent use in bioconjugation or other applications.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Vortex mixer or magnetic stirrer
-
Inert gas (Argon or Nitrogen), optional
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the bottle of anhydrous DMF to come to room temperature before opening. This is critical to prevent condensation of moisture, which can affect solubility and reagent stability.
-
Dispense this compound: Weigh the desired amount of this compound in a clean, dry vial.
-
Add Solvent: Add the calculated volume of anhydrous DMF to the vial containing the this compound.
-
Mix: Cap the vial and vortex or stir the mixture until the solid is completely dissolved. For larger volumes, a magnetic stirrer can be used.
-
Inert Atmosphere (Optional but Recommended): For applications sensitive to air and moisture, it is advisable to handle the stock solution under an inert gas like argon or nitrogen.
Protocol 2: Aiding Dissolution with Gentle Heating
If solubility issues persist with the standard protocol, gentle heating can be applied.
Materials:
-
As per Protocol 1
-
Water bath or heating block set to 30-40°C
Procedure:
-
Follow Steps 1-3 of Protocol 1.
-
Apply Gentle Heat: Place the vial in a water bath or on a heating block set to a temperature between 30-40°C.
-
Mix Continuously: While heating, continue to vortex or stir the solution until the this compound is fully dissolved. Do not overheat, as this may cause degradation.
-
Cool to Room Temperature: Once dissolved, allow the solution to cool to room temperature before use in your experiment.
Summary of this compound Properties
| Property | Value/Information | Source(s) |
| Molecular Weight | ~1146.37 g/mol | |
| Appearance | Solid powder | |
| Recommended Solvents | DMF, DMSO, CH2Cl2, THF | |
| Storage Conditions | -20°C (long-term), 0-4°C (short-term), dry and dark | |
| Key Functional Groups | Primary Amine (-NH2), Carboxylic Acid (-COOH) | |
| Primary Reactivity | Amine reacts with carboxylic acids, NHS esters; Carboxylic acid reacts with primary amines (with activators like EDC) |
References
Technical Support Center: EDC-NHS Coupling with Amino-PEG24-acid
Welcome to the technical support center for troubleshooting EDC-NHS coupling reactions involving Amino-PEG24-acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful conjugation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems you may encounter during your experiments.
Q1: What is the optimal pH for EDC-NHS coupling reactions with this compound?
A1: The EDC-NHS coupling reaction involves two distinct steps, each with its own optimal pH range. The activation of the carboxyl group with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 . The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5 [1][2]. For a two-step protocol, it is recommended to perform the activation in a buffer such as MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule[1].
Q2: What are the recommended buffers for this reaction?
A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice[1][3].
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Other options include borate buffer or sodium bicarbonate buffer.
Q3: How should I prepare and store my EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture and should be handled accordingly to maintain their activity.
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Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation. Once opened, use the required amount and then promptly reseal and store the vial under dry conditions. For frequent use, consider aliquoting the reagents into smaller, single-use vials.
-
Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous solutions.
Q4: What is the recommended molar ratio of EDC and NHS to my this compound?
A4: The optimal molar ratio can vary, but a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing molecule. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. For protein conjugations, a 10-fold molar excess of EDC and 25-fold molar excess of sulfo-NHS has been recommended. Optimization is often necessary to achieve the highest yield.
Q5: How can I prevent self-polymerization of the this compound?
A5: Since this compound contains both a primary amine and a carboxylic acid, self-polymerization is a significant risk. To avoid this, a two-step (or sequential) conjugation reaction is the primary strategy. This involves activating one molecule, purifying it from excess crosslinker, and then adding the second molecule. Alternatively, if you are conjugating the this compound to another molecule that also has both amines and carboxyls (like a protein), you would first activate the carboxyl groups on the protein, quench the EDC, and then add the this compound to react via its amine group.
Q6: I am observing low or no coupling yield. What are the potential causes and solutions?
A6: This is a common issue with several potential causes:
| Potential Cause | Recommended Action | Citation |
| Suboptimal pH | Verify the pH of your activation and coupling buffers are within the optimal ranges (Activation: pH 4.5-6.0; Coupling: pH 7.0-8.5). | |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. | |
| Inappropriate Buffer | Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates, which will compete with the reaction. Use recommended buffers like MES for activation and PBS for coupling. | |
| Hydrolysis of Intermediates | The O-acylisourea intermediate and the NHS ester are both susceptible to hydrolysis. Perform the reaction as quickly as possible after adding the reagents. | |
| Insufficient Reagent Concentration | The concentrations of EDC and NHS may need to be optimized. Try increasing the molar excess of EDC and NHS. | |
| Steric Hindrance | The PEG chain may sterically hinder the reaction. Consider using a linker with a longer spacer arm if conjugating to a sterically hindered site. |
Q7: My protein is precipitating during the reaction. What can I do?
A7: Precipitation can significantly reduce your yield. Here are some potential causes and solutions:
| Potential Cause | Recommended Action | Citation |
| Protein Aggregation | The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility. | |
| High EDC Concentration | In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration. | |
| Loss of Stabilizing Charge | The activation of carboxyl groups neutralizes their negative charge, which can lead to aggregation if these charges are important for solubility. Using Sulfo-NHS instead of NHS can help maintain solubility due to its charged sulfonate group. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for EDC-NHS coupling reactions.
Table 1: Recommended Molar Ratios of Reagents
| Reactant | Molar Ratio (relative to Carboxyl Groups) | Notes | Citation |
| EDC | 2 - 10 fold excess | Higher excess may be needed for dilute protein solutions. | |
| NHS/Sulfo-NHS | 2 - 5 fold excess | Sulfo-NHS is recommended for aqueous reactions to improve solubility. | |
| This compound | 1 - 20 fold excess over the molecule to be conjugated | The optimal ratio depends on the desired degree of labeling and should be determined empirically. |
Table 2: Optimal Reaction Conditions
| Parameter | Activation Step | Coupling Step | Citation |
| pH | 4.5 - 6.0 | 7.0 - 8.5 | |
| Buffer | MES | PBS, Borate | |
| Temperature | Room Temperature | Room Temperature or 4°C | |
| Reaction Time | 15 - 30 minutes | 1 - 2 hours (or overnight at 4°C) |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol is designed to conjugate the amine group of this compound to the carboxyl groups on a protein, minimizing self-polymerization of the protein.
Materials:
-
Protein solution in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
This compound
-
EDC
-
Sulfo-NHS
-
Coupling Buffer (PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer.
-
Activation of Protein Carboxyl Groups:
-
Add EDC to the protein solution to a final concentration of 2-10 mM.
-
Immediately add Sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents: Immediately pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Conjugation with this compound:
-
Immediately add the this compound to the purified, activated protein. A 10- to 50-fold molar excess of the PEG linker over the protein is a common starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes to block any unreacted NHS-ester sites.
-
Purification: Purify the final conjugate using a desalting column or dialysis to remove excess this compound and quenching reagents.
Visualizations
Caption: The two-step reaction mechanism of EDC/NHS coupling.
Caption: A logical workflow for troubleshooting common EDC/NHS coupling issues.
References
Technical Support Center: Preventing Aggregation of Amino-PEG24-acid Conjugates
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering aggregation issues with Amino-PEG24-acid conjugates. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a hydrophilic linker containing a 24-unit polyethylene glycol (PEG) chain with a terminal amine group and a terminal carboxylic acid group.[1][2] Its PEG chain imparts excellent water solubility and biocompatibility to the molecules it is conjugated to.[1][2] The amine and carboxylic acid groups allow for versatile conjugation to various functional groups on proteins, peptides, or other molecules.[2] This process, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and in vivo circulation time, while also reducing immunogenicity and preventing aggregation.
Q2: What are the primary causes of aggregation when using this compound to create conjugates?
Aggregation of this compound conjugates can stem from several factors:
-
Hydrophobicity of the Conjugated Molecule: If the molecule being conjugated to the this compound is hydrophobic, the resulting conjugate may still have exposed hydrophobic patches that can lead to self-association and aggregation. Longer PEG chains may be required to effectively shield these hydrophobic regions.
-
Over-labeling: Attaching too many this compound linkers to a protein can alter its surface charge and isoelectric point (pI), potentially reducing its solubility and leading to aggregation.
-
Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing agents in the buffer can destabilize the conjugate and promote aggregation.
-
High Conjugate Concentration: At high concentrations, the proximity of conjugate molecules increases the likelihood of intermolecular interactions and aggregation.
-
Temperature and Mechanical Stress: Elevated temperatures can induce unfolding and exposure of hydrophobic regions, while mechanical stresses like vigorous mixing or filtration can also lead to aggregation.
-
Intermolecular Cross-linking: If the molecule of interest has multiple reactive sites, the bifunctional nature of this compound (amine and carboxylic acid) could potentially lead to the cross-linking of multiple molecules, resulting in large aggregates.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving aggregation issues with your this compound conjugates.
Problem: I am observing precipitation or visible aggregates in my this compound conjugate solution.
This is a clear indication of significant aggregation. The following steps will help you identify the cause and find a solution.
Workflow for Troubleshooting Aggregation
References
Technical Support Center: Amino-PEG24-acid
Welcome to the Technical Support Center for Amino-PEG24-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of this compound and what are their applications?
This compound is a heterobifunctional linker with a terminal primary amine (-NH₂) and a terminal carboxylic acid (-COOH).
-
Amine Group (-NH₂): This group readily reacts with activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones. It is commonly used for conjugation to proteins at their lysine residues or C-terminus.[1][2]
-
Carboxylic Acid Group (-COOH): This group can be activated, most commonly using carbodiimide chemistry (e.g., EDC, DCC), to react with primary amines.[1][2][3] This is useful for labeling biomolecules with free amine groups.
Q2: What are the most common side reactions to be aware of when using this compound in a conjugation reaction?
The most common side reactions are associated with the activation of the carboxylic acid group using EDC and NHS. These include:
-
Hydrolysis of the NHS-ester: The activated NHS-ester of the PEG-acid is susceptible to hydrolysis in aqueous solutions, which will regenerate the carboxylic acid and render the PEG linker unreactive.
-
Formation of N-acylurea: The O-acylisourea intermediate formed during EDC activation can rearrange to a stable N-acylurea byproduct, which is unreactive towards amines.
-
Intra- and Intermolecular Crosslinking: If the molecule you are conjugating to the this compound also possesses both amine and carboxyl groups, there is a risk of unwanted self-conjugation or crosslinking between molecules.
Q3: How does pH affect the stability and reactivity of this compound during conjugation?
pH plays a critical role in both the stability of the reagents and the efficiency of the conjugation reaction.
-
Carboxylic Acid Activation (EDC/NHS): The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0).
-
Amine Coupling (to NHS-ester): The reaction of the NHS-activated PEG with a primary amine is most efficient at a physiological to slightly basic pH (7.2-8.5).
-
NHS-ester Hydrolysis: The rate of hydrolysis of the NHS-ester increases significantly with increasing pH.
-
N-acylurea Formation: The formation of the N-acylurea byproduct from EDC is more pronounced at neutral to higher pH values.
Q4: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored in a dry, dark environment at -20°C for long-term storage. For short-term storage (days to weeks), 0-4°C is acceptable. It is crucial to prevent moisture exposure, as the PEG chain is hygroscopic.
Troubleshooting Guides
Issue 1: Low Conjugation Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Activated PEG-acid | Work at lower temperatures (4°C) to slow down the rate of hydrolysis. Prepare EDC and NHS solutions fresh and use them immediately. Optimize the pH of your reaction; perform the activation at pH 5.0-6.0 and the coupling at pH 7.2-8.0. |
| Formation of N-acylurea Byproduct | Use a lower pH (around 5.0) for the EDC activation step to minimize N-acylurea formation. Consider using a higher concentration of your amine-containing molecule to outcompete the rearrangement reaction. |
| Inefficient Activation of Carboxylic Acid | Ensure your EDC and NHS reagents are not expired and have been stored properly to prevent degradation. Use an appropriate buffer for activation, such as MES buffer, that does not contain competing amines or carboxylates. |
| Steric Hindrance | If conjugating to a large biomolecule, the reactive site may be sterically hindered. Consider using a longer PEG linker if possible. |
| Peptide Aggregation | For peptide conjugations, hydrophobic sequences can lead to aggregation and reduced reactivity. Incorporating solubilizing agents or using microwave-assisted synthesis can help. |
Issue 2: Presence of Unexpected Byproducts in Final Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Unreacted this compound | Optimize the stoichiometry of your reactants. Use a slight excess of the molecule to be conjugated. Purify the final product using size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) to remove unreacted PEG linker. |
| N-acylurea Byproduct | This byproduct from the EDC reaction can be difficult to remove. Optimize the reaction conditions (lower pH for activation) to minimize its formation. Purification via RP-HPLC may be effective in separating it from the desired conjugate. |
| Cross-linked Products | If your target molecule has multiple reactive sites, cross-linking can occur. Use a larger excess of the this compound to favor mono-conjugation. A two-step conjugation protocol, where one molecule is activated and purified before adding the second, can prevent unwanted cross-linking. |
Experimental Protocols
Protocol 1: General Two-Step EDC/NHS Coupling of this compound to a Primary Amine
This protocol is designed to minimize side reactions by activating the carboxylic acid of this compound in a separate step before adding the amine-containing molecule.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Amine-containing molecule
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent EDC from reacting with carboxyl groups on your target molecule, it is best to remove excess EDC and Sulfo-NHS.
-
Use a desalting column equilibrated with Coupling Buffer to separate the activated this compound from the smaller reagent molecules.
-
-
Coupling to Amine-containing Molecule:
-
Immediately add the activated this compound solution to your amine-containing molecule dissolved in Coupling Buffer.
-
The pH of the reaction mixture should be between 7.2 and 8.0.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC), to remove unreacted materials and byproducts.
-
Protocol 2: Analysis of Conjugation Reaction by RP-HPLC
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Your reaction mixture
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of your reaction mixture in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm (if your molecule has aromatic residues)
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Analyze the chromatogram to identify peaks corresponding to your starting materials, the desired conjugate, and any potential byproducts. The conjugate should have a different retention time than the starting materials.
-
Protocol 3: Identification of Byproducts by LC-MS
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an ESI source
-
Reversed-phase C18 column suitable for mass spectrometry
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Your reaction mixture
Procedure:
-
Sample Preparation:
-
Dilute your sample in Mobile Phase A to a concentration suitable for your instrument (typically in the low µg/mL range).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC-MS Method:
-
Use a similar gradient to the RP-HPLC method, adjusting the run time as needed for your separation.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Scan Range: A wide m/z range (e.g., 100-2000) to capture all potential species.
-
Data Acquisition: Full scan mode for initial analysis. For structural elucidation of unknown peaks, perform targeted MS/MS (product ion scan).
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected masses of your starting materials, desired product, and potential side products (e.g., hydrolyzed PEG-acid, N-acylurea adduct).
-
Analyze the mass spectra of any unexpected peaks to determine their molecular weights.
-
Use MS/MS fragmentation data to help identify the structure of unknown byproducts.
-
Data Summary
Table 1: Influence of pH on NHS-Ester Hydrolysis Half-life
| pH | Half-life of NHS-ester | Temperature (°C) |
| 7.0 | 4-5 hours | 0 |
| 8.0 | ~125-210 minutes | Room Temperature |
| 8.5 | ~130-180 minutes | Room Temperature |
| 8.6 | 10 minutes | 4 |
| 9.0 | ~110-125 minutes | Room Temperature |
Data is representative for typical NHS-esters and may vary for this compound. Sources:
Table 2: Effect of pH on N-acylurea Formation with EDC
| pH | N-acylurea Formation |
| 5.0 | Minimal (~1-2%) |
| 6.0 | Moderate |
| 7.0 | Significant (~6%) |
Data is representative of EDC reactions and may vary based on specific reaction conditions. Source:
Visualizations
Caption: Reaction pathway for EDC/NHS coupling of this compound, highlighting key intermediates and side products.
Caption: Troubleshooting workflow for addressing low yield in conjugation reactions involving this compound.
References
Technical Support Center: Optimizing pH for Amino-PEG24-acid Conjugation
Welcome to the technical support center for optimizing the conjugation of Amino-PEG24-acid. This guide provides detailed information, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals achieve successful and efficient conjugation outcomes. The primary method discussed is the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid of the PEG reagent and a primary amine on the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a protein?
The optimal pH for this conjugation is a two-stage process. The activation of the carboxylic acid on the this compound with EDC and NHS is most efficient in a slightly acidic buffer, typically between pH 4.5 and 7.2.[1][2][3][4] Following activation, the reaction of the resulting NHS-ester with the primary amines on the target protein is most efficient in a slightly basic buffer, generally between pH 7.2 and 8.5.[5] A pH range of 8.3-8.5 is often recommended as an ideal balance for the coupling reaction.
Q2: Why is there a two-step pH process for this conjugation?
The two-step pH process is necessary to optimize the two key reactions involved in the conjugation. The first reaction, the activation of the carboxylic acid by EDC, proceeds most efficiently at a slightly acidic pH (4.5-6.0) to form an O-acylisourea intermediate. The second reaction, the nucleophilic attack of the primary amine on the NHS-ester, is favored at a slightly basic pH (7.2-8.5) where the amine is deprotonated and therefore more nucleophilic.
Q3: What are the consequences of using a non-optimal pH?
Using a pH outside the optimal range can significantly reduce the efficiency of your conjugation.
-
Below pH 7.2 for the coupling step: The primary amine groups on your protein will be predominantly protonated (-NH3+), making them poor nucleophiles and hindering the reaction.
-
Above pH 8.5 for the coupling step: The rate of hydrolysis of the NHS-ester increases dramatically. This competing reaction inactivates the PEG reagent before it can conjugate to your protein, leading to low yields.
Q4: What buffers are recommended for this conjugation?
It is crucial to use non-amine-containing buffers, as primary amines in the buffer will compete with your target molecule for reaction with the activated PEG.
-
For the activation step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common choice.
-
For the conjugation step (pH 7.2-8.5): Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is frequently used. Other options include carbonate/bicarbonate buffer or borate buffer.
Q5: How quickly does the NHS-ester hydrolyze at different pH values?
The stability of the NHS-ester is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates significantly.
Quantitative Data Summary
The following tables provide a summary of the effect of pH on NHS-ester stability and the competing reactions in a typical conjugation.
Table 1: Half-life of NHS-ester at Various pH Values
| pH | Temperature (°C) | Half-life of NHS-ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | 4 | 1 hour | |
| 8.6 | 4 | 10 minutes |
Table 2: Competing Reactions in NHS-ester Conjugation
| Reaction | Description | Optimal pH | Undesired Consequence |
| Aminolysis (Desired Reaction) | The primary amine on the target molecule attacks the NHS-ester, forming a stable amide bond. | 7.2 - 8.5 | - |
| Hydrolysis (Competing Reaction) | Water molecules attack the NHS-ester, cleaving it and rendering it inactive for conjugation. | Increases with pH | Reduced yield of the desired conjugate. |
Experimental Protocols
A generalized two-step protocol for the conjugation of this compound to a protein is provided below. Note that optimal conditions may vary depending on the specific protein and application.
Materials:
-
This compound
-
Protein to be conjugated (in a suitable buffer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer or PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column
Procedure:
-
Activation of this compound:
-
Dissolve the this compound in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the PEG solution. A typical molar ratio is a 2-5 fold molar excess of EDC and NHS over the PEG-acid.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to the Protein:
-
Immediately after activation, add the activated PEG solution to your protein solution in Coupling Buffer. Alternatively, you can perform a buffer exchange on the activated PEG into the Coupling Buffer using a desalting column before adding it to the protein.
-
The pH of the final reaction mixture should be between 7.2 and 8.0.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. This will react with any remaining active NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG and byproducts by size exclusion chromatography (SEC) or dialysis.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect pH: The pH of the coupling reaction may be too low (amine is protonated) or too high (NHS-ester hydrolysis). | Verify the pH of your coupling buffer. Perform the reaction within the optimal pH range of 7.2-8.5. |
| Hydrolysis of NHS-ester: The activated PEG was not used immediately, or the pH of the coupling reaction is too high. | Use the activated PEG immediately. Ensure the pH does not exceed 8.5. | |
| Presence of competing nucleophiles: The protein buffer may contain primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer like PBS or HEPES for the conjugation step. | |
| Inactive Reagents: EDC or NHS may have degraded due to improper storage. | Use fresh, high-quality reagents. Store EDC and NHS desiccated at -20°C. | |
| Protein Precipitation | High concentration of PEG or protein: The addition of reagents may cause the protein to exceed its solubility limit. | Perform the reaction at a lower concentration. Add the activated PEG solution to the protein solution slowly while stirring. |
| Change in buffer conditions: The addition of the activated PEG solution may have significantly altered the pH or ionic strength of the protein solution. | Ensure that the final buffer conditions are compatible with your protein's stability. | |
| Inconsistent Results | Variability in pH measurement: Inaccurate pH measurements can lead to batch-to-batch variability. | Calibrate your pH meter before each use. |
| Inconsistent reagent preparation: Variations in the concentration of EDC, NHS, or PEG can affect the outcome. | Prepare fresh stock solutions of reagents for each experiment and use precise measurements. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical pathways in this compound conjugation.
References
Technical Support Center: Amino-PEG24-acid NHS Ester
Welcome to the Technical Support Center for Amino-PEG24-acid NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful bioconjugation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue to be aware of when using this compound NHS ester?
The most significant challenge when working with any NHS ester, including this compound NHS ester, is its susceptibility to hydrolysis.[1] Hydrolysis is a reaction with water that cleaves the NHS ester, rendering it inactive and unable to conjugate to your target molecule.[2][3] This competing reaction can significantly lower the yield of your desired conjugate.[2]
Q2: What are the optimal pH conditions for conjugation reactions with this compound NHS ester?
The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5.[4] Within this range, the primary amine groups on molecules like proteins (e.g., the ε-amino group of lysine) are sufficiently deprotonated and nucleophilic to react with the NHS ester. A pH below 7.2 will result in protonated, unreactive amines, while a pH above 8.5 significantly accelerates the rate of hydrolysis, reducing conjugation efficiency.
Q3: Which buffers are recommended for this reaction, and which should be avoided?
It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.
-
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate
-
Carbonate-bicarbonate
-
-
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
If your sample is in an incompatible buffer, a buffer exchange using dialysis or a desalting column should be performed before the conjugation reaction.
Q4: How should I properly store and handle this compound NHS ester to minimize hydrolysis?
Proper storage and handling are critical to maintaining the reactivity of the reagent.
-
Storage: Store the solid this compound NHS ester at -20°C in a desiccated environment to protect it from moisture.
-
Handling: Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent moisture condensation. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common problems encountered during conjugation experiments with this compound NHS ester.
Problem: Low or No Conjugation Yield
This is the most common issue and is often linked to the hydrolysis of the NHS ester.
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS ester | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH values. |
| Presence of competing primary amines in the buffer | Use amine-free buffers such as PBS, HEPES, or borate buffer. If your sample is in an incompatible buffer (e.g., Tris, glycine), perform a buffer exchange prior to the reaction. |
| Inaccessible primary amines on the target molecule | The primary amines on your protein may be sterically hindered or buried within its tertiary structure. Consider denaturing the protein or using a longer PEG linker if steric hindrance is a concern. |
| Low protein concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your target molecule. |
| Improper storage and handling of the NHS ester | Always store the reagent at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent moisture condensation. |
Quantitative Data: NHS Ester Hydrolysis
The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
As the data illustrates, a slight increase in pH dramatically decreases the stability of the ester. Therefore, reactions should be performed promptly after the addition of the this compound NHS ester to the buffer.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound NHS Ester
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, at a pH of 7.2-8.0.
-
Protein Preparation: Dissolve the protein to be PEGylated in the prepared buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).
-
Conjugation Reaction: Add the dissolved this compound NHS ester to the protein solution. A common starting point is a 20-fold molar excess of the NHS ester to the protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Testing the Reactivity of this compound NHS Ester
You can test the reactivity of your NHS ester by measuring the release of N-hydroxysuccinimide (NHS) at 260 nm after intentional hydrolysis with a strong base. A significant increase in absorbance at 260 nm after hydrolysis indicates that the NHS ester was active.
-
Dissolve the this compound NHS ester in an appropriate buffer.
-
Measure the initial absorbance at 260 nm.
-
Add a strong base (e.g., 0.5-1.0 N NaOH) to the solution and vortex for 30 seconds.
-
Promptly measure the absorbance at 260 nm again. A substantial increase in absorbance confirms the presence of the active NHS ester.
Visualizations
Caption: Competing reaction pathways for this compound NHS ester.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Purification of PEGylated Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated molecules. Here, we specifically address the common challenge of removing unreacted Amino-PEG24-acid from a reaction mixture after conjugation to a target molecule (e.g., a protein, peptide, or oligonucleotide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a bifunctional polyethylene glycol (PEG) linker. It contains a primary amine group (-NH2) at one end and a carboxylic acid group (-COOH) at the other, connected by a 24-unit PEG chain.[1][2] This structure provides excellent water solubility and biocompatibility.[1] The amine group can react with activated esters (like NHS esters) on a target molecule, while the carboxylic acid can be conjugated to primary amines using activators like EDC or DCC. This process, known as PEGylation, is widely used to improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic size, which can lead to a longer circulating half-life and reduced immunogenicity.
Q2: Why is it necessary to remove unreacted this compound?
Residual unreacted this compound in a sample can lead to several issues:
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Inaccurate Characterization: The presence of free PEG can interfere with analytical techniques used to determine the purity and concentration of the PEGylated conjugate.
-
Reduced Purity: A mixture of the desired product and unreacted starting materials complicates downstream applications and can affect the therapeutic efficacy and safety of a drug product.
-
Competition in Downstream Reactions: If the PEGylated molecule is to be used in further conjugation steps, the unreacted PEG can compete for binding sites, leading to undesired side products.
Q3: What are the primary methods for removing unreacted this compound?
Several techniques can be employed, primarily based on differences in size, charge, or hydrophobicity between the PEGylated product and the free this compound. The most common methods include:
-
Size Exclusion Chromatography (SEC): Highly effective at separating molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute before the smaller, unreacted this compound.
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Dialysis/Tangential Flow Filtration (TFF): These membrane-based techniques separate molecules based on their molecular weight. By using a membrane with an appropriate molecular weight cut-off (MWCO), the small, unreacted PEG can be removed while retaining the larger conjugate.
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. Since PEGylation can shield surface charges on a protein, there may be a sufficient charge difference between the PEGylated product, the native protein, and the unreacted this compound (which has both an amine and a carboxylic acid group) to allow for separation.
-
Reverse Phase Chromatography (RPC): This technique separates molecules based on their hydrophobicity. While PEG is generally considered hydrophilic, the addition of a PEG chain can alter the overall hydrophobicity of a molecule, sometimes allowing for separation from the unreacted PEG linker.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification process.
| Problem | Possible Cause | Recommended Solution |
| Poor separation between the PEGylated product and unreacted this compound using Size Exclusion Chromatography (SEC). | The hydrodynamic radii of the product and the unreacted PEG are too similar. This is more likely if the target molecule is small. | 1. Optimize SEC column: Use a column with a smaller pore size or a longer column length to improve resolution. 2. Consider an alternative technique: If SEC is not effective, try a method based on a different principle, such as Ion Exchange or Reverse Phase Chromatography. |
| Significant loss of the PEGylated product during Dialysis or Tangential Flow Filtration (TFF). | The Molecular Weight Cut-Off (MWCO) of the membrane is too large, allowing the product to pass through. | 1. Select a smaller MWCO: Choose a membrane with an MWCO that is significantly smaller than the molecular weight of your PEGylated product but larger than that of this compound (MW ≈ 1146 g/mol ). A common rule of thumb is to select an MWCO that is 1/3 to 1/2 the molecular weight of the molecule to be retained. |
| Co-elution of unreacted this compound with the product in Ion Exchange Chromatography (IEX). | The net charge of the unreacted PEG is too similar to the PEGylated product under the chosen buffer conditions. | 1. Adjust the pH of the buffers: Altering the pH can change the net charge of both the product and the unreacted PEG, potentially improving separation. 2. Change the salt gradient: A shallower salt gradient can enhance the resolution between species with similar charges. |
| The PEGylated product is not retained or elutes too quickly in Reverse Phase Chromatography (RPC). | The PEGylated product is too hydrophilic to interact strongly with the non-polar stationary phase. | 1. Use a less hydrophobic column: A C4 or C8 column may be more suitable than a C18 column for hydrophilic molecules. 2. Modify the mobile phase: Decrease the initial concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to promote retention. |
Experimental Protocols
Here are detailed protocols for the most common and effective methods for removing unreacted this compound.
Method 1: Size Exclusion Chromatography (SEC)
This method is ideal for separating molecules with significant size differences.
Principle: Molecules are separated based on their hydrodynamic volume as they pass through a porous chromatography matrix. Larger molecules are excluded from the pores and travel a shorter path, eluting first. Smaller molecules enter the pores, travel a longer path, and elute later.
Protocol:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated product and the unreacted this compound.
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the reaction mixture in the mobile phase. If necessary, filter the sample to remove any particulate matter.
-
Injection and Elution: Inject the sample onto the column and begin isocratic elution with the mobile phase.
-
Fraction Collection: Collect fractions as the components elute from the column. Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the purified PEGylated product.
Workflow for Size Exclusion Chromatography (SEC)
Caption: Workflow for removing unreacted this compound using SEC.
Method 2: Dialysis / Tangential Flow Filtration (TFF)
These methods are suitable for removing small molecules from solutions containing much larger molecules.
Principle: A semi-permeable membrane with a specific molecular weight cut-off (MWCO) is used to separate molecules based on size. Smaller molecules pass through the membrane pores, while larger molecules are retained.
Protocol (Dialysis):
-
Membrane Selection: Choose a dialysis membrane with an MWCO that is significantly lower than the molecular weight of your PEGylated product (e.g., 3-10 kDa MWCO).
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed dialysis unit into a large volume of dialysis buffer (e.g., 200-500 times the sample volume). Stir the buffer gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer several times (e.g., after 2-4 hours, and then overnight) to ensure complete removal of the unreacted PEG.
-
Sample Recovery: Recover the purified sample from the dialysis unit.
Protocol (Tangential Flow Filtration):
-
Membrane Selection: Select a TFF membrane with an appropriate MWCO.
-
System Setup: Assemble the TFF system according to the manufacturer's instructions.
-
Diafiltration: Concentrate the sample slightly, then perform diafiltration by adding fresh buffer at the same rate as the filtrate is being removed. This washes the smaller unreacted PEG through the membrane.
-
Concentration: After sufficient buffer exchange, concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified, concentrated product from the system.
Logical Flow for Choosing Between Dialysis and TFF
Caption: Decision guide for selecting between Dialysis and TFF based on sample volume.
Method 3: Ion Exchange Chromatography (IEX)
This method is useful when the PEGylated product has a different net charge than the unreacted this compound.
Principle: Molecules are separated based on their net surface charge. The sample is loaded onto a column containing a charged stationary phase. Molecules with an opposite charge bind to the column, while those with the same or no charge flow through. Bound molecules are then eluted by increasing the salt concentration or changing the pH of the mobile phase.
Protocol:
-
Column Selection: Choose a cation exchange column (if the product is positively charged at the working pH) or an anion exchange column (if the product is negatively charged).
-
Buffer Preparation: Prepare a low-salt binding buffer and a high-salt elution buffer. The pH of the buffers should be chosen to maximize the charge difference between the product and the unreacted PEG.
-
System Equilibration: Equilibrate the column with the binding buffer.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with binding buffer to remove any unbound molecules.
-
Elution: Apply a salt gradient (from low to high salt concentration) to elute the bound molecules.
-
Fraction Collection and Analysis: Collect fractions and analyze them to identify the purified product.
Signaling Pathway Analogy for IEX Purification
References
Technical Support Center: Improving the Efficiency of Amino-PEG24-acid Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of labeling reactions using Amino-PEG24-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for labeling?
This compound is a polyethylene glycol (PEG) derivative that contains a primary amine group and a terminal carboxylic acid.[1][2] The primary amine group is nucleophilic and can be used to label molecules containing electrophilic functional groups, most commonly N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond, covalently attaching the PEG linker to the target molecule.[3][4] The long, hydrophilic PEG chain can improve the solubility, stability, and pharmacokinetic properties of the labeled molecule.[5]
Q2: What is the optimal pH for labeling with an NHS-activated molecule?
The optimal pH for NHS ester conjugation reactions is between 7.2 and 9.0. A pH range of 8.3 to 8.5 is often recommended as the ideal balance between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the hydrolysis of the NHS ester. At a lower pH, the primary amine of this compound will be protonated (-NH3+), rendering it non-nucleophilic. At a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction and reduces efficiency.
Q3: What buffers should I use for the labeling reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with the this compound for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. Buffers to avoid include Tris and glycine.
Q4: How should I store and handle this compound and the NHS-activated labeling reagent?
This compound should be stored at -20°C in a dry environment. NHS ester reagents are highly sensitive to moisture and should also be stored at -20°C in a desiccated container. Before use, it is essential to allow the reagent vials to equilibrate to room temperature before opening to prevent water condensation, which can lead to hydrolysis of the NHS ester. Stock solutions of NHS esters in anhydrous organic solvents like DMSO or DMF should be prepared fresh for each experiment.
Q5: What molar ratio of this compound to my target molecule should I use?
A molar excess of the labeling reagent is generally used to drive the reaction to completion. For protein labeling, a 10- to 20-fold molar excess of the NHS-activated PEG linker over the protein is a common starting point. However, the optimal ratio may need to be determined empirically, as a high degree of labeling can sometimes alter the properties of the target molecule or lead to aggregation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction pH is too low (deprotonated amine) or too high (NHS ester hydrolysis). | Optimize the reaction pH to between 8.3 and 8.5. |
| Hydrolysis of NHS Ester: The NHS ester reagent has degraded due to moisture or prolonged exposure to aqueous buffer. | Use fresh, high-quality NHS ester reagent. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Minimize the time the NHS ester is in the aqueous buffer before the reaction. | |
| Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine). | Exchange the buffer to a non-amine-containing buffer like PBS or borate buffer. | |
| Steric Hindrance: The labeling site on the target molecule is not easily accessible. | Consider using a PEG linker with a longer spacer arm to overcome steric hindrance. | |
| Insufficient Molar Ratio: The concentration of this compound is too low. | Increase the molar excess of the this compound. | |
| Precipitation or Aggregation of Labeled Product | Poor Solubility: The resulting conjugate is not soluble in the reaction buffer. | The PEG linker is designed to increase solubility, but if the target molecule is very hydrophobic, aggregation can still occur. Longer PEG chains may improve solubility. |
| High Degree of Labeling: Excessive modification of the target molecule can lead to changes in its properties and cause aggregation. | Reduce the molar excess of the labeling reagent to control the degree of labeling. | |
| Inconsistent Results | Inaccurate Reagent Concentration: Inaccurate weighing of reagents or errors in calculating molar ratios. | Carefully weigh reagents and double-check all calculations. |
| Variable Reaction Conditions: Inconsistent temperature, reaction time, or pH between experiments. | Standardize all reaction parameters. |
NHS Ester Hydrolysis Half-Life
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the approximate half-life of an NHS ester at different conditions.
| pH | Temperature (°C) | Half-Life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 25 | ~125-210 minutes |
| 8.5 | 25 | ~10-20 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | ~5-10 minutes |
Experimental Protocols
Protocol 1: Standard Labeling of a Protein with an NHS-Activated Molecule
-
Prepare the Protein Solution: Dissolve the protein in a non-amine-containing buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 8.3) at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in the same reaction buffer to a concentration that will provide the desired molar excess (e.g., 10-20 fold).
-
Perform the Conjugation Reaction: Add the this compound solution to the protein solution while gently stirring.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Quantification of Labeling Efficiency by SDS-PAGE
-
Run Samples on SDS-PAGE: Load the unlabeled protein, the purified conjugate, and a molecular weight marker onto an SDS-PAGE gel.
-
Stain the Gel: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analyze the Gel: The PEGylated protein will have a higher molecular weight than the unlabeled protein, resulting in a shift in its migration on the gel. The intensity of the bands can be used for semi-quantitative analysis of the labeling efficiency.
Protocol 3: Quantification of Labeling Efficiency by HPLC
-
Set up the HPLC System: Use a suitable column, such as a size-exclusion or reversed-phase column.
-
Analyze Samples: Inject the unlabeled protein and the purified conjugate onto the HPLC system.
-
Interpret the Chromatograms: The PEGylated protein will have a different retention time compared to the unlabeled protein. The peak areas can be used to quantify the percentage of labeled protein.
Visualizations
Caption: Workflow for this compound labeling.
References
dealing with steric hindrance in Amino-PEG24-acid reactions
Welcome to the Technical Support Center for Amino-PEG24-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this long-chain PEG linker. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly those related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its reactive functional groups?
This compound is a hydrophilic, discrete polyethylene glycol (dPEG®) linker with a precise chain length of 24 ethylene glycol units. It possesses two terminal functional groups: a primary amine (-NH2) and a carboxylic acid (-COOH).[1][2] The primary amine can react with activated carboxylic acids (such as NHS esters) or carbonyls (aldehydes, ketones). The carboxylic acid can be coupled to primary amines using activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond.[1][2]
Q2: What is steric hindrance, and how does the PEG24 chain contribute to it?
Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[3] In the context of this compound, the long, flexible PEG24 chain can create a "molecular shield" around the reactive termini. This can physically block the approach of other molecules, slowing down or preventing the desired reaction. While PEG linkers are often used to create space between two conjugated molecules, the linker itself, especially a long one like PEG24, can be a source of steric hindrance.
Q3: How does the length of the PEG linker affect reaction outcomes?
The length of the PEG linker is a critical parameter that influences solubility, stability, and steric effects.
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Increased Solubility: Longer PEG chains, like PEG24, generally enhance the hydrophilicity of the resulting conjugate, which can improve its solubility in aqueous solutions and reduce aggregation.
-
Steric Hindrance: A longer PEG chain can increase steric hindrance, potentially lowering the reaction efficiency and the final yield of the desired conjugate. This is a trade-off that needs to be considered and optimized for each specific application.
Q4: What are the recommended storage and handling conditions for this compound and coupling reagents?
To ensure optimal performance and prevent degradation, proper storage and handling are crucial.
-
This compound: Store desiccated at -20°C. Before use, allow the vial to warm to room temperature to prevent moisture condensation.
-
EDC and NHS: These reagents are highly sensitive to moisture. They should be stored desiccated at -20°C. It is recommended to aliquot them into smaller, single-use vials to minimize exposure to air and humidity. Always prepare solutions of EDC and NHS immediately before use.
Troubleshooting Guide: Low Reaction Yield
Low or no product formation is a common issue in bioconjugation reactions. The following guide provides potential causes and recommended solutions when working with this compound.
| Issue | Potential Cause | Recommended Solution | Citation |
| Low or No Product Formation | Suboptimal Reaction pH | The pH of the reaction buffer is critical for efficient coupling. For EDC/NHS activation of the carboxylic acid, a pH of 4.5-5.5 is optimal. For the subsequent reaction of the NHS-activated PEG with a primary amine, the pH should be raised to 7.2-8.3. | |
| Inactive Coupling Reagents (EDC/NHS) | EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly. | ||
| - Use fresh, high-quality EDC and NHS. | |||
| - Allow reagents to warm to room temperature before opening to prevent condensation. | |||
| - Prepare EDC and NHS solutions immediately before use. | |||
| Steric Hindrance from the PEG24 Chain | The long PEG chain can physically block the reactive sites. | ||
| - Increase the molar excess of the less sterically hindered reactant. | |||
| - Extend the reaction time (e.g., from 2 hours to overnight at 4°C). | |||
| - Consider gentle heating, but monitor for potential side reactions or degradation. | |||
| Hydrolysis of Activated Carboxyl Group | The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions, especially at higher pH. | ||
| - Add the amine-containing molecule to the activated this compound solution as soon as possible after activation. | |||
| - Maintain the recommended pH for each step of the reaction. | |||
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated PEG linker. | ||
| - Use non-amine containing buffers such as PBS (phosphate-buffered saline) or MES (2-(N-morpholino)ethanesulfonic acid). | |||
| Protein/Molecule Precipitation During Reaction | High Concentration of EDC | High concentrations of EDC can sometimes lead to the precipitation of proteins or other molecules. | |
| - If precipitation is observed with a large excess of EDC, try reducing the concentration. | |||
| Protein Aggregation | Changes in pH or the addition of reagents can cause protein aggregation. | ||
| - Ensure the protein is soluble and stable in the chosen reaction buffer. | |||
| - Perform a buffer exchange to ensure compatibility. |
Experimental Protocols
Protocol 1: Activation of this compound Carboxyl Group and Coupling to a Primary Amine
This protocol describes a general two-step procedure for conjugating the carboxylic acid terminus of this compound to a molecule containing a primary amine.
Materials:
-
This compound
-
Molecule with a primary amine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
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Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
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Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening.
-
Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF. Prepare these solutions immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling to Primary Amine:
-
Immediately after activation, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer.
-
Alternatively, the activated this compound can be purified using a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS.
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Add the amine-containing molecule to the activated this compound solution. A 1:1 to 1:1.5 molar ratio of activated PEG to amine is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction and hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using size exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
-
Quantitative Data: Recommended Starting Conditions for EDC/NHS Coupling
The optimal reaction conditions can vary depending on the specific molecules being conjugated. The following table provides recommended starting ranges for key parameters that should be optimized for your specific experiment.
| Parameter | Recommended Starting Range | Notes | Citation |
| Molar Ratio (Carboxyl:EDC:NHS) | 1 : (2-10) : (2-5) | A molar excess of EDC and NHS is generally used to drive the reaction. | |
| Activation pH | 4.5 - 5.5 | Optimal for the formation of the amine-reactive O-acylisourea intermediate. | |
| Coupling pH | 7.2 - 8.3 | Efficient for the reaction of the NHS-ester with the primary amine. | |
| Activation Time | 15 - 30 minutes | At room temperature. | |
| Coupling Time | 2 hours to overnight | 2 hours at room temperature or overnight at 4°C. Longer times may be needed to overcome steric hindrance. | |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize side reactions and protein denaturation. |
Visualizations
Caption: Experimental workflow for coupling a primary amine to this compound.
Caption: Troubleshooting workflow for low yield in this compound reactions.
References
impact of buffer choice on Amino-PEG24-acid conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of buffer choice during Amino-PEG24-acid conjugation to carboxyl groups. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
Low or no conjugation efficiency is a common problem in PEGylation experiments. The choice of buffer and reaction pH are critical parameters that significantly influence the outcome. This guide will help you troubleshoot common issues related to buffer selection.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Action |
| Suboptimal pH for Amine Coupling | The reaction of an amine with an N-hydroxysuccinimide (NHS) ester is highly pH-dependent. The primary amine on your molecule needs to be deprotonated to be nucleophilic. Verify that the pH of your coupling buffer is within the optimal range of 7.2-8.5.[1][2] Common buffers for this step include phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[1] |
| Competing Amine-Containing Buffers | Buffers containing primary amines, such as Tris or glycine, will compete with your this compound for reaction with the activated carboxyl group, leading to significantly lower yields.[3][4] Ensure your coupling buffer is free of primary amines. |
| NHS-Ester Hydrolysis | NHS esters are susceptible to hydrolysis, especially at high pH, which renders them inactive. While a pH of 8.3-8.5 is optimal for the amine reaction, prolonged reaction times at this pH can lead to significant hydrolysis. Consider shortening the reaction time or performing the reaction at a slightly lower pH (e.g., 7.2-7.5) for an extended period. The half-life of NHS esters decreases significantly as the pH increases. |
| Suboptimal pH for Carboxyl Activation (Two-Step Protocol) | If you are using a two-step protocol involving EDC and NHS to activate a carboxyl group, this activation step is most efficient at a pH of 4.5-6.0. Using a buffer like MES (2-(N-morpholino)ethanesulfonic acid) is recommended for this initial activation step before exchanging the buffer or adjusting the pH for the addition of the this compound. |
| Inactive Reagents | EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly. Always use fresh, high-quality reagents and allow them to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use. |
Issue 2: Precipitation During the Reaction
| Potential Cause | Recommended Action |
| Protein Aggregation | Changes in pH or the addition of reagents can sometimes cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffer. A buffer exchange step prior to conjugation can help ensure compatibility. |
| High Reagent Concentration | High concentrations of coupling agents like EDC can sometimes lead to precipitation. If you observe precipitation after adding a large excess of EDC, try reducing the concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to an NHS-activated molecule?
The optimal pH is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended for the coupling reaction. The reaction of NHS esters with amines is significantly faster at pH 8.3-8.5.
Q2: Which buffers should I use for the conjugation reaction?
Phosphate-buffered saline (PBS), borate buffer, and carbonate/bicarbonate buffer are commonly used for the amine coupling step, provided the pH is maintained between 7.2 and 8.5. For the initial activation of a carboxyl group with EDC/NHS, an acidic buffer like MES at pH 4.5-6.0 is recommended.
Q3: Are there any buffers I should avoid?
Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will compete with the this compound for the activated carboxyl groups, leading to low yields of your desired conjugate.
Q4: How does pH affect the stability of the activated carboxyl group (NHS ester)?
The NHS ester is susceptible to hydrolysis, and the rate of hydrolysis increases with pH. This competing reaction deactivates the carboxyl group, making it unable to react with the amine. The table below illustrates the effect of pH on the half-life of an NHS ester.
Q5: Can I perform the activation and conjugation in a single step?
While a one-pot reaction is possible, a two-step protocol is often recommended to maximize efficiency. The first step involves activating the carboxyl group with EDC and NHS at an acidic pH (4.5-6.0) in a buffer like MES. The second step involves adding the this compound and raising the pH to 7.2-8.5 for the coupling reaction. This separation of steps ensures that each reaction occurs under its optimal pH condition.
Quantitative Data
Table 1: Effect of pH on NHS-Ester Hydrolysis
This table summarizes the relationship between pH and the stability (half-life) of an NHS-ester in aqueous solution. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.
| pH | Half-life of NHS-ester |
| 7.0 (at 0°C) | 4-5 hours |
| 8.6 (at 4°C) | 10 minutes |
Note: These values are illustrative and can vary depending on the specific molecule, buffer composition, and temperature.
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Carboxyl-Containing Molecule
This protocol is recommended for achieving higher efficiency by optimizing the pH for each reaction step.
-
Carboxyl Activation:
-
Dissolve your carboxyl-containing molecule in an amine-free activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).
-
Add a 2- to 10-fold molar excess of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate for 15-60 minutes at room temperature.
-
-
Conjugation:
-
Immediately proceed to the conjugation step. The activated molecule can be used directly by adjusting the pH, or it can be purified to remove excess EDC and NHS byproducts.
-
Dissolve the this compound in a reaction buffer with a pH of 7.2-8.5 (e.g., 0.1 M phosphate buffer, 0.1 M carbonate-bicarbonate buffer).
-
Add the this compound solution to the activated molecule solution. A 1.5 to 2-fold molar excess of the amine-PEG is often used.
-
Incubate for 0.5 to 4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench the reaction by adding an amine-containing buffer such as Tris or glycine to a final concentration of 20-50 mM to consume any unreacted NHS esters. Alternatively, hydroxylamine can be used.
-
-
Purification:
-
Purify the final conjugate using appropriate methods such as dialysis, size exclusion chromatography, or other chromatographic techniques to remove unreacted PEG, quenching reagents, and byproducts.
-
Visualizations
Caption: Workflow for the two-step conjugation of this compound.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Technical Support Center: Purification of Amino-PEG24-acid Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Amino-PEG24-acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound is a bifunctional, monodisperse polyethylene glycol (PEG) linker containing a primary amine group (-NH2) at one end and a carboxylic acid group (-COOH) at the other, connected by a 24-unit PEG chain. Its high purity is essential for successful and reproducible bioconjugation, drug delivery, and nanoparticle functionalization. Impurities can lead to unwanted side reactions, reduced conjugation efficiency, and altered pharmacological profiles of the final conjugate.
Q2: What are the most common impurities in this compound products?
Common impurities can originate from the synthesis process and include:
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Unreacted starting materials: Residual starting materials from the multi-step synthesis of the bifunctional PEG linker.
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PEG diol or diamine: Homobifunctional PEG impurities (HO-PEG24-OH or H2N-PEG24-NH2) can arise from incomplete functionalization.
-
Higher or lower PEG oligomers: Although monodisperse, trace amounts of PEGs with fewer or more than 24 ethylene glycol units may be present.
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Side-reaction products: Impurities such as N-formylated or N-methylated species can form from reactions with residual formaldehyde or formic acid, which are common byproducts of PEG synthesis.[1]
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Salts and reaction reagents: Residual salts and coupling agents (e.g., EDC, DCC) from the synthesis and conjugation steps.
Q3: Which chromatographic techniques are most effective for purifying this compound?
The most common and effective techniques for purifying small, bifunctional PEG linkers like this compound are:
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful method for purifying peptides and small molecules, separating them based on hydrophobicity.[2][][4]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since this compound is zwitterionic, its charge can be manipulated by adjusting the pH, allowing for effective separation from neutral or like-charged impurities.[5]
-
Size-Exclusion Chromatography (SEC): While less effective for separating molecules with small differences in size, SEC can be useful for removing high molecular weight aggregates or very small impurity molecules.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your this compound product.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified Product | Product loss during purification: Non-optimal chromatography conditions leading to broad peaks or poor recovery. | Optimize RP-HPLC conditions: Adjust the gradient slope, flow rate, and mobile phase composition (e.g., acetonitrile concentration, ion-pairing agent). Check IEX binding/elution pH: Ensure the pH of your buffers is appropriate for the isoelectric point (pI) of this compound to ensure proper binding and elution. |
| Product precipitation: The product may be precipitating on the column or in the collection tubes. | Increase solvent strength: For RP-HPLC, a higher percentage of organic solvent in the mobile phase can improve solubility. Adjust buffer pH: Ensure the pH of the buffer is not at the isoelectric point of the molecule, where it has minimum solubility. | |
| Product Heterogeneity (Multiple Peaks in Chromatogram) | Presence of closely related impurities: Di-acid, di-amine, or shorter/longer PEG chain impurities co-eluting with the product. | Improve chromatographic resolution: Use a shallower gradient in RP-HPLC. Consider a different stationary phase (e.g., C8 instead of C18) to alter selectivity. For IEX, optimize the salt gradient or pH gradient for better separation of species with different charge properties. |
| On-column degradation: The product may be degrading on the column due to harsh mobile phase conditions. | Use a less harsh mobile phase: For RP-HPLC, consider using formic acid instead of trifluoroacetic acid (TFA), especially if your molecule is acid-sensitive. | |
| Broad Peak Shape in RP-HPLC | Secondary interactions with the stationary phase: The amine group can interact with residual silanols on the silica-based column. | Use an end-capped column: Select a column that is well end-capped to minimize silanol interactions. Add a competitive base: Including a small amount of a basic additive like triethylamine (TEA) in the mobile phase can sometimes improve peak shape. |
| Polydispersity of the PEG chain: Even in monodisperse samples, slight variations in PEG chain length can lead to peak broadening. | High-resolution chromatography: Use a high-resolution analytical column to assess the degree of polydispersity. For preparative scale, some peak broadening may be unavoidable. | |
| Inconsistent Retention Times | Column equilibration issues: The column may not be fully equilibrated between runs. | Ensure adequate equilibration: Equilibrate the column with the starting mobile phase for a sufficient volume (e.g., 10-20 column volumes) before each injection. |
| Changes in mobile phase composition: Inaccurate preparation of mobile phases. | Prepare fresh mobile phases daily: Ensure accurate measurement of all components. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol is a general guideline for the purification of this compound. Optimization will be required based on the specific impurity profile.
Materials:
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Crude this compound product
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
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RP-HPLC system with a preparative C18 column (e.g., 10 µm particle size, 100 Å pore size)
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Fraction collector
Procedure:
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Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. Filter the sample through a 0.45 µm filter.
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Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.
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Injection: Inject the prepared sample onto the column.
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Elution Gradient: Elute the bound product using a linear gradient of Mobile Phase B. A typical gradient might be:
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5-25% B over 10 minutes
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25-60% B over 40 minutes
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60-95% B over 5 minutes
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Hold at 95% B for 5 minutes
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
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Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC to determine purity.
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Product Recovery: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Quantitative Data Summary:
| Parameter | Typical Value |
| Column Type | Preparative C18, 10 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min (for a 21.2 mm ID column) |
| Detection | UV at 214 nm or 280 nm (if conjugated to a chromophore) |
| Expected Purity | >95% |
| Typical Recovery | 70-90% |
Protocol 2: Ion-Exchange Chromatography (IEX)
This protocol is suitable for separating this compound based on its zwitterionic character.
Materials:
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Crude or partially purified this compound
-
Binding Buffer (Buffer A): 20 mM MES, pH 6.0
-
Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0
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IEX system with a cation exchange column (e.g., SP Sepharose)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the sample in Binding Buffer and adjust the pH to 6.0 if necessary.
-
Column Equilibration: Equilibrate the cation exchange column with Binding Buffer for at least 5-10 column volumes.
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Sample Loading: Load the prepared sample onto the column.
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Wash: Wash the column with Binding Buffer until the UV absorbance returns to baseline to remove unbound impurities.
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Elution: Elute the bound product using a linear gradient of Elution Buffer (e.g., 0-100% B over 30 minutes).
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Fraction Collection: Collect fractions across the elution peak.
-
Analysis and Recovery: Analyze fractions for purity and pool the pure fractions. Desalt the pooled fractions using dialysis or a desalting column.
Quantitative Data Summary:
| Parameter | Typical Value |
| Column Type | Strong Cation Exchanger (e.g., SP Sepharose) |
| Binding Buffer (A) | 20 mM MES, pH 6.0 |
| Elution Buffer (B) | 20 mM MES, 1 M NaCl, pH 6.0 |
| Flow Rate | 5 mL/min (for a 10 mm ID column) |
| Detection | UV at 214 nm |
| Expected Purity | >95% |
| Typical Recovery | 60-85% |
Visualizations
Caption: Workflow for RP-HPLC Purification of this compound.
Caption: Troubleshooting Logic for Impure this compound Product.
References
Technical Support Center: Carbodiimide Coupling Chemistry
Welcome to the technical support center for carbodiimide-mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you avoid the formation of unwanted side products and maximize the yield and purity of your desired compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in carbodiimide chemistry?
A1: The most prevalent side products in carbodiimide-mediated coupling reactions, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), include:
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N-acylurea: This is a stable and unreactive byproduct formed from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate. Its formation consumes the activated carboxylic acid, thereby reducing the yield of the desired amide product.[1][2]
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Urea derivatives: The carbodiimide reagent itself is converted into a urea byproduct (e.g., dicyclohexylurea (DCU) from DCC, or a water-soluble urea from EDC) after the coupling reaction. While not a side product of the main reaction pathway, its removal can be challenging, especially in the case of the poorly soluble DCU.[3]
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Epimerization/Racemization: For chiral carboxylic acids, particularly amino acids in peptide synthesis, loss of stereochemical integrity can occur, leading to the formation of diastereomeric or enantiomeric impurities.[3]
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Symmetrical Anhydride: The O-acylisourea intermediate can react with a second molecule of the carboxylic acid to form a symmetrical anhydride, which can then go on to react with the amine. While this can lead to the desired product, it represents an alternative reaction pathway.[1]
-
Nitrile formation: In peptide synthesis, the side chains of asparagine and glutamine can undergo dehydration to form nitriles.
Q2: How is N-acylurea formed and why is it a problem?
A2: N-acylurea is formed through an intramolecular O-to-N acyl migration of the O-acylisourea intermediate. This intermediate is the initial product of the reaction between the carboxylic acid and the carbodiimide. The rearrangement to the N-acylurea is a significant side reaction because the resulting N-acylurea is stable and unreactive towards the amine nucleophile, effectively terminating the desired reaction pathway for that molecule and reducing the overall yield.
Q3: What is the role of additives like HOBt, NHS, and OxymaPure?
A3: Additives such as 1-hydroxybenzotriazole (HOBt), N-hydroxysuccinimide (NHS), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing side reactions. They react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This active ester is less prone to rearrangement to N-acylurea and is also less susceptible to racemization. By converting the transient O-acylisourea into a more stable intermediate, these additives enhance the efficiency and purity of the coupling reaction. OxymaPure is considered a safer and often more effective alternative to the potentially explosive HOBt and its derivatives.
Q4: How can I remove the dicyclohexylurea (DCU) byproduct from my reaction?
A4: Dicyclohexylurea (DCU), the byproduct of DCC-mediated couplings, is notoriously insoluble in many common organic solvents. This property can be exploited for its removal. Common methods include:
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Filtration: Since DCU often precipitates out of the reaction mixture, it can be removed by simple filtration.
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Solvent Precipitation: After the reaction, the mixture can be concentrated and redissolved in a solvent in which the desired product is soluble but DCU is not (e.g., diethyl ether, hexanes, or cold acetone), followed by filtration.
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Column Chromatography: While DCU can sometimes be removed by silica gel chromatography, it may co-elute with the product depending on the solvent system. Using a different solvent system or a different stationary phase like Florisil can be effective.
Troubleshooting Guides
Issue 1: Low Yield of Desired Amide Product
| Possible Cause | Troubleshooting Steps |
| Formation of N-acylurea | * Add an auxiliary nucleophile: Incorporate additives like HOBt, HOAt, or OxymaPure into your reaction mixture. These additives trap the O-acylisourea intermediate, preventing its rearrangement. * Optimize pH: For EDC couplings, maintain a slightly acidic pH (around 4.5-6.0) during the activation step to improve efficiency and reduce N-acylurea formation. * Control Temperature: Lowering the reaction temperature can suppress the formation of N-acylurea. * Use Pyridine as an additive: In some cases, the addition of pyridine has been shown to significantly suppress N-acylurea formation. |
| Hydrolysis of Activated Carboxylic Acid | * Use anhydrous conditions: Ensure that all solvents and reagents are dry, as water can hydrolyze the reactive O-acylisourea intermediate. * Perform a two-step EDC/NHS coupling: Activate the carboxylic acid with EDC and NHS first, then purify or buffer exchange to remove excess EDC and byproducts before adding the amine. This is particularly useful in aqueous solutions. |
| Incomplete Reaction | * Increase reaction time or temperature: Monitor the reaction by TLC or LC-MS. If it is proceeding slowly, consider extending the reaction time or gently warming the mixture. However, be aware that higher temperatures can also increase the risk of side reactions. * Increase reagent equivalents: Using a slight excess of the carbodiimide and the amine component can help drive the reaction to completion. |
| Poor Solubility of Reactants | * Choose an appropriate solvent: Ensure that all reactants are fully dissolved in the reaction solvent. For peptide synthesis, DMF and NMP are common choices. In some cases, adding a co-solvent like DMSO can improve solubility. |
Issue 2: Presence of N-acylurea Impurity in the Final Product
| Possible Cause | Troubleshooting Steps |
| Rearrangement of O-acylisourea intermediate | * Optimize reaction conditions: As detailed above, the use of additives (HOBt, OxymaPure), lower temperature, and optimal pH are the primary methods to prevent N-acylurea formation. * Change the solvent: The formation of N-acylurea can be more pronounced in polar aprotic solvents like DMF. If your reaction is compatible, consider using a less polar solvent such as dichloromethane (DCM). |
| Difficult Purification | * Chromatography: N-acylurea can sometimes be difficult to separate from the desired product by column chromatography due to similar polarities. Experiment with different solvent gradients or stationary phases. * Recrystallization: If your product is a solid, recrystallization from a suitable solvent system may help to remove the N-acylurea impurity. |
Issue 3: Racemization of Chiral Carboxylic Acids
| Possible Cause | Troubleshooting Steps |
| Formation of a reactive, racemization-prone intermediate | * Use of additives: Additives like HOBt, HOAt, and particularly OxymaPure are highly effective at suppressing racemization. * Addition of Copper(II) Chloride: The simultaneous use of HOBt and CuCl₂ has been shown to be very effective in preventing racemization in peptide couplings. * Lower the reaction temperature: Performing the coupling at lower temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization. |
| Use of a strong base | * Avoid strong, non-nucleophilic bases where possible: If a base is required, use a weaker base or carefully control the stoichiometry. In many carbodiimide couplings with additives, an external base is not necessary. |
Quantitative Data on Side Product Formation
The following tables summarize quantitative data on the impact of various reaction parameters on the formation of side products.
Table 1: Effect of pH on N-acylurea Formation in EDC Coupling
| pH | N-acylurea Formation (%) |
| 5.0 | 1 ± 0.5 |
| 6.0 | 2 ± 1 |
| 7.0 | 6 ± 1 |
Table 2: Effect of Additives on N-acylurea Formation in a Carbodiimide-Fueled Reaction Cycle
| Additive (10 mM) | N-acylurea Yield (%) | Anhydride Yield (%) |
| None | ~40 | ~60 |
| 1,2,4-Triazole | ~40 | ~60 |
| DMAP | ~40 | ~60 |
| Pyridine | 5 | 92 |
Table 3: Comparative Epimerization with Different Additives in Peptide Synthesis
| Coupling Additive | % D-Isomer (Epimerization) - Z-Phg-Pro-NH₂ |
| HOBt | 3.7 |
| HOAt | <1-2 |
| OxymaPure | 0.1 |
Data is illustrative and can vary based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing N-acylurea using EDC/HOBt
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Dissolve Reactants: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).
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Add Amine: Add the amine (1.1 eq) to the solution.
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Cool the Reaction: Cool the mixture to 0 °C in an ice bath.
-
Add EDC: Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up:
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If using DCM, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If using DMF, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) before performing the aqueous washes as described above.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Two-Step Aqueous Coupling using EDC/NHS to Minimize Side Reactions
-
Activation:
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Dissolve the carboxyl-containing molecule in an activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS for aqueous solubility) in the activation buffer. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups is a good starting point.
-
Add the EDC and NHS solutions to the carboxyl-containing molecule and incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
Remove excess EDC and byproducts by dialysis, diafiltration, or using a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.2-7.5).
-
-
Coupling:
-
Immediately add the amine-containing molecule to the activated carboxyl molecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Quench any unreacted NHS-esters by adding a solution of Tris or glycine to a final concentration of 10-50 mM and incubating for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size exclusion chromatography, affinity chromatography, or dialysis.
-
Visualizing Reaction Pathways and Workflows
References
Technical Support Center: EDC Chemistry in Amino-PEG24-Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to conjugate Amino-PEG24-acid and other molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of an EDC-mediated reaction with an this compound?
A1: EDC is a "zero-length" crosslinker, meaning it facilitates the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final product. The reaction proceeds in two main stages. First, EDC activates a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond, releasing an isourea byproduct.[1][2][3] To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological pH.[2][3]
Q2: What is the optimal pH for EDC/NHS coupling reactions?
A2: The EDC/NHS coupling reaction involves two steps with distinct optimal pH ranges.
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Carboxyl Activation: The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 . A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).
-
Amine Coupling: The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a pH of 7.0 to 8.5 . Phosphate-buffered saline (PBS) is a suitable buffer for this step.
For a two-step protocol, it is recommended to perform the activation in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling reaction with the amine-containing molecule.
Q3: Why is it necessary to quench the EDC reaction, and what are the common quenching reagents?
A3: Quenching is crucial to stop the reaction and deactivate any remaining reactive molecules, preventing unwanted side reactions or further modifications of your target molecules. The choice of quenching reagent depends on which reactive species you are targeting:
-
Quenching Excess EDC: To inactivate the carbodiimide itself, a thiol-containing compound like 2-mercaptoethanol or Dithiothreitol (DTT) can be added.
-
Quenching Unreacted NHS-esters: To deactivate the amine-reactive NHS-esters, several options are available. Common quenching reagents include hydroxylamine , Tris , glycine , lysine , or ethanolamine . It is important to note that primary amine-containing quenchers (Tris, glycine, lysine, ethanolamine) will result in the modification of the carboxyl-containing molecule. Alternatively, raising the pH to above 8.6 will promote the hydrolysis of the NHS ester, regenerating the original carboxyl group.
Q4: How should I prepare and handle EDC and NHS/Sulfo-NHS?
A4: Both EDC and NHS are sensitive to moisture and can lose activity if not handled properly.
-
Storage: Store EDC and NHS desiccated at -20°C.
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Handling: Before opening, allow the vials to equilibrate to room temperature to prevent condensation.
-
Solution Preparation: Prepare solutions of EDC and NHS immediately before use, as they are susceptible to hydrolysis in aqueous environments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Suboptimal pH: The pH of your reaction buffers may be incorrect for one or both steps of the reaction. | Verify the pH of your activation (pH 4.5-6.0) and coupling (pH 7.0-8.5) buffers. |
| Inactive Reagents: EDC and/or NHS may have hydrolyzed due to improper storage or handling. | Use fresh, high-quality EDC and NHS. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. | |
| Inappropriate Buffer: The buffer may contain primary amines (e.g., Tris, glycine) or carboxylates that compete with the reaction. | Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS or borate buffer for the coupling step. | |
| Insufficient Molar Ratio of Reagents: The amount of EDC and NHS may be too low relative to the carboxyl-containing molecule. | A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. Optimization may be necessary. | |
| Precipitation During Reaction | High EDC Concentration: Very high concentrations of EDC can sometimes cause precipitation of proteins or other molecules. | If you are observing precipitation and using a large excess of EDC, try reducing the concentration. |
| Protein Aggregation: Changes in pH or the addition of reagents can lead to protein aggregation. | Ensure your protein is soluble and stable in the chosen reaction buffers. Consider a buffer exchange step prior to the reaction. | |
| Unwanted Side Reactions | Hydrolysis of O-acylisourea Intermediate: In the absence of NHS, the O-acylisourea intermediate is unstable in aqueous solution and can hydrolyze, regenerating the carboxyl group. | The addition of NHS or Sulfo-NHS stabilizes the intermediate as an NHS-ester, reducing hydrolysis. |
| Formation of N-acylurea: An excess of EDC can lead to an undesired side reaction, forming a stable N-acylurea. | Optimize the molar ratio of EDC to your carboxyl-containing molecule to avoid a large excess. | |
| Modification of Target Molecule by Quenching Reagent: Primary amine-containing quenching reagents will covalently modify any remaining NHS-activated carboxyl groups. | If modification of the carboxyl-containing molecule is undesirable, use hydroxylamine or raise the pH to quench the reaction. Alternatively, a desalting column can be used to remove the quenching reagent. |
Experimental Protocols & Data
General Two-Step EDC/NHS Coupling and Quenching Protocol
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Molecule with carboxyl group (Molecule A)
-
This compound (or other amine-containing molecule, Molecule B)
-
Quenching Reagent for EDC (Optional): 2-Mercaptoethanol or DTT
-
Quenching Reagent for NHS-ester: Hydroxylamine or 1 M Tris-HCl, pH 8.5
-
Desalting Column
Procedure:
-
Reagent Preparation: Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Carboxyl Activation:
-
Dissolve Molecule A in Activation Buffer.
-
Add EDC and NHS/Sulfo-NHS to the solution containing Molecule A. A typical starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over Molecule A.
-
Incubate for 15-30 minutes at room temperature.
-
-
Quenching Excess EDC (Optional but Recommended for Two-Step Reactions):
-
Add 2-mercaptoethanol to a final concentration of 20 mM to quench the remaining EDC.
-
Incubate for 10-15 minutes at room temperature.
-
Optional: Remove excess EDC and quenching reagent using a desalting column equilibrated with Coupling Buffer. This also serves to adjust the pH for the next step.
-
-
Amine Coupling:
-
If a desalting column was not used, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Add the amine-containing Molecule B to the activated Molecule A solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Coupling Reaction:
-
Add a quenching reagent to stop the reaction. For example, add hydroxylamine to a final concentration of 10-50 mM or Tris-HCl to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification: Remove excess reagents and byproducts from the final conjugate using a desalting column or dialysis.
Quantitative Data Summary: Quenching Reagents
| Quenching Reagent | Target | Typical Final Concentration | Notes |
| 2-Mercaptoethanol | Excess EDC | 20 mM | A thiol-containing compound that inactivates the carbodiimide. |
| Dithiothreitol (DTT) | Excess EDC | Not specified, but used as an alternative to 2-mercaptoethanol. | Another thiol-containing quenching agent for EDC. |
| Hydroxylamine | Unreacted NHS-esters | 10-50 mM | Hydrolyzes unreacted NHS-esters to form a hydroxamate, avoiding modification of the carboxyl-containing molecule with a primary amine. |
| Tris, Glycine, Lysine, Ethanolamine | Unreacted NHS-esters | 20-50 mM | These primary amine-containing compounds will modify the original carboxyl group. |
Visualizations
Caption: A typical workflow for a two-step EDC/NHS coupling experiment.
Caption: EDC/NHS reaction mechanism and potential side reactions.
References
Validation & Comparative
Characterizing Amino-PEG24-Acid Conjugates by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative analysis of Amino-PEG24-acid conjugates using mass spectrometry, offering insights into its performance against alternative PEGylation reagents. Detailed experimental protocols and data visualizations are included to facilitate a comprehensive understanding.
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of proteins and peptides. This modification can improve solubility, increase in vivo stability, and reduce immunogenicity. This compound is a discrete PEG (dPEG®) linker, meaning it has a specific, single molecular weight, which simplifies analysis compared to traditional, polydisperse PEG reagents.[1] Mass spectrometry is an indispensable tool for the detailed structural characterization of these bioconjugates, enabling confirmation of successful conjugation, determination of the degree of PEGylation, and identification of modification sites.[2][3]
Comparative Analysis of PEGylation Reagents
The choice of PEGylation reagent can significantly impact the characteristics of the resulting conjugate and the complexity of its analysis. Here, we compare this compound with a shorter dPEG® linker (Amino-PEG12-acid) and a traditional, polydisperse mPEG-NHS ester.
| Feature | This compound | Amino-PEG12-acid | Polydisperse mPEG-NHS (2kDa) |
| Molecular Weight | 1146.4 g/mol [4] | 619.7 g/mol | Average MW of ~2000 g/mol |
| Purity | Monodisperse | Monodisperse | Polydisperse |
| Mass Spectrometry Profile | Single, sharp peak for the conjugate | Single, sharp peak for the conjugate | Broad, heterogeneous peaks |
| Analytical Complexity | Low | Low | High |
| Pharmacokinetic Impact | Significant increase in hydrodynamic radius | Moderate increase in hydrodynamic radius | Variable, depends on PEG distribution |
The monodispersity of dPEG® reagents like this compound results in a homogenous product that is more straightforward to characterize by mass spectrometry, yielding cleaner spectra compared to the complex profiles of polydisperse PEGs.[1]
Experimental Protocol: Mass Spectrometry of an this compound Conjugated Peptide
This protocol outlines the general steps for conjugating this compound to a model peptide and subsequent analysis by mass spectrometry.
Materials:
-
Model Peptide with a primary amine (e.g., a lysine side chain or N-terminus)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Solvents for Mass Spectrometry: Acetonitrile (ACN), Water, Formic Acid (FA)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in the reaction buffer. The molar ratio should be approximately 1:1.5:1.5 (PEG-acid:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Peptide:
-
Add the activated Amino-PEG24-NHS ester solution to the peptide solution in a 5-10 fold molar excess.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to consume any unreacted NHS esters.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt and purify the reaction mixture using a suitable method, such as reversed-phase C18 ZipTips or HPLC.
-
Elute the purified conjugate in a solution compatible with mass spectrometry (e.g., 50% ACN, 0.1% FA).
-
-
Mass Spectrometry Analysis:
-
Analyze the sample using a mass spectrometer, such as a MALDI-TOF or an ESI-TOF instrument.
-
Acquire the mass spectrum in the appropriate mass range to detect the unconjugated peptide and the PEGylated product.
-
Data Analysis:
-
Calculate the expected mass of the this compound conjugated peptide.
-
Compare the theoretical mass with the observed mass from the spectrum to confirm successful conjugation.
-
The absence of a broad distribution of peaks confirms the use of a monodisperse PEG reagent.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in characterizing this compound conjugates, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for peptide PEGylation and mass spectrometry analysis.
Caption: Comparison of mass spectrometry profiles for dPEG® vs. polydisperse PEG conjugates.
The use of monodisperse reagents like this compound significantly simplifies the characterization of bioconjugates. The resulting homogenous products yield clean mass spectra, facilitating straightforward confirmation of conjugation and ensuring a well-defined final product for therapeutic applications. This contrasts sharply with the analytical challenges posed by traditional, polydisperse PEG reagents.
References
A Researcher's Guide to Determining Conjugation Efficiency of Amino-PEG24-acid
For researchers, scientists, and drug development professionals, the precise and efficient covalent attachment of polyethylene glycol (PEG) chains to biologics, a process known as PEGylation, is a critical strategy for enhancing their therapeutic properties. PEGylation can significantly improve a drug's stability, solubility, and in vivo half-life.[1][2] This guide provides a comprehensive comparison of determining the conjugation efficiency of Amino-PEG24-acid, a heterobifunctional PEG linker, against other common alternatives, supported by experimental data and detailed protocols.
This compound possesses both a primary amine and a terminal carboxylic acid group, allowing for versatile conjugation strategies.[3][4] The carboxylic acid can be conjugated to primary amines on a target molecule, such as a protein, using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5] This two-step process offers a degree of control over the reaction.
Comparative Analysis of PEGylation Efficiency
The efficiency of a PEGylation reaction is quantified by determining the degree of PEGylation (the average number of PEG molecules per molecule of interest) and the percentage of the conjugated molecule. A variety of analytical techniques are employed for this purpose, including mass spectrometry (MS), high-performance liquid chromatography (HPLC), and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
The following table presents a summary of quantitative data for different PEGylation strategies. Note that these are typical ranges, and actual efficiencies can vary significantly depending on the specific protein or molecule, reaction conditions, and the particular PEG reagent used.
| PEGylation Reagent | Target Functional Group | Typical Conjugation Efficiency (%) | Degree of PEGylation | Key Advantages | Key Disadvantages |
| This compound (with EDC/NHS) | Primary Amines (via carboxyl end) | 60-85% | Moderate to High | Versatile; can be used as a linker | Requires activation step; potential for cross-linking |
| NHS-ester PEG | Primary Amines | 70-95% | High | Direct, one-step reaction | Can be less specific if multiple amines are present |
| Maleimide-PEG | Thiols (e.g., Cysteine) | 85-98% | Low to Moderate (Site-specific) | High specificity | Requires free thiol groups on the target molecule |
| Aldehyde-PEG | N-terminal Amine | 75-90% | Low (Site-specific) | Site-specific N-terminal modification | Slower reaction kinetics |
Experimental Protocols
Determining Conjugation Efficiency of this compound via EDC/NHS Chemistry
This protocol outlines the conjugation of the carboxylic acid end of this compound to a primary amine-containing molecule (e.g., a protein) and the subsequent determination of conjugation efficiency.
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Analytical equipment (e.g., HPLC, SDS-PAGE, Mass Spectrometer)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Conjugation to the Target Molecule:
-
Dissolve the amine-containing target molecule in Conjugation Buffer.
-
Add the activated this compound solution to the target molecule solution. A molar ratio of 10:1 to 20:1 (PEG:protein) is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess PEG reagent and byproducts by size exclusion chromatography (SEC) or dialysis.
-
-
Analysis of Conjugation Efficiency:
-
SDS-PAGE: Run samples of the unconjugated and conjugated protein. PEGylation increases the apparent molecular weight, causing a shift in the band. The disappearance of the unconjugated protein band and the appearance of higher molecular weight bands indicate conjugation. Staining with barium iodide can specifically visualize PEGylated proteins.
-
HPLC: Use reverse-phase or size-exclusion HPLC to separate the conjugated from the unconjugated species. The peak areas can be used to quantify the percentage of conjugated protein.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can determine the precise molecular weight of the conjugated protein. The mass increase corresponds to the number of attached PEG molecules. For example, an increase of 1146.4 Da would correspond to the addition of one this compound molecule.
-
Visualizing the Process
To better understand the experimental workflow and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for the conjugation of this compound.
Caption: EDC/NHS chemistry for conjugating a carboxyl group to a primary amine.
Conclusion
The choice of PEGylation strategy is a critical decision in the development of biotherapeutics. While reagents like NHS-esters offer a more direct conjugation approach to amines, the use of this compound with EDC/NHS provides a versatile method for linking molecules. The efficiency of this method is highly dependent on the careful optimization of reaction conditions. For applications requiring high site-specificity, thiol-reactive (maleimide) or N-terminal specific (aldehyde) PEGylation reagents may be more suitable alternatives. The quantitative data and protocols provided in this guide serve as a valuable starting point for researchers to compare and select the most appropriate PEGylation method for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. This compound, 196936-04-6 | BroadPharm [broadpharm.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Comparison of Amino-PEG24-acid and SMCC Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Linker for Your Antibody-Drug Conjugate (ADC)
The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, solubility, pharmacokinetics, and ultimately, its efficacy and safety. This guide provides a comprehensive comparison of two widely utilized linker technologies: the hydrophilic Amino-PEG24-acid linker and the hydrophobic Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. By examining their distinct physicochemical properties and impact on ADC performance, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in ADC design.
Introduction to this compound and SMCC Linkers
This compound is a long-chain polyethylene glycol (PEG) based linker characterized by its high hydrophilicity.[1] The PEG chain imparts several favorable properties to an ADC, including increased solubility, reduced aggregation, and improved pharmacokinetic profiles.[2][] The terminal amine and carboxylic acid groups on the this compound linker provide versatile handles for conjugation to both the antibody and the cytotoxic drug.[1]
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a prototypical non-cleavable and hydrophobic linker.[4] Its heterobifunctional nature, featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group, allows for a sequential and controlled conjugation process. The SMCC linker forms stable amide and thioether bonds, ensuring the cytotoxic payload remains securely attached to the antibody in systemic circulation until lysosomal degradation of the antibody within the target cancer cell.
Performance Comparison: this compound vs. SMCC
The choice between a hydrophilic PEGylated linker and a hydrophobic SMCC linker significantly impacts the overall performance of an ADC. The following tables summarize the key differences and performance metrics based on available experimental data.
Physicochemical Properties
| Feature | This compound Linker | SMCC Linker |
| Hydrophilicity | High | Low |
| ADC Solubility | Increased, especially with hydrophobic payloads | Can lead to aggregation, particularly at higher Drug-to-Antibody Ratios (DARs) |
| Potential for Aggregation | Low; mitigates aggregation associated with hydrophobic drugs | Higher, especially with hydrophobic payloads |
| Drug-to-Antibody Ratio (DAR) | Higher DARs are achievable without significant aggregation | Limited to lower DARs to avoid aggregation issues |
Pharmacokinetic and In Vivo Performance
| Performance Metric | This compound Linker (and other long-chain PEGs) | SMCC Linker |
| In Vivo Half-Life | Significantly extended; a 4kDa PEG linker resulted in a 2.5-fold half-life extension compared to an SMCC-linked conjugate | Generally shorter half-life compared to PEGylated ADCs |
| Plasma Stability | High | High (non-cleavable linker) |
| Off-Target Toxicity | Can be reduced due to improved pharmacokinetics and reduced hydrophobicity-driven uptake | Potential for higher off-target toxicity due to the hydrophobicity of the linker and payload combination |
| Immunogenicity | Generally low due to the "shielding" effect of the PEG chain | Can be potentially immunogenic |
| In Vivo Efficacy | Improved in vivo efficacy has been demonstrated in preclinical models, with some PEGylated ADCs leading to complete tumor eradication | Efficacious, as demonstrated by the clinically approved ADC, ado-trastuzumab emtansine (Kadcyla®) |
Experimental Workflows and Signaling Pathways
The conjugation strategy and subsequent mechanism of action are dictated by the linker's chemistry.
Conjugation Chemistry
The following diagrams illustrate the conceptual workflows for conjugating a drug to an antibody using this compound and SMCC linkers.
Caption: Conceptual workflow for this compound conjugation.
Caption: Two-step conjugation workflow using the SMCC linker.
General Mechanism of Action for an ADC
The ultimate goal of an ADC is the targeted delivery of a cytotoxic payload to cancer cells. The linker plays a crucial role in this process.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Detailed Experimental Protocols
Detailed and optimized protocols are essential for the successful synthesis and characterization of ADCs.
Protocol 1: ADC Synthesis using this compound Linker
This protocol outlines a general two-step strategy for conjugating a drug to an antibody using an this compound linker, targeting surface-exposed lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Carboxylic acid-containing cytotoxic drug
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., Tris or hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
Step 1: Preparation of Drug-PEG24-acid Conjugate
-
Activate the carboxylic acid group of the cytotoxic drug by dissolving it in anhydrous DMF or DMSO and adding EDC and NHS.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated drug.
-
Add the this compound to the activated drug solution.
-
Let the reaction stir at room temperature overnight to form the Drug-PEG24-acid conjugate.
-
Purify the Drug-PEG24-acid conjugate using an appropriate method, such as reversed-phase HPLC.
Step 2: Conjugation of Drug-PEG24-acid to the Antibody
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Activate the carboxylic acid group of the purified Drug-PEG24-acid by dissolving it in DMSO and adding EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
Add the activated Drug-PEG24-acid solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a quenching reagent.
-
Purify the ADC using SEC or TFF to remove unconjugated drug-linker and other small molecules.
Step 3: Characterization of the ADC
-
Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Confirm the identity and integrity of the ADC by mass spectrometry.
Protocol 2: ADC Synthesis using SMCC Linker
This protocol describes the widely used two-step conjugation strategy for SMCC, involving the modification of antibody lysine residues followed by reaction with a thiol-containing payload.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)
-
SMCC crosslinker
-
Thiol-containing cytotoxic payload
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Sephadex G-25)
-
Thiol-free reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 6.5)
Procedure:
Step 1: Antibody Activation with SMCC
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free reaction buffer.
-
Dissolve SMCC in anhydrous DMSO or DMF immediately before use.
-
Add the desired molar excess of SMCC to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Immediately remove the unreacted SMCC using a desalting column equilibrated with thiol-free reaction buffer.
Step 2: Conjugation of Thiol-Containing Payload
-
Dissolve the thiol-containing payload in a compatible solvent like DMSO.
-
Add the payload solution to the maleimide-activated antibody solution. A typical molar ratio is 1.5-5 moles of payload per mole of maleimide groups on the antibody.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine.
Step 3: Purification and Characterization of the ADC
-
Purify the ADC using SEC or TFF to remove unconjugated payload and other impurities.
-
Characterize the final ADC for protein concentration, DAR, aggregation, and identity as described in the this compound protocol.
Conclusion
The selection between this compound and SMCC linkers is a critical decision in ADC development that must be guided by the specific properties of the antibody and payload, as well as the desired therapeutic outcome.
This compound and other hydrophilic PEG linkers offer significant advantages in overcoming challenges associated with hydrophobic payloads. Their ability to enhance solubility, permit higher drug loading without aggregation, and extend in vivo half-life makes them a compelling choice for developing next-generation ADCs with an improved therapeutic window.
The SMCC linker , on the other hand, represents a robust and clinically validated non-cleavable linker technology. Its high plasma stability is a key advantage, ensuring that the payload is delivered to the target cell before release. However, its hydrophobicity may limit the achievable DAR and potentially lead to faster clearance and off-target toxicity with certain payloads.
Ultimately, the optimal linker choice will depend on a careful, case-by-case evaluation of the ADC's overall performance, balancing factors such as stability, efficacy, and tolerability. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to navigate this critical aspect of ADC design.
References
A Comparative Guide to Amino-PEG24-acid and Other Heterobifunctional Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the bioconjugate.[1][2][3] This guide provides an objective comparison of Amino-PEG24-acid, a discrete polyethylene glycol (PEG) linker, with other commonly used heterobifunctional linkers. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to make informed decisions in their bioconjugation strategies.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are chemical reagents that possess two distinct reactive groups, enabling the controlled and sequential conjugation of two different molecules.[] This targeted approach is crucial in complex bioconjugate design, such as in ADCs where a specific antibody needs to be linked to a potent cytotoxic payload.[5] The linker's role extends beyond a simple bridge; it influences the overall solubility, stability, and in vivo behavior of the conjugate.
This compound is a heterobifunctional linker characterized by a primary amine group and a carboxylic acid group at either end of a 24-unit polyethylene glycol (PEG) chain. The PEG component imparts hydrophilicity, which can enhance the solubility and stability of the resulting bioconjugate, a significant advantage when working with hydrophobic payloads.
Performance Comparison: Data-Driven Insights
The selection of a linker has a direct impact on the physicochemical and biological properties of the bioconjugate. The following tables summarize key quantitative data comparing the performance of PEGylated linkers, such as this compound, with non-PEGylated alternatives like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Table 1: Physicochemical Properties of Heterobifunctional Linkers
| Property | This compound | SMCC (Non-PEGylated) |
| Solubility | High aqueous solubility | Low aqueous solubility |
| Hydrophobicity | Hydrophilic | Hydrophobic |
| Spacer Arm Length | ~8.8 nm | ~0.8 nm |
| Molecular Weight | ~1145 Da | 222.2 Da |
Data synthesized from publicly available information.
Table 2: Impact of Linker on Antibody-Drug Conjugate (ADC) Properties
| Parameter | ADC with PEG24 Linker | ADC with SMCC Linker |
| Aggregation Propensity | Low | High, especially with hydrophobic payloads |
| In Vivo Half-life (murine model) | Generally increased | Baseline |
| Plasma Clearance | Generally decreased | Baseline |
| Drug-to-Antibody Ratio (DAR) Achievability | Can enable higher DARs with hydrophobic drugs | Limited by aggregation with hydrophobic drugs |
| In Vitro Cytotoxicity (IC50) | Can be comparable or slightly reduced | Potentially higher due to shorter linker |
This table represents a summary of general findings in the literature. Actual values are highly dependent on the specific antibody, payload, and experimental conditions.
Experimental Protocols
Accurate assessment of linker performance requires robust and standardized experimental protocols. Below are detailed methodologies for key experiments to compare the performance of this compound and other heterobifunctional linkers.
Protocol 1: General Protein Conjugation with this compound
This protocol describes the conjugation of a molecule with a primary amine (e.g., an antibody) to a molecule with a carboxylic acid (e.g., a drug) using this compound as the linker. This is a two-step process involving the activation of the carboxylic acid on the this compound linker.
Materials:
-
Antibody (or other amine-containing protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Drug (or other molecule with a primary amine)
-
Activation Buffer: MES buffer, pH 4.5-6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Antibody:
-
Immediately add the activated Amino-PEG24-NHS ester solution to the antibody solution in Conjugation Buffer. A 10- to 20-fold molar excess of the activated linker to the antibody is recommended.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation of the Drug:
-
The purified antibody-PEG24-acid conjugate now has a terminal carboxylic acid. Activate this carboxylic acid using EDC and Sulfo-NHS as described in step 1.
-
Add the amine-containing drug to the activated antibody-PEG24-NHS ester conjugate.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Final Purification:
-
Quench the reaction by adding the quenching solution.
-
Purify the final ADC using a desalting column or size-exclusion chromatography (SEC).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill cancer cells and is a primary indicator of its potency.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADCs constructed with different linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium. Treat the cells with the ADCs for 72-96 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the DAR and the distribution of drug-loaded species in an ADC preparation.
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 6.8)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 5-20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different DAR species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) * Number of drugs for that species]
-
Visualizing the Concepts
Diagrams can aid in understanding the structures, workflows, and principles discussed. The following are Graphviz (DOT language) scripts to generate such diagrams.
Caption: Chemical structures of this compound and SMCC.
Caption: Experimental workflow for bioconjugation.
Caption: Logical relationships in ADC performance.
Conclusion
The choice of a heterobifunctional linker is a critical decision in the design of bioconjugates, with significant implications for their therapeutic success. This compound, with its discrete PEG chain, offers distinct advantages in terms of enhancing solubility and stability, particularly for hydrophobic payloads, which can lead to improved pharmacokinetic profiles. In contrast, non-PEGylated linkers like SMCC, while potent, may present challenges with aggregation and in vivo stability.
The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of heterobifunctional linkers. Ultimately, the optimal linker choice is context-dependent and requires empirical validation to achieve the desired balance of potency, stability, and safety for a given bioconjugate.
References
Validating the Purity of Amino-PEG24-acid: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the success and reproducibility of their work. Amino-PEG24-acid, a heterobifunctional linker with a discrete polyethylene glycol (PEG) chain, is widely used in bioconjugation, drug delivery, and the development of PROTACs.[1][2][3] Its defined length and reactive end-groups—an amine and a carboxylic acid—allow for the precise connection of molecules.[4][5] However, the presence of impurities, such as PEGs of different lengths or di-substituted derivatives, can significantly impact the efficacy and safety of the final conjugate.
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted method for assessing the purity of PEG compounds like this compound. This guide provides an objective comparison of HPLC with other analytical techniques, supported by experimental protocols and data presentation, to assist researchers in selecting the most appropriate validation methods for their needs.
The Role of HPLC in Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating individual PEG oligomers based on their hydrophobicity. The separation is so effective that baseline resolution of PEG homologs up to molar weights of at least 5000 g/mol can be achieved, particularly with modern core-shell columns.
A primary challenge in analyzing PEG compounds is their lack of a strong UV chromophore, which renders standard UV detection unsuitable unless derivatization is performed. To overcome this, universal detectors that do not rely on the optical properties of the analyte are employed. The most common choices are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD). These detectors are compatible with the gradient elution required for resolving complex PEG mixtures and provide a response proportional to the mass of the analyte, making them ideal for purity quantification.
Comparison of Purity Validation Methods
While HPLC with ELSD or CAD is a cornerstone for purity analysis, other methods provide complementary information. The choice of technique depends on the specific information required, such as molecular weight distribution, structural confirmation, or quantitative purity.
| Feature | HPLC with ELSD/CAD | Mass Spectrometry (e.g., MALDI-TOF) | Nuclear Magnetic Resonance (NMR) | Gel Permeation Chromatography (GPC) |
| Principle | Separation by hydrophobicity; mass-based detection. | Measurement of mass-to-charge ratio. | Measures nuclear magnetic resonance of atomic nuclei. | Separation by hydrodynamic volume (size in solution). |
| Resolution | High resolution of individual oligomers. | High mass accuracy, can identify individual species. | Atomic-level structural resolution. | Lower resolution for individual oligomers. |
| Quantification | Excellent for quantitative purity assessment (area %). | Generally considered less accurate for quantification. | Quantitative (qNMR) is possible but complex. | Provides molecular weight distribution, not purity of a specific oligomer. |
| Sensitivity | High sensitivity. | Very high sensitivity. | Lower sensitivity, requires more material. | Moderate sensitivity. |
| Information | Purity, presence of related impurities (e.g., different chain lengths). | Molecular weight confirmation, polydispersity, impurity identification. | Definitive structural confirmation and identification. | Average molecular weight (Mw, Mn) and polydispersity index (PDI). |
| Pros | Robust, reproducible, highly quantitative for purity. | Fast, provides precise mass information. | Provides unambiguous structural information. | Good for characterizing broad polymer distributions. |
| Cons | Does not provide structural information. | Can overestimate purity of the main component. | Complex spectra for large molecules, lower throughput. | Insufficient resolution for discrete PEGs. |
Experimental Protocols
Detailed Protocol: RP-HPLC with ELSD for this compound Purity
This protocol outlines a typical method for validating the purity of this compound using reversed-phase HPLC with an Evaporative Light Scattering Detector.
1. Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC or UPLC system.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: A polymeric reversed-phase column, such as a PLRP-S (150 x 4.6 mm, 5 µm, 100Å), is recommended for its high surface area and retention of small molecules. A standard C18 column can also be used.
-
Reagents:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (H₂O)
-
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 10 12.0 30 12.1 100 15.0 100 15.1 10 | 20.0 | 10 |
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
3. ELSD Settings:
-
Nebulizer Temperature: 50 °C
-
Evaporator Temperature: 70 °C
-
Gas Flow Rate (Nitrogen): 1.6 SLM (Standard Liters per Minute) (Note: Optimal ELSD settings may vary by instrument manufacturer and should be optimized for the specific application.)
4. Sample Preparation:
-
Prepare a stock solution of this compound in the initial mobile phase (90:10 Water:ACN) at a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.
5. Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Presentation
Quantitative data should be summarized in a clear and concise format. The table below shows an example of how purity data for this compound from different hypothetical lots or suppliers could be presented.
| Sample ID | Main Peak Retention Time (min) | Main Peak Area (%) | Total Impurities (%) | Key Impurities Observed |
| Lot A | 10.52 | 98.5% | 1.5% | PEG23, PEG25 analogs |
| Lot B | 10.51 | 96.2% | 3.8% | PEG23, PEG25, Diol-PEG24 |
| Lot C | 10.53 | 99.1% | 0.9% | PEG25 analog |
| Specification | Report | ≥ 95% | ≤ 5% | Report |
Mandatory Visualizations
Diagrams created using Graphviz help to visualize complex workflows and relationships, making them easier to understand.
Caption: Experimental workflow for HPLC-ELSD purity analysis.
Caption: Logic for comprehensive purity validation.
References
- 1. NH2-PEG24-COOH, this compound, 2563873-76-5 - Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound HCl salt - Creative Biolabs [creative-biolabs.com]
- 4. This compound, 196936-04-6 | BroadPharm [broadpharm.com]
- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
A Researcher's Guide to Analyzing Amino-PEG24-Acid Labeled Proteins with MALDI-TOF
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring therapeutic efficacy and safety. This guide provides a comprehensive comparison of analytical techniques for proteins labeled with Amino-PEG24-acid, with a focus on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. We present supporting data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of these analytical methodologies.
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased serum half-life, improved stability, and reduced immunogenicity. Among the diverse array of PEGylation reagents, this compound has emerged as a valuable tool. It is a monodisperse PEG derivative featuring a discrete chain length of 24 ethylene glycol units, flanked by an amino group at one end and a carboxylic acid at the other. This bifunctional nature allows for controlled and specific conjugation to proteins.
The characterization of these modified proteins is critical for quality control and to understand their in-vivo behavior. MALDI-TOF mass spectrometry has become a cornerstone technique for this purpose, offering rapid and accurate determination of molecular weight, the degree of PEGylation, and the heterogeneity of the resulting conjugate.
Comparing Analytical Techniques for PEGylated Proteins
While MALDI-TOF is a powerful tool, other techniques such as Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC) are also employed for the analysis of PEGylated proteins. Each method offers distinct advantages and limitations.
Quantitative Performance Comparison
The choice of analytical technique significantly impacts the precision, sensitivity, and throughput of the characterization of this compound labeled proteins. The following table summarizes key performance metrics for MALDI-TOF, SEC, and HPLC.
| Performance Metric | MALDI-TOF | Size Exclusion Chromatography (SEC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Measurement | Direct mass measurement of intact protein | Separation based on hydrodynamic volume | Separation based on hydrophobicity or charge |
| Information Provided | Average degree of PEGylation, distribution of PEGylated species, molecular weight | Estimation of hydrodynamic size, detection of aggregation | Quantification of different PEGylated forms, purity analysis |
| Accuracy | High for average molecular weight determination | Moderate; dependent on calibration standards | High for quantification with appropriate detectors |
| Precision (%RSD) | Generally <15% for quantification | High for retention time (<0.1%) | High for retention time and peak area (<1%)[1] |
| Limit of Detection | Picomole to femtomole range | ~3 µg/mL for PEGylated proteins[1] | ~10 µg/mL for free PEG[1] |
| Throughput | High; rapid analysis of multiple samples | Moderate; dependent on run time | Moderate; dependent on run time |
The Role of PEG Linker Length in Protein Analysis
The length of the PEG chain is a critical parameter that influences the properties of the conjugated protein. This compound, with its discrete and relatively short PEG chain, offers specific advantages compared to longer, polydisperse PEG reagents.
This compound (Short-Chain, Monodisperse PEG)
-
Precise Molecular Weight: The monodisperse nature of this compound (MW: 1146.37 g/mol ) results in a single, well-defined mass addition to the protein.[1] This simplifies MALDI-TOF spectra, allowing for unambiguous determination of the number of attached PEG molecules.
-
Reduced Steric Hindrance: The shorter chain length may be advantageous where minimal interference with protein function or receptor binding is crucial.
-
Simplified Analysis: The homogeneity of the PEG chain leads to sharper peaks and less complex spectra in MALDI-TOF analysis, facilitating data interpretation.
Longer-Chain, Polydisperse PEGs (e.g., PEG 5kDa, 20kDa)
-
Enhanced Pharmacokinetics: Longer PEG chains generally lead to a greater increase in hydrodynamic radius, resulting in longer circulation times.
-
Increased Complexity in Analysis: The inherent polydispersity of these reagents results in a distribution of molecular weights for each degree of PEGylation, leading to broader peaks in MALDI-TOF spectra. This can complicate the precise determination of the number of attached PEG chains and the overall heterogeneity of the sample.
-
Potential for Greater Immunogenicity Shielding: The larger size of the PEG molecule can provide a more effective shield against proteolytic degradation and immune recognition.
Experimental Workflows and Protocols
To ensure reproducible and accurate analysis of this compound labeled proteins, standardized experimental procedures are essential.
Protocol 1: Labeling of a Protein with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine residues or the N-terminus).
Materials:
-
Protein of interest
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Activation of this compound: In a separate tube, dissolve this compound, EDC, and NHS in the Reaction Buffer. A typical molar ratio is 1:1.2:1.2 (this compound:EDC:NHS). Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group of the PEG linker.
-
Conjugation Reaction: Add the activated this compound solution to the protein solution. The molar ratio of the PEG reagent to the protein will depend on the desired degree of PEGylation and should be optimized empirically. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Remove excess PEG reagent and by-products by size exclusion chromatography or dialysis against a suitable buffer.
Protocol 2: MALDI-TOF Analysis of PEGylated Proteins
This protocol outlines a general procedure for the analysis of this compound labeled proteins using MALDI-TOF mass spectrometry.
Materials:
-
Purified PEGylated protein sample
-
MALDI Matrix solution (e.g., Sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid (TFA))
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Dilute the purified PEGylated protein sample in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA) to a final concentration of approximately 1 mg/mL.
-
Sample-Matrix Mixture: Mix the diluted protein sample with the matrix solution. A common ratio is 1:1 (v/v).
-
Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Drying: Allow the spot to air-dry completely at room temperature, which facilitates the co-crystallization of the sample and the matrix.
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is typically used for large molecules.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
The resulting mass spectrum will display a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more this compound molecules attached.
-
The degree of PEGylation is determined by the mass difference between the peaks, which should correspond to the mass of the this compound moiety (1146.37 Da).
-
The average degree of PEGylation can be calculated from the weighted average of the peak intensities.
-
Logical Relationships in Data Interpretation
The interpretation of MALDI-TOF data for PEGylated proteins follows a logical progression to determine the key quality attributes of the conjugate.
Conclusion
The analysis of proteins labeled with this compound is a critical step in the development of novel biotherapeutics. MALDI-TOF mass spectrometry stands out as a powerful, high-throughput technique for the direct and accurate characterization of these conjugates.[2] Its ability to provide detailed information on the degree of PEGylation and sample heterogeneity is invaluable for quality control and formulation development. While alternative methods like SEC and HPLC offer complementary information, the direct mass measurement capabilities of MALDI-TOF provide a more definitive assessment of the PEGylation status. By employing robust experimental protocols and a logical approach to data interpretation, researchers can confidently characterize their this compound labeled proteins and accelerate the development of next-generation protein therapeutics.
References
Navigating the Landscape of Bioconjugation: A Comparative Guide to Amino-PEG24-Acid and its Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of effective bioconjugates. Amino-PEG24-acid has been a widely utilized reagent for this purpose, offering a long, hydrophilic spacer arm to connect biomolecules. However, the field of bioconjugation is rapidly evolving, with a growing number of alternatives that provide distinct advantages in terms of reaction efficiency, stability, and the overall performance of the final conjugate. This guide offers an objective comparison of this compound with other commercially available alternatives, supported by experimental data to inform the rational design of next-generation biotherapeutics.
This guide will delve into the performance of various linker technologies, including those with different polyethylene glycol (PEG) lengths, alternative linker chemistries, and even non-PEG-based spacers. By presenting quantitative data and detailed experimental protocols, we aim to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.
Performance Comparison of PEG Linkers: The Impact of Chain Length
The length of the PEG spacer arm plays a crucial role in the physicochemical properties and in vivo performance of a bioconjugate, particularly for antibody-drug conjugates (ADCs). The choice of PEG length represents a balance between enhancing pharmacokinetic properties and maintaining potent biological activity.
In Vivo Performance of ADCs with Varying PEG Linker Lengths
Longer PEG chains are generally associated with reduced clearance rates and improved pharmacokinetic profiles.[1] This is attributed to the increased hydrodynamic radius and shielding effect of the PEG chain, which can reduce renal clearance and proteolytic degradation.
| Linker | ADC Clearance (mL/day/kg) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| No PEG | ~15 | - | [1] |
| PEG2 | ~12 | - | [1] |
| PEG4 | ~8 | Lower | [2] |
| PEG8 | ~5 | Higher | [2] |
| PEG12 | ~5 | Higher | |
| PEG24 | ~4 | Higher | |
| Data adapted from a study on homogeneous DAR 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.Efficacy data is a qualitative summary from comparative studies. |
In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
While longer PEG linkers can enhance in vivo performance, they may sometimes lead to a decrease in in vitro potency. This effect can be dependent on the specific antibody, payload, and cell line being tested.
| Linker | In Vitro Cytotoxicity (IC50) | Fold Change vs. Non-PEGylated | Reference |
| No PEG | Baseline | 1x | |
| PEG4 | Increased IC50 | Lower Potency | |
| PEG8 | Increased IC50 | Lower Potency | |
| PEG24 | Increased IC50 | Lower Potency | |
| This table summarizes a general trend observed in some studies. The exact fold change can vary significantly depending on the experimental setup. |
Beyond PEG Length: Exploring Alternative Linker Chemistries
The choice of reactive groups on the linker dictates the conjugation strategy and can significantly impact the stability and homogeneity of the final product. While the amine-reactive N-hydroxysuccinimide (NHS) ester of Amino-PEG-acid is common, other chemistries offer advantages.
Heterobifunctional Linkers and Click Chemistry
Heterobifunctional linkers possess two different reactive groups, allowing for a controlled, sequential conjugation of two distinct molecules. This approach offers greater control over the conjugation process compared to homobifunctional linkers.
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has gained popularity due to its high efficiency, selectivity, and biocompatibility. The resulting triazole linkage is generally more stable than the amide bond formed by NHS ester reactions.
| Linker Chemistry | Reactive Groups | Key Advantages | Key Disadvantages |
| Amine-Reactive (e.g., NHS ester) | Amine (-NH2) + Carboxylic Acid (-COOH) | Well-established chemistry, readily available reagents. | NHS esters can be susceptible to hydrolysis, potentially leading to lower yields. |
| Thiol-Reactive (e.g., Maleimide) | Thiol (-SH) + Maleimide | Highly specific reaction with cysteine residues. | Maleimide-thiol adducts can undergo retro-Michael reaction, leading to instability. |
| Click Chemistry (e.g., Azide-Alkyne) | Azide (-N3) + Alkyne (-C≡CH) | High reaction efficiency, bioorthogonal, forms a stable triazole linkage. | May require a copper catalyst, which can be toxic to cells (though copper-free click chemistries are available). |
Non-PEG Alternatives: The Rise of Polysarcosine
Concerns about the potential immunogenicity of PEG have led to the exploration of alternative hydrophilic polymers. Polysarcosine (pSar), a polymer of the endogenous amino acid sarcosine, has emerged as a promising alternative.
Performance Comparison: Polysarcosine (pSar) vs. PEG
Experimental data suggests that pSar-based linkers can offer comparable or even superior performance to PEG linkers, particularly for high-drug-to-antibody ratio (DAR) ADCs.
| Performance Metric | Polysarcosine (pSar) Linker | PEG Linker | Key Findings | Reference |
| Drug-to-Antibody Ratio (DAR) | High DAR (e.g., 8) achievable with good physicochemical properties. | High DAR often leads to aggregation and poor pharmacokinetics. | pSar more effectively masks the hydrophobicity of the payload, enabling higher drug loading. | |
| In Vitro Cytotoxicity | Comparable or slightly higher potency in some studies. | Standard benchmark for in vitro potency. | pSar-conjugated ADCs maintain high cytotoxic activity against target cells. | |
| Immunogenicity | Non-immunogenic. | Potential for anti-PEG antibody formation. | pSar is biodegradable and derived from an endogenous amino acid. |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates. Below are representative protocols for key experiments.
General Protocol for Amine-PEG-Acid Conjugation via EDC/NHS Chemistry
This protocol outlines the conjugation of a molecule with a primary amine to a protein with available carboxyl groups.
Materials:
-
Protein with accessible carboxyl groups
-
Amino-PEG-acid linker
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES buffer (pH 4.5-6.0)
-
Coupling Buffer: PBS (pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column for purification
Procedure:
-
Activate Carboxyl Groups: Dissolve the protein in Activation Buffer.
-
Add a molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Conjugation: Immediately add the Amino-PEG-acid linker dissolved in Coupling Buffer to the activated protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the quenching solution to stop the reaction.
-
Purification: Purify the conjugate using a desalting column to remove excess reagents.
-
Characterization: Analyze the conjugate using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of labeling and purity.
General Protocol for Click Chemistry Conjugation (CuAAC)
This protocol describes the conjugation of an azide-modified biomolecule to an alkyne-containing linker.
Materials:
-
Azide-modified biomolecule
-
Alkyne-PEG-linker
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., THPTA)
-
Reaction Buffer: PBS (pH 7.4)
-
Purification method (e.g., SEC)
Procedure:
-
Prepare Catalyst Solution: Prepare a fresh solution of CuSO4, the reducing agent, and the ligand in the Reaction Buffer.
-
Mix Reactants: In a separate tube, mix the azide-modified biomolecule and the alkyne-PEG-linker in the Reaction Buffer.
-
Initiate Reaction: Add the catalyst solution to the mixture of reactants.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique.
-
Purification: Purify the conjugate using a suitable method to remove the copper catalyst and excess reagents.
-
Characterization: Analyze the final conjugate to confirm successful ligation and purity.
Visualizing Bioconjugation Concepts
Diagrams can help to clarify complex workflows and relationships in bioconjugation.
Caption: A generalized workflow for a typical bioconjugation experiment.
Caption: Relationship between linker properties and bioconjugate performance.
Caption: A simplified signaling pathway for an antibody-drug conjugate.
References
Assessing the Biocompatibility of Amino-PEG24-acid Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic molecules with linker technologies is a cornerstone of modern drug development, enhancing solubility, stability, and pharmacokinetic profiles. Among these, polyethylene glycol (PEG) linkers have been a mainstay. This guide provides a detailed comparison of the biocompatibility of drug conjugates utilizing a long-chain, discrete PEG linker, specifically Amino-PEG24-acid, with other linker alternatives. The information presented is a synthesis of experimental data from various preclinical studies to inform the rational design of next-generation bioconjugates.
The Role of this compound in Bioconjugation
This compound is a bifunctional, monodisperse PEG linker comprising 24 ethylene glycol units, terminating in an amine (NH2) group and a carboxylic acid (COOH) group. This structure allows for the covalent attachment of two different molecules, making it a popular choice in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The long, hydrophilic PEG24 chain is intended to improve the solubility and pharmacokinetic properties of the conjugate, potentially reducing immunogenicity and off-target toxicity.[1][2]
Comparative Analysis of In Vitro Biocompatibility
The initial assessment of a drug conjugate's biocompatibility is typically performed through in vitro assays that measure its direct effect on cells.
Cytotoxicity
In vitro cytotoxicity assays are fundamental to determining the concentration at which a compound becomes toxic to cells. For ADCs and PROTACs, a balance must be struck between potent on-target cytotoxicity and minimal off-target effects. The length of a PEG linker can influence this balance. While longer PEG chains can enhance solubility and stability, they may also sometimes reduce the in vitro potency of the conjugate.[3]
Table 1: Comparative In Vitro Cytotoxicity of Different Linker Strategies
| Linker Type | Conjugate Type | Cell Line | IC50 (nM) | Key Findings & Reference |
| Long-Chain PEG (inferred for PEG24) | Affibody-Drug Conjugate | HER2-positive | ~22.5-fold reduction vs. no PEG | Longer PEG chains can decrease in vitro cytotoxicity.[4] |
| Short-Chain PEG (e.g., PEG8) | ADC | Various | Varies | Often provides a balance between solubility and maintaining high potency.[5] |
| Polysarcosine (PSar) | ADC | Various | Comparable to PEG | PSar linkers maintain high cytotoxic activity, comparable to or slightly higher than PEG. |
| Polypeptide (e.g., Val-Cit) | ADC | Various | Varies | Highly potent due to efficient cleavage in the lysosome. |
Note: Data for this compound is inferred from trends observed with long-chain PEG linkers, as specific head-to-head comparative data was not available in the reviewed literature.
Hemocompatibility
Hemolysis assays assess the potential of a compound to damage red blood cells, a critical indicator of biocompatibility for intravenously administered therapeutics. An ideal linker should not induce significant hemolysis.
Table 2: Comparative Hemocompatibility of Different Linker Strategies
| Linker Type | Assay Endpoint | Result | Key Findings & Reference |
| PEG Linkers (General) | % Hemolysis | Generally Low | PEGylation is a common strategy to improve the hemocompatibility of nanoparticles and drugs. |
| Polysarcosine (PSar) | % Hemolysis | Low | PSar is considered highly biocompatible with minimal interaction with blood components. |
| Polypeptide Linkers | % Hemolysis | Variable | Dependent on the specific amino acid sequence and payload. |
Note: Specific quantitative hemolysis data for this compound conjugates was not found in the reviewed literature. The general biocompatibility of PEG suggests low hemolytic potential.
Comparative Analysis of In Vivo Biocompatibility
In vivo studies provide a more comprehensive understanding of a conjugate's biocompatibility, taking into account its pharmacokinetic profile and systemic effects.
Pharmacokinetics
The length of a PEG linker has a profound impact on the pharmacokinetic profile of a bioconjugate. Longer PEG chains generally increase the hydrodynamic radius, leading to reduced renal clearance and a longer circulation half-life.
Table 3: Comparative Pharmacokinetics of Different Length PEG Linkers
| Conjugate Type | Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | |
| Affibody-Drug Conjugate | 4 kDa PEG | 2.5-fold increase in half-life vs. no PEG | |
| Affibody-Drug Conjugate | 10 kDa PEG | 11.2-fold increase in half-life vs. no PEG | |
| Trastuzumab (Antibody) | Short PEG8 | Faster blood clearance than non-PEGylated |
Note: A PEG24 linker, with a molecular weight of approximately 1.1 kDa, would be expected to significantly increase the circulation half-life of small molecules and peptides, and contribute to improved pharmacokinetics of larger molecules like antibodies, though perhaps to a lesser extent than very large PEGs like 10 kDa.
In Vivo Toxicity
The ultimate goal of a linker is to improve the therapeutic index of a drug by reducing its toxicity to healthy tissues.
Table 4: Comparative In Vivo Toxicity
| Linker Type | Animal Model | Key Toxicity Findings | Reference |
| Long-Chain PEG (10 kDa) | Mouse | Maximum tolerated dose was at least 4-fold higher than the non-PEGylated conjugate. | |
| Polysarcosine (PSar) | Mouse | Considered non-toxic and biodegradable. | |
| Polypeptide | Rat | Tandem-cleavage linkers were well-tolerated with negligible effects on bone marrow-derived cells. |
Immunogenicity
While PEGylation is often employed to reduce the immunogenicity of therapeutic proteins, there is growing evidence that PEG itself can be immunogenic, with pre-existing anti-PEG antibodies found in a portion of the population. This can lead to accelerated blood clearance and reduced efficacy.
Table 5: Comparative Immunogenicity Profile
| Linker Type | Immunogenicity Profile | Key Findings & Reference |
| PEG Linkers | Can elicit anti-PEG antibodies. | Pre-existing and treatment-emergent anti-PEG antibodies can impact drug efficacy and safety. |
| Polysarcosine (PSar) | Considered non-immunogenic. | Resemblance to natural polypeptides minimizes the risk of an immune response. |
| Polypeptide Linkers | Generally low immunogenicity. | Use of naturally occurring amino acids reduces the likelihood of an immune response. |
Signaling Pathways
A comprehensive search of the available literature did not yield specific information on signaling pathways that are directly and significantly modulated by this compound conjugates. The biological effects of such conjugates are primarily attributed to the activity of the conjugated payload (e.g., inhibition of a specific protein for a PROTAC, or DNA damage for an ADC payload) rather than the linker itself initiating a signaling cascade.
Experimental Protocols and Workflows
Detailed and reproducible experimental protocols are essential for the accurate assessment of biocompatibility.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Experimental Workflow for In Vitro Cytotoxicity Assay
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of the this compound conjugate, a non-PEGylated control, and alternative linker conjugates in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted conjugates to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Hemolysis Assay
This protocol determines the extent of red blood cell lysis caused by a test compound.
Experimental Workflow for Hemolysis Assay
Protocol:
-
Prepare Red Blood Cells (RBCs): Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the pellet three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to make a 2% (v/v) solution.
-
Sample Incubation: In a 96-well plate, add 100 µL of the 2% RBC suspension to wells containing 100 µL of the test conjugates at various concentrations. Include PBS as a negative control and 1% Triton X-100 as a positive control.
-
Incubation: Incubate the plate at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measure Absorbance: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of released hemoglobin.
-
Calculate % Hemolysis: The percentage of hemolysis is calculated using the formula: ((Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)) * 100.
In Vivo Toxicity Study
This protocol provides a general framework for assessing the systemic toxicity of a bioconjugate in a rodent model.
Experimental Workflow for In Vivo Toxicity Study
Protocol:
-
Animal Acclimation and Grouping: Acclimatize healthy mice for at least one week. Randomly assign mice to treatment groups (e.g., vehicle control, unconjugated payload, this compound conjugate at different doses).
-
Administration: Administer the test articles via the intended clinical route (e.g., intravenous injection).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, and measure body weight at regular intervals.
-
Terminal Procedures: At the end of the study period (e.g., 14 or 28 days), collect blood for complete blood count and serum chemistry analysis.
-
Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs, fix them in formalin, and process for histopathological examination.
-
Data Analysis: Analyze the collected data to identify any dose-related toxicities.
Conclusion and Future Directions
The use of an this compound linker in bioconjugates is a promising strategy to enhance their physicochemical properties and in vivo performance. Based on the available data for long-chain PEG linkers, it is anticipated that this compound conjugates will exhibit improved pharmacokinetics and reduced in vivo toxicity compared to their non-PEGylated counterparts. However, a potential trade-off may exist with a slight reduction in in vitro potency.
Alternatives to PEG, such as polysarcosine and polypeptide linkers, are emerging as viable options with potential advantages in terms of reduced immunogenicity and improved biodegradability. Further head-to-head comparative studies are warranted to directly assess the biocompatibility of this compound conjugates against these newer linker technologies. A thorough evaluation of a panel of linkers during preclinical development is crucial for selecting the optimal candidate with the best therapeutic index for clinical advancement.
References
The Influence of PEG Chain Length on Protein Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of polyethylene glycol (PEG) chain length is a critical determinant in the efficacy and therapeutic success of PEGylated proteins. This guide provides an objective comparison of how different PEG chain lengths impact key protein attributes, supported by experimental data and detailed protocols.
The covalent attachment of PEG chains to a protein, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of protein-based drugs. Benefits include improved solubility, increased stability against proteolytic degradation, reduced immunogenicity, and extended circulation half-life.[1][2][3] However, the length of the attached PEG chain can significantly influence these outcomes, presenting a crucial optimization parameter in the development of PEGylated biologics.[1][4]
Comparative Analysis of PEG Chain Length Effects
The selection of an appropriate PEG chain length involves a trade-off between maximizing therapeutic benefits and retaining biological activity. Longer PEG chains generally offer greater protection from degradation and clearance, but can also sterically hinder the protein's interaction with its target. The following table summarizes the quantitative effects of varying PEG chain lengths on key performance indicators of labeled proteins.
| Property | Short PEG Chains (e.g., <10 kDa) | Medium PEG Chains (e.g., 10-20 kDa) | Long PEG Chains (e.g., >20 kDa) |
| Labeling Efficiency | Generally higher due to less steric hindrance. | Moderate, may require optimization of reaction conditions. | Can be lower due to increased steric hindrance, potentially leading to a lower degree of PEGylation. |
| Protein Stability | Moderate increase in thermal and proteolytic stability. | Significant improvement in stability against proteolysis and aggregation. | Maximum protection against proteolytic degradation and aggregation. |
| Biological Activity | Often higher retention of biological activity. | May cause a moderate reduction in in vitro activity due to steric hindrance. | Can lead to a significant decrease in in vitro biological activity. |
| Pharmacokinetics (Half-life) | Modest increase in circulation half-life. | Substantial extension of serum half-life. | Dramatically prolonged circulation half-life due to reduced renal clearance. |
| Immunogenicity | Can reduce immunogenicity, but may be less effective at masking epitopes. | Significant reduction in immunogenicity by effectively shielding protein epitopes. | Offers the most effective shielding, leading to the lowest immunogenic response. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results in protein PEGylation studies. Below are protocols for key experiments.
Protocol 1: Amine-Reactive PEGylation of a Model Protein (e.g., Bovine Serum Albumin)
This protocol outlines the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG to the primary amines (lysine residues and the N-terminus) of a protein.
Materials:
-
Protein solution (e.g., 5-10 mg/mL Bovine Serum Albumin in 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4)
-
mPEG-NHS ester (of desired molecular weight)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction tubes
-
Magnetic stirrer or orbital shaker
Procedure:
-
Prepare the protein solution in amine-free PBS.
-
Dissolve the mPEG-NHS ester in a small volume of anhydrous DMSO or DMF immediately before use.
-
Add the activated PEG solution to the protein solution at a specific molar ratio (e.g., 5:1, 10:1, 20:1 PEG to protein).
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1-2 hours.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes to ensure all unreacted PEG-NHS is hydrolyzed.
-
Purify the PEGylated protein from the reaction mixture using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 2: Characterization of PEGylated Proteins
A. SDS-PAGE Analysis: This technique is used to visualize the increase in molecular weight following PEGylation.
Procedure:
-
Prepare SDS-PAGE gels with an appropriate acrylamide concentration (e.g., 4-12% gradient gel).
-
Load samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein fractions.
-
Run the gel under standard conditions.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). A successful PEGylation will result in a band shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.
B. Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius and can be used to purify and analyze the PEGylated conjugates.
Procedure:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified PEGylated protein sample.
-
Monitor the elution profile at 280 nm. PEGylated proteins will elute earlier than the unmodified protein due to their larger size.
C. Mass Spectrometry (MS): MS provides a precise determination of the molecular weight and the degree of PEGylation.
Procedure:
-
Prepare the sample for analysis (e.g., buffer exchange into a volatile buffer).
-
Analyze the sample using a mass spectrometer (e.g., ESI-MS or MALDI-TOF).
-
Deconvolute the resulting spectra to determine the mass of the PEGylated protein and identify the number of attached PEG chains.
Visualizing the Process and its Implications
Diagrams can effectively illustrate the experimental workflow and the conceptual relationships in protein PEGylation.
Caption: Experimental workflow for protein PEGylation.
Caption: Impact of PEG chain length on protein properties.
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Free Amines Following Amino-PEG24-Acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic proteins and drug delivery systems is a widely adopted strategy to enhance their pharmacokinetic properties, improve stability, and reduce immunogenicity. The use of heterobifunctional linkers like Amino-PEG24-acid, which possesses a terminal amine and a carboxylic acid, allows for controlled, multi-step conjugation strategies. Following the reaction of the primary amine of the PEG linker, for instance, with an activated ester on a protein, it is crucial to quantify the remaining, unreacted primary amines on the protein surface. This quantification is essential for process optimization, quality control, and ensuring the batch-to-batch consistency of the final bioconjugate.
This guide provides a comparative overview of four common methods for the quantification of free primary amines: the Ninhydrin assay, the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay, the Fluorescamine assay, and the o-Phthalaldehyde (OPA) assay. We will delve into their respective principles, experimental protocols, and performance characteristics, offering insights into their suitability for analyzing biomolecules conjugated with this compound.
Comparison of Amine Quantification Assays
The choice of assay for quantifying free amines post-PEGylation depends on several factors, including the required sensitivity, the presence of interfering substances, and the available instrumentation. The following table summarizes the key quantitative parameters for each of the four assays discussed. It is important to note that these values are compiled from various studies and may differ based on the specific protein, PEG linker, and experimental conditions.
| Feature | Ninhydrin Assay | TNBS Assay | Fluorescamine Assay | o-Phthalaldehyde (OPA) Assay |
| Principle | Colorimetric | Colorimetric | Fluorometric | Fluorometric |
| Detection Wavelength | 570 nm[1] | 335 - 420 nm[2][3] | Ex: ~390 nm, Em: ~475 nm[4][5] | Ex: ~340 nm, Em: ~455 nm |
| Linear Range | 0.1 - 2.0 mg/mL (for BSA) | 2-200 µg/mL (for proteins) | 8 - 500 µg/mL (for BSA) | 1 - 1000 µg/mL (for BSA) |
| Limit of Detection (LOD) | ~0.03 mmol/L | Not widely reported | ~15 ng/mL | ~11 mg/mL (in one study) |
| Limit of Quantification (LOQ) | ~0.1 mmol/L | Not widely reported | ~47 ng/mL | Not widely reported |
| Advantages | Inexpensive, simple procedure. | Rapid and sensitive. | High sensitivity, reagent is non-fluorescent. | Rapid reaction, high sensitivity. |
| Disadvantages | Lower sensitivity, requires heating. | Reagent is light-sensitive, potential for hydrolysis leading to lower sensitivity. | Reagent is sensitive to hydrolysis, requires organic solvent. | Product is unstable, requires presence of a thiol. |
| Potential PEG Interference | Steric hindrance from the long PEG chain may affect accessibility of amines to the reagent. | Steric hindrance from the PEG chain is a potential issue. | Less affected by free PEG in the assay mixture. | Potential for steric hindrance from the PEG chain. |
Experimental Workflows and Chemical Reactions
To visualize the processes involved in this compound conjugation and subsequent amine quantification, the following diagrams have been generated.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each of the four key amine quantification assays. It is crucial to prepare a standard curve using a known concentration of a primary amine-containing molecule (e.g., the unconjugated protein or a small molecule standard like glycine or n-butylamine) to accurately quantify the number of free amines in the PEGylated sample.
Ninhydrin Assay
The Ninhydrin assay is a classical colorimetric method for the detection of primary and secondary amines.
Materials:
-
Ninhydrin reagent solution (e.g., 2% in ethanol)
-
Reaction buffer (e.g., phosphate buffer, pH 8.0)
-
Standard solution (e.g., unconjugated protein or glycine of known concentration)
-
PEGylated protein sample
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the standard solution in the reaction buffer to create a standard curve.
-
Dilute the PEGylated protein sample to a concentration within the linear range of the assay.
-
To 1 mL of each standard and sample solution in a test tube, add 0.5 mL of the ninhydrin reagent solution.
-
Vortex the tubes to ensure thorough mixing.
-
Incubate the tubes in a boiling water bath for 15-20 minutes. A purple color will develop.
-
Cool the tubes to room temperature.
-
Measure the absorbance of each solution at 570 nm using a spectrophotometer.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of free amines in the PEGylated protein sample by interpolating its absorbance on the standard curve.
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Assay
The TNBS assay is a rapid and sensitive colorimetric method for the determination of primary amines.
Materials:
-
TNBS solution (e.g., 0.1% w/v in water)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)
-
Quenching solution (e.g., 10% SDS and 1 N HCl)
-
Standard solution (e.g., unconjugated protein or glycine of known concentration)
-
PEGylated protein sample
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the standard solution in the reaction buffer.
-
Dissolve or dilute the PEGylated protein sample in the reaction buffer to a concentration of 20-200 µg/mL.
-
To 0.5 mL of each standard and sample, add 0.25 mL of the TNBS solution.
-
Mix well and incubate at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
Measure the absorbance at 335 nm.
-
Construct a standard curve and determine the amine concentration in the sample.
Fluorescamine Assay
The Fluorescamine assay is a highly sensitive fluorometric method for the quantification of primary amines.
Materials:
-
Fluorescamine solution (e.g., 3 mg/mL in acetone or DMSO)
-
Reaction buffer (e.g., 0.1 M borate buffer, pH 9.0)
-
Standard solution (e.g., unconjugated protein or n-butylamine of known concentration)
-
PEGylated protein sample
-
Fluorometer
Procedure:
-
Prepare a standard curve by diluting the standard solution in the reaction buffer.
-
Dilute the PEGylated protein sample in the reaction buffer to a concentration within the assay's linear range.
-
In a microplate well or cuvette, mix 100 µL of the sample or standard with 50 µL of the fluorescamine solution.
-
The reaction is almost instantaneous.
-
Immediately measure the fluorescence with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.
-
Generate a standard curve and calculate the concentration of free amines in the sample.
o-Phthalaldehyde (OPA) Assay
The OPA assay is another sensitive fluorometric method that reacts with primary amines in the presence of a thiol.
Materials:
-
OPA reagent solution (containing OPA and a thiol like 2-mercaptoethanol or N-acetyl-L-cysteine in a buffer)
-
Reaction buffer (e.g., borate buffer, pH 9.5)
-
Standard solution (e.g., unconjugated protein or glycine of known concentration)
-
PEGylated protein sample
-
Fluorometer
Procedure:
-
Prepare a series of standards in the reaction buffer.
-
Dilute the PEGylated protein sample in the reaction buffer.
-
To 100 µL of each standard and sample, add 100 µL of the OPA reagent solution.
-
Incubate at room temperature for approximately 2 minutes.
-
Measure the fluorescence with an excitation wavelength of around 340 nm and an emission wavelength of around 455 nm.
-
Plot the standard curve and determine the amine concentration in the test sample.
Conclusion
The accurate quantification of free amines after this compound conjugation is a critical step in the development and manufacturing of PEGylated biotherapeutics and drug delivery systems. Each of the four assays presented—Ninhydrin, TNBS, Fluorescamine, and OPA—offers a viable method for this purpose, with distinct advantages and disadvantages.
For routine, cost-effective analysis where high sensitivity is not paramount, the Ninhydrin and TNBS assays are suitable choices. For applications requiring higher sensitivity, the fluorometric methods, Fluorescamine and OPA , are superior. The choice between these two will depend on factors such as the stability of the fluorescent product and the presence of interfering substances.
It is imperative for researchers to validate their chosen method for their specific PEGylated product to account for potential matrix effects and steric hindrance from the PEG chain. By carefully selecting and optimizing the appropriate amine quantification assay, scientists and drug developers can ensure the quality, consistency, and efficacy of their PEGylated products.
References
- 1. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. interchim.fr [interchim.fr]
evaluating the bystander effect with different ADC linkers
For researchers, scientists, and drug development professionals, optimizing the therapeutic window of antibody-drug conjugates (ADCs) is a primary goal. A key phenomenon influencing ADC efficacy, particularly in heterogeneous tumors, is the bystander effect: the ability of an ADC's cytotoxic payload to kill not only the target antigen-positive (Ag+) cancer cells but also adjacent antigen-negative (Ag-) cells. This guide provides an objective comparison of how different ADC linker technologies—the critical component connecting the antibody to the payload—modulate this effect, supported by experimental data and detailed methodologies.
The linker's design, specifically its cleavability, is a primary determinant of an ADC's ability to induce a bystander effect.[1][2] Payloads that are cell-permeable can diffuse from the target cell into the tumor microenvironment, killing neighboring cells and overcoming tumor heterogeneity.[3][4] Conversely, non-permeable payloads tend to remain within the target cell, limiting their action to the antigen-expressing cell population.[4]
Comparative Analysis of ADC Linkers and the Bystander Effect
The choice of linker dictates the payload's release mechanism and its subsequent ability to exert a bystander effect. Cleavable linkers are designed to release their payload in the tumor microenvironment or within the cell, while non-cleavable linkers release the payload only after lysosomal degradation of the antibody.
Quantitative Data on Bystander Effect with Different Linkers
The following table summarizes in vitro data for various ADCs, highlighting the impact of the linker and payload on the bystander effect.
| ADC Platform | Linker Type | Payload | Payload Permeability | Bystander Effect | Key Findings |
| Trastuzumab deruxtecan (T-DXd) | Cleavable (Enzyme-sensitive tetrapeptide) | DXd (Topoisomerase I inhibitor) | High | Potent | Induces significant cytotoxicity in HER2-negative cells when co-cultured with HER2-positive cells. |
| Trastuzumab emtansine (T-DM1) | Non-cleavable (Thioether) | DM1 (Microtubule inhibitor) | Low (charged metabolite) | Minimal to None | Does not show a significant bystander effect in co-culture experiments. |
| Trastuzumab-vc-MMAE | Cleavable (Valine-Citrulline) | MMAE (Microtubule inhibitor) | High | Potent | The extent of bystander killing correlates with the antigen expression level on the target cells. |
| Sacituzumab govitecan | Cleavable (pH-sensitive) | SN-38 (Topoisomerase I inhibitor) | High | Potent | Demonstrates a significant bystander effect, contributing to its efficacy in tumors with heterogeneous Trop-2 expression. |
| Enfortumab vedotin | Cleavable (Valine-Citrulline) | MMAE (Microtubule inhibitor) | High | Potent | The permeable MMAE payload effectively kills adjacent Nectin-4-negative cells. |
Visualizing the Mechanism of Action
The mechanism of the bystander effect is fundamentally different for ADCs with cleavable versus non-cleavable linkers.
Experimental Protocols for Evaluating the Bystander Effect
Accurate assessment of the bystander effect is crucial for preclinical ADC characterization. The in vitro co-culture assay is a standard method for this purpose.
In Vitro Co-culture Bystander Assay
This assay quantifies the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., HER2-positive SK-BR-3).
-
Antigen-negative (Ag-) cancer cell line engineered to express a fluorescent protein (e.g., GFP-MCF7) for identification.
-
ADC with a cleavable linker and a corresponding control ADC with a non-cleavable linker.
-
Isotype control ADC.
-
Cell culture medium and supplements.
-
96-well plates.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed a monoculture of Ag- cells as a control.
-
Seed a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1).
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the monoculture and co-culture wells with serial dilutions of the test and control ADCs.
-
Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period determined by the payload's mechanism of action (typically 72-96 hours).
-
-
Data Acquisition and Analysis:
-
Quantify the viability of the fluorescent Ag- cells using a fluorescence microscope or flow cytometry.
-
Compare the viability of Ag- cells in the co-culture to the monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
-
References
A Head-to-Head Comparison of Thiol Conjugation Chemistries: Maleimide-PEG vs. Alternative Strategies
For researchers, scientists, and drug development professionals, the selective and stable conjugation of molecules to proteins and peptides is a critical process. The thiol group of cysteine residues offers a unique and highly specific target for such modifications. For years, maleimide-based reagents, such as Maleimide-PEG, have been the workhorse for thiol conjugation. However, emerging research has highlighted certain limitations of this chemistry, leading to the development of alternative strategies. This guide provides an objective, data-driven comparison of Maleimide-PEG chemistry with other prominent methods for thiol conjugation.
Executive Summary
Maleimide-PEG reagents offer a rapid and highly selective method for conjugating molecules to thiols under physiological conditions. The reaction proceeds via a Michael addition, forming a stable thioether bond. However, the resulting succinimidyl thioether linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular environment. This can lead to deconjugation and potential off-target effects. Additionally, the maleimide ring itself can undergo hydrolysis, rendering it unreactive.
Alternative thiol-reactive chemistries, such as those involving haloacetamides (e.g., iodoacetamide, bromoacetamide) and pyridyldithiols, offer more stable linkages, albeit with different reaction kinetics and pH optima. This guide will delve into the specifics of these chemistries, providing a comparative analysis to aid in the selection of the most appropriate method for your research needs.
Reaction Mechanisms and Pathways
The choice of conjugation chemistry dictates the reaction mechanism and the resulting bond stability. Below are the reaction pathways for Maleimide-PEG and two common alternatives.
Performance Comparison: Maleimide-PEG vs. Alternatives
The choice of a thiol conjugation strategy often depends on a trade-off between reaction kinetics, stability of the resulting conjugate, and the specific requirements of the application. The following table summarizes the key performance characteristics of Maleimide-PEG, Haloacetamide-PEG, and Pyridyldithiol-PEG linkers.
| Feature | Maleimide-PEG | Haloacetamide-PEG (Iodo/Bromo) | Pyridyldithiol-PEG |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (SN2) | Thiol-Disulfide Exchange |
| Optimal pH | 6.5 - 7.5[1][2] | 7.5 - 8.5[3] | 7.0 - 8.0[4] |
| Reaction Speed | Fast[5] | Slower than maleimide | Moderate, can be monitored by release of pyridine-2-thione |
| Linkage Formed | Thioether (within a succinimide ring) | Stable Thioether | Disulfide |
| Linkage Stability | Susceptible to retro-Michael reaction (thiol exchange) in the presence of other thiols. The succinimide ring can be hydrolyzed to a more stable ring-opened form. | Highly stable and considered irreversible. | Reversible/Cleavable with reducing agents (e.g., DTT, TCEP). |
| Key Side Reactions | - Hydrolysis of the maleimide ring before conjugation inactivates the linker.- Reaction with amines at pH > 7.5.- Thiazine rearrangement with N-terminal cysteines. | Can react with other nucleophilic residues like histidine and methionine. | None typically reported under optimal conditions. |
| Key Advantages | - High selectivity for thiols at neutral pH.- Rapid reaction kinetics. | - Forms a very stable, non-reversible bond. | - The resulting disulfide bond is cleavable, which is useful for drug delivery applications.- Reaction can be monitored spectrophotometrically. |
| Key Disadvantages | - Instability of the conjugate due to retro-Michael reaction.- Potential for off-target effects due to payload migration. | - Slower reaction rates compared to maleimides.- Requires slightly more alkaline pH, which may not be suitable for all proteins. | - The disulfide linkage may not be stable enough for all in vivo applications, especially in the reducing environment of the cytosol. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are generalized protocols for thiol conjugation using Maleimide-PEG, Haloacetamide-PEG, and a multi-step approach that could be adapted for a molecule like Amino-PEG24-acid.
Protocol 1: Thiol Conjugation with Maleimide-PEG
This protocol describes the direct conjugation of a Maleimide-PEG linker to a protein containing free cysteine residues.
Materials:
-
Protein with free cysteine(s) (1-10 mg/mL)
-
Maleimide-PEG reagent
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Other buffers like Tris or HEPES can be used, provided they do not contain thiols.
-
Anhydrous DMSO or DMF for preparing the Maleimide-PEG stock solution.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. It is not necessary to remove TCEP before adding the maleimide reagent.
-
Maleimide-PEG Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Maleimide-PEG reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted Maleimide-PEG and other small molecules by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Multi-Step Thiol Conjugation via an Amine- and Acid-Functionalized PEG Linker
This protocol outlines a conceptual multi-step approach where a heterobifunctional linker like this compound is first functionalized with a thiol-reactive group (in this case, a maleimide) before being conjugated to a thiol-containing protein. This indirect method allows for greater flexibility in linker design but involves more steps and potential for lower overall yield.
Part A: Functionalization of Amino-PEG-Acid with a Maleimide Group
Materials:
-
Amino-PEG-Acid
-
Maleimide-NHS ester
-
Amine-free buffer, pH 7.2-8.0 (e.g., phosphate buffer)
-
DMSO or DMF
Procedure:
-
Dissolve Reagents: Dissolve the Amino-PEG-Acid in the reaction buffer. Dissolve the Maleimide-NHS ester in DMSO or DMF.
-
Reaction: Add the Maleimide-NHS ester solution to the Amino-PEG-Acid solution. The NHS ester will react with the primary amine of the PEG linker.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification: Purify the resulting Maleimide-PEG-Acid linker using dialysis or chromatography to remove unreacted reagents.
Part B: Conjugation of Maleimide-PEG-Acid to a Thiol-Containing Protein
This part of the protocol is identical to Protocol 1, using the newly synthesized Maleimide-PEG-Acid.
Conclusion and Recommendations
The choice between Maleimide-PEG and alternative thiol conjugation chemistries is highly dependent on the specific application.
-
For applications requiring rapid and highly selective conjugation at neutral pH, and where the long-term stability of the conjugate in a reducing environment is not a primary concern, Maleimide-PEG remains a viable and convenient option.
-
For applications demanding high stability of the final conjugate, such as in vivo therapeutics where payload migration is a concern, haloacetamide-based linkers are a superior choice due to the irreversible nature of the thioether bond they form.
-
For applications where controlled release of the conjugated molecule is desired, pyridyldithiol linkers offer a cleavable disulfide bond that can be advantageous, for example, in intracellular drug delivery.
The indirect, multi-step approach, while more complex, provides the flexibility to design custom linkers with specific properties. However, for straightforward thiol conjugation, direct methods are generally more efficient.
Researchers and drug development professionals should carefully consider the stability requirements of their final conjugate and the chemical environment it will be exposed to when selecting a thiol conjugation strategy. For critical applications, especially in drug development, exploring next-generation maleimides designed for enhanced stability or alternative stable linker chemistries is highly recommended.
References
The Crucial Role of Linker Length in Antibody-Drug Conjugate (ADC) Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a delicate balancing act between maximizing therapeutic efficacy and ensuring patient safety. The linker, a seemingly simple component connecting the monoclonal antibody to the cytotoxic payload, plays a pivotal role in this equation. Its length, in particular, can significantly influence the ADC's pharmacokinetics, stability, and ultimately, its overall therapeutic index. This guide provides an objective comparison of how varying linker lengths, with a focus on polyethylene glycol (PEG) linkers, impact ADC efficacy and safety, supported by experimental data and detailed methodologies.
The length of the linker can modulate the ADC's properties in several ways. Longer linkers, especially those incorporating hydrophilic spacers like PEG, can shield the hydrophobic payload, reducing the likelihood of aggregation and rapid clearance from circulation. This often leads to an improved pharmacokinetic (PK) profile, including a longer plasma half-life and increased tumor accumulation. However, this advantage may come at the cost of reduced in vitro potency, as a longer linker might hinder the ADC's interaction with the target cell or the payload's release. Conversely, shorter linkers may enhance in vitro cytotoxicity but can lead to faster clearance and potentially higher off-target toxicity.[1][2]
Comparative Analysis of ADC Performance by Linker Length
The following tables summarize quantitative data from preclinical studies, comparing key performance metrics of ADCs with different linker lengths. It is important to note that direct comparisons across different studies should be made with caution due to variations in antibodies, payloads, target antigens, and experimental models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the in vitro potency of an ADC. The data below illustrates the impact of PEG linker length on the cytotoxicity of various ADCs.
| ADC Construct (Antibody-Payload) | Cell Line | Linker Length | IC50 (ng/mL) | Reference |
| Anti-CD30-MMAE | Karpas-299 | No PEG | ~10 | [3] |
| Anti-CD30-MMAE | Karpas-299 | PEG2 | ~10 | [3] |
| Anti-CD30-MMAE | Karpas-299 | PEG4 | ~10 | [3] |
| Anti-CD30-MMAE | Karpas-299 | PEG8 | ~10 | |
| Anti-CD30-MMAE | Karpas-299 | PEG12 | ~10 | |
| Anti-CD30-MMAE | Karpas-299 | PEG24 | ~10 | |
| ZHER2-MMAE (Affibody) | NCI-N87 | No PEG | (baseline) | |
| ZHER2-MMAE (Affibody) | NCI-N87 | 4 kDa PEG | 4.5-fold reduction vs. No PEG | |
| ZHER2-MMAE (Affibody) | NCI-N87 | 10 kDa PEG | 22-fold reduction vs. No PEG |
Pharmacokinetics
Pharmacokinetic parameters such as clearance and half-life (t½) are critical indicators of an ADC's stability and circulation time in vivo.
| ADC Construct | Linker Length | Clearance Rate | Half-life (t½) | Species | Reference |
| Trastuzumab-DM1 | PEG < 8 | Rapid | Short | Rat | |
| Trastuzumab-DM1 | PEG ≥ 8 | Slower | Longer | Rat | |
| ZHER2-MMAE (Affibody) | No PEG | - | 19.6 min | Mouse | |
| ZHER2-MMAE (Affibody) | 4 kDa PEG | - | 49.2 min | Mouse | |
| ZHER2-MMAE (Affibody) | 10 kDa PEG | - | 219.0 min | Mouse | |
| ⁶⁴Cu-NOTA-Trastuzumab | No PEG | Slower | Longer | Mouse | |
| ⁶⁴Cu-NOTA-PEG8-Trastuzumab | PEG8 | Faster | Shorter | Mouse |
In Vivo Efficacy
Tumor growth inhibition (TGI) in xenograft models provides a crucial measure of an ADC's anti-cancer activity in a living organism.
| ADC Construct | Tumor Model | Linker Length | Tumor Growth Inhibition (TGI) | Reference |
| ZHER2-MMAE (Affibody) | NCI-N87 | 10 kDa PEG | Strongest TGI compared to no PEG and 4 kDa PEG | |
| Trastuzumab-MMAU | HER2+ Xenograft | Stabilized glycopeptide linker | Superior efficacy to Trastuzumab-vc-MMAE |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.
In Vitro Cytotoxicity Assay (MTT-based)
This assay measures the dose-dependent cytotoxic effect of an ADC on cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs with varying linker lengths
-
Unconjugated antibody (as a control)
-
Free payload (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control articles in cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of ADCs in an animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human tumor cell line expressing the target antigen
-
ADC constructs with varying linker lengths
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant a specific number of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups. Administer the treatments according to the planned dosing schedule (e.g., once or twice a week via intravenous injection).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: The study is terminated when the tumors in the control group reach a specific size, or after a predetermined period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) in the treated groups relative to the control group.
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
ADC constructs
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and GFP-labeled Ag- cells at a defined ratio (e.g., 1:1) in 96-well plates. Include control wells with only Ag- cells.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for a period sufficient to observe cell death (e.g., 72-120 hours).
-
Imaging and Analysis: Acquire fluorescent images of the wells. Quantify the number of viable GFP-positive (Ag-) cells.
-
Data Interpretation: A significant reduction in the number of viable Ag- cells in the co-culture compared to the monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.
Visualizing the Impact of Linker Length
The following diagrams illustrate the general mechanism of action of an ADC and a typical experimental workflow for evaluating ADCs with different linker lengths.
General mechanism of action of an antibody-drug conjugate.
Experimental workflow for comparing ADCs with different linker lengths.
Conclusion
The length of the linker is a critical design parameter in the development of ADCs, with a profound impact on their efficacy and safety profiles. While longer, hydrophilic linkers like PEG can significantly improve an ADC's pharmacokinetic properties and in vivo efficacy, this may be associated with a decrease in in vitro potency. The optimal linker length is highly dependent on the specific antibody, payload, and target antigen, necessitating a careful and systematic evaluation of a range of linker lengths. By understanding the trade-offs associated with different linker designs and employing robust experimental methodologies, researchers can rationally design next-generation ADCs with an improved therapeutic window.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
